N-ethyl-2-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-9-8-5-4-6-10-7(8)2/h4-6,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFBUFMVRYPIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346544-43-1 | |
| Record name | N-ethyl-2-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-ethyl-2-methylpyridin-3-amine (CAS No. 1346544-43-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-2-methylpyridin-3-amine, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, its structural motifs—a 3-aminopyridine core, a 2-methyl group, and an N-ethyl substituent—suggest a range of potential applications based on the well-documented activities of analogous compounds. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route based on established methodologies, potential therapeutic applications inferred from structurally related molecules, and essential safety considerations. This document aims to serve as a foundational resource for researchers investigating this and similar chemical entities.
Introduction and Chemical Identity
This compound belongs to the aminopyridine family, a class of compounds known for a wide spectrum of biological activities.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are components of numerous approved drugs.[3] The strategic placement of an amino group at the 3-position, a methyl group at the 2-position, and an ethyl group on the exocyclic nitrogen provides a unique combination of steric and electronic features that can influence its pharmacokinetic and pharmacodynamic properties.
CAS Number: 1346544-43-1
Chemical Structure
Figure 2: Proposed synthesis of this compound via reductive amination.
Experimental Protocol
Materials:
-
2-methyl-3-aminopyridine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of 2-methyl-3-aminopyridine (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (1.2-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Justification of Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the efficient in-situ reduction of the formed imine without significant reduction of the starting aldehyde. [4][5]Sodium cyanoborohydride is another option but raises concerns about cyanide toxicity. [6][4]* Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for this reaction as they are relatively non-polar and aprotic, which is suitable for the stability of the reducing agent. [5]* Stoichiometry: A slight excess of the aldehyde and reducing agent is used to ensure complete conversion of the starting amine.
-
Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and helps to remove byproducts.
Potential Applications in Drug Discovery and Research
The aminopyridine scaffold is a versatile building block in the design of biologically active molecules. [1][7][8]Based on the activities of structurally related compounds, this compound could be a valuable intermediate or a candidate molecule for several therapeutic areas.
-
Phosphodiesterase-4 (PDE4) Inhibition: Substituted aminopyridines have been identified as potent and selective inhibitors of PDE4, an enzyme involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. [9]The N-alkylated aminopyridine core of the title compound makes it a candidate for investigation in this area, with potential applications in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
-
Antiprotozoal Activity: Aminopyridine derivatives have shown promise in the development of drugs against neglected tropical diseases caused by protozoa. [7][8]The nitrogen atoms in the aminopyridine moiety can improve the physicochemical properties of drug candidates, such as reducing lipophilicity and forming hydrogen bonds with target proteins.
-
Antimicrobial and Antitumor Properties: 3-Aminopyridine and its derivatives have demonstrated antibacterial and antitumor activities. The ability to form complexes with metal ions can enhance their cytotoxic effects on cancer cells. [10]* Neurological Disorders: Aminopyridines are known to act as potassium channel blockers and have been investigated for the treatment of neurological conditions like multiple sclerosis. [10]
Safety and Handling
Aminopyridines as a class of compounds are considered toxic and should be handled with appropriate safety precautions. [11][12]
-
Toxicity: Aminopyridines can be toxic by ingestion, inhalation, and skin absorption. [11][13][14]They are known to be skin and eye irritants. [13]Acute exposure can lead to convulsions and respiratory failure. [11][12]* Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a substituted aminopyridine with potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, potential applications, and safe handling based on established chemical principles and the known properties of structurally analogous compounds. The proposed reductive amination protocol offers a reliable method for its preparation, opening the door for its evaluation in various biological assays. As with any novel compound, thorough characterization and safety assessment are paramount for any future research endeavors.
References
-
U.S. Environmental Protection Agency. (2005). Aminopyridines. Retrieved from [Link]
- Benoit, M., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 17(1), 81-96.
- Powers, D. C., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society, 144(18), 8376-8383.
- CN113214146A - Process for the N-alkylation of aminopyridines. (2021). Google Patents.
- Singh, O. M., et al. (2007). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines.
- Khalid, T., & Malik, A. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- Powers, D. C., et al. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 56(15), 1995-2009.
- Powers, D. C., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.
- Côté, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]
-
Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]
- Kassick, A. J., & Dudley, G. B. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 51(26), 3349-3351.
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - an unsung hero in drug discovery.
- Egbujor, M. C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
- Benoit, M., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 17(1), 81-96.
- Tronci, L., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2561.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Billman, J. H., & Diesing, A. C. (1957). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Organic Chemistry, 22(9), 1068-1070.
- Shchekotikhin, A. E., & Glukhov, A. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5368.
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine. (2012). Google Patents.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. epa.gov [epa.gov]
- 12. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
"N-ethyl-2-methylpyridin-3-amine" chemical properties
An In-depth Technical Guide to N-ethyl-2-methylpyridin-3-amine: Synthesis, Properties, and Potential Applications
Abstract
This compound is a substituted aminopyridine that holds potential as a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential applications based on the known reactivity and biological significance of the aminopyridine scaffold. Due to the limited availability of public experimental data for this specific molecule, this document combines theoretical predictions with empirical knowledge from closely related compounds to offer a robust resource for researchers and drug development professionals.
Introduction: The Significance of the Aminopyridine Scaffold
The pyridine ring is a fundamental motif in a vast number of pharmaceutical and agrochemical compounds.[1] The introduction of an amino group to this heterocyclic system gives rise to aminopyridines, a class of compounds with significant utility in drug discovery.[1][2] Aminopyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to, antibacterial, anticancer, and anti-inflammatory properties.[1] The amino group provides a key site for further functionalization, allowing for the synthesis of diverse molecular architectures.[3] Specifically, 2-aminopyridine derivatives have been highlighted as important precursors in the synthesis of various bioactive heterocyclic compounds.[1]
This compound, a member of this family, presents an interesting substitution pattern with potential for unique biological interactions and chemical reactivity. This guide will delve into the specific characteristics of this compound.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound consists of a pyridine ring substituted with a methyl group at the 2-position and an ethylamino group at the 3-position.
Diagram 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
A summary of its key identifiers and predicted physicochemical properties is presented in Table 1.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1346544-43-1 | [2] |
| Molecular Formula | C₈H₁₂N₂ | [4] |
| Molecular Weight | 136.19 g/mol | [5] |
| SMILES | CCNC1=C(N=CC=C1)C | [4] |
| InChI | InChI=1S/C8H12N2/c1-3-9-8-5-4-6-10-7(8)2/h4-6,9H,3H2,1-2H3 | [4] |
| Predicted XlogP | 1.6 | [4] |
| Monoisotopic Mass | 136.10005 Da | [4] |
Synthesis of this compound
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis involves the reaction of 3-amino-2-methylpyridine with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired this compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a suitable reducing agent for this transformation as it is mild and selective for the reduction of imines in the presence of other functional groups.[6]
Diagram 2: Proposed Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for reductive amination and should be optimized for this specific transformation.[6]
Materials:
-
3-Amino-2-methylpyridine (1.0 equiv)
-
Acetaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-2-methylpyridine (1.0 equiv) in ethyl acetate, add acetaldehyde (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted and Inferred)
Experimental spectroscopic data for this compound is not widely available. However, based on its structure and data from analogous compounds, a predicted spectroscopic profile can be outlined.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the amino and methyl substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons of the pyridine ring will appear in the aromatic region, while the aliphatic carbons of the ethyl and methyl groups will be found upfield.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching vibrations of the pyridine ring.[7]
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the ethyl group and other characteristic fragmentations of the pyridine ring. Predicted mass-to-charge ratios for various adducts are available.[4]
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 137.10733 |
| [M+Na]⁺ | 159.08927 |
| [M-H]⁻ | 135.09277 |
| [M]⁺ | 136.09950 |
(Data sourced from PubChemLite)[4]
Reactivity and Potential Applications
The reactivity of this compound is dictated by the presence of the pyridine ring and the secondary amino group. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The amino group is nucleophilic and can participate in various chemical transformations.
Role in Medicinal Chemistry
Substituted aminopyridines are a cornerstone in the development of novel therapeutics.[8] The aminopyridine scaffold can act as a bioisostere for other aromatic systems and can form crucial hydrogen bonding interactions with biological targets.[2] Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents.[1] this compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, it could be a building block for novel kinase inhibitors, receptor antagonists, or enzyme inhibitors.[8]
Applications in Materials Science
The pyridine moiety can coordinate with metal ions, making this compound a potential ligand for the synthesis of metal complexes with interesting catalytic or photophysical properties.
Safety and Handling
A specific safety data sheet for this compound is not publicly available. However, based on the known hazards of similar compounds, such as other aminopyridines and alkylamines, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Toxicity: Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin.
-
Flammability: The compound may be flammable. Keep away from open flames and sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a substituted aminopyridine with significant potential for applications in drug discovery and materials science. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and an exploration of its potential applications based on the well-established importance of the aminopyridine scaffold. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.
- This compound (C8H12N2). PubChemLite.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
- Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. ScienceDirect.
- US Patent 6,136,982A: Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
- 2-Aminopyridine – an unsung hero in drug discovery. PubMed.
- A Mild, Pyridine-Borane-Based Reductive Amin
- US Patent 7,196,104 B2: UREA DERIVATIVES AS INHIBITORS OF KINASE ACTIVITY.
- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.
- Question about reductive amin
- 2-aminopyridine – a classic and trendy pharmacophore.
- Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse.
- Synthesis of 2-amino-3-cyanopyridine derivatives.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC.
- Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists
- N-ethyl-3-methylpyridin-2-amine. Allmpus.
- 5-Ethyl-2-methylpyridine. PubChem.
- N-ethyl-2-methylhexan-3-amine. PubChem.
- 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
- N-Methyl-2-(pyridin-3-YL)ethanamine. PubChem.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Synthesis of 3'-O-(2-aminoethyl)-2'-deoxyuridines. PubMed.
- An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Journal of Pharmaceutical Research and Development.
- Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
- Ethanamine, N-ethyl-N-methyl-. NIST WebBook.
- Synthesis of N-Alkyl Amino Acids. Monash University.
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research.
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- 5-Ethyl-2-methylpyridine. Wikipedia.
- Flow Synthesis of 2-Methylpyridines via α-Methyl
- Synthesis of Some New N-(3-phthalidyl) Amines via Condensation Reaction of 3-Ethoxyphthalide with substituted Amino Pyridine.
- mass spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry.
- Transformations of 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in Acidic Media.
- 5-Ethyl-2-methylpyridine - Optional[1H NMR] - Spectrum. SpectraBase.
- 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR spectrum. ChemicalBook.
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1346544-43-1|this compound|BLD Pharm [bldpharm.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 5. N-Methyl-2-(pyridin-3-YL)ethanamine | C8H12N2 | CID 5152594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of N-ethyl-2-methylpyridin-3-amine
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound N-ethyl-2-methylpyridin-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide offers a robust, theoretical framework for its characterization, grounded in data from structurally analogous compounds.
Molecular Structure and Spectroscopic Overview
This compound is a substituted pyridine with key structural features that will be reflected in its spectroscopic signatures. The molecule comprises a pyridine ring substituted with a methyl group at the 2-position and an ethylamino group at the 3-position. This arrangement of functional groups will lead to a unique set of signals in its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for each non-equivalent proton. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the pyridine ring.
Key Predicted Signals:
-
Pyridine Ring Protons: Three signals are expected in the aromatic region, corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. Their chemical shifts and coupling patterns will be indicative of their relative positions.
-
N-Ethyl Group Protons: The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group spin-spin coupling pattern.
-
2-Methyl Group Protons: A singlet in the upfield region corresponding to the three equivalent protons of the methyl group at the 2-position.
-
Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
Predicted ¹H NMR Data Summary:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine H (aromatic) | 6.5 - 8.0 | m | 3H |
| N-H (amine) | 3.5 - 5.0 | br s | 1H |
| -CH₂- (ethyl) | 3.0 - 3.5 | q | 2H |
| -CH₃ (2-position) | 2.3 - 2.6 | s | 3H |
| -CH₃ (ethyl) | 1.1 - 1.4 | t | 3H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the electronic environment of each carbon.
Predicted ¹³C NMR Data Summary:
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C (aromatic) | 115 - 150 |
| -CH₂- (ethyl) | 40 - 50 |
| -CH₃ (2-position) | 20 - 25 |
| -CH₃ (ethyl) | 13 - 17 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine and aromatic functionalities.
Key Predicted IR Absorptions:
-
N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. The presence of hydrogen bonding can broaden this peak.[1]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.
-
C-N Stretch: A moderate absorption in the 1250-1020 cm⁻¹ range, indicative of the C-N bond in the amine.[2]
Predicted IR Data Summary:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
The molecular formula for this compound is C₈H₁₂N₂. The predicted monoisotopic mass is approximately 136.10 Da.[3] In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 136.
Predicted Fragmentation Pattern:
-
Loss of a methyl group (-CH₃): A fragment ion at m/z 121.
-
Loss of an ethyl group (-C₂H₅): A fragment ion at m/z 107.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the ethyl group, leading to a prominent fragment.
Predicted Mass Spectrometry Data Summary:
| m/z | Ion |
| 136 | [M]⁺ |
| 121 | [M-CH₃]⁺ |
| 107 | [M-C₂H₅]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small molecules. Electrospray Ionization (ESI) is also suitable, which would likely show the protonated molecule [M+H]⁺ at m/z 137.10733.[3]
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Visualization of Spectroscopic Correlations
The following diagram illustrates the correlation between the molecular structure of this compound and its predicted ¹H NMR signals.
Caption: Correlation of molecular structure with predicted ¹H NMR signals.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the characterization and identification of this compound in a research and development setting. The structural insights gained from these spectroscopic techniques are invaluable for confirming the identity and purity of synthesized molecules.
References
-
PubChem. This compound. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of N-methylethanamine (ethylmethylamine). Available from: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]
"N-ethyl-2-methylpyridin-3-amine" synthesis from 2-methyl-3-aminopyridine
An In-depth Technical Guide to the Synthesis of N-ethyl-2-methylpyridin-3-amine from 2-methyl-3-aminopyridine
Abstract
This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of this compound from its primary amine precursor, 2-methyl-3-aminopyridine. The core of this guide focuses on the reductive amination pathway, a robust and highly selective method for N-alkylation. We will explore the mechanistic rationale behind the choice of reagents, present a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and drug development professionals who require a reliable and well-validated procedure for preparing this and structurally related substituted pyridinamines.
Introduction: Strategic Selection of the Synthetic Pathway
The N-ethylation of a primary aromatic amine such as 2-methyl-3-aminopyridine is a fundamental transformation in the synthesis of pharmaceutical intermediates and biologically active molecules. While classical methods involving direct alkylation with ethyl halides exist, they are often plagued by a lack of selectivity, leading to over-alkylation and the formation of quaternary ammonium salts.
To circumvent these challenges, this guide focuses on reductive amination . This powerful, one-pot reaction converts a carbonyl group and an amine into a more substituted amine via an intermediate imine.[1][2] It offers superior control, milder reaction conditions, and is highly favored in modern organic synthesis for its efficiency and selectivity.[1] The overall transformation is depicted below.
Caption: Overall reaction scheme for the synthesis.
Mechanistic Rationale and Reagent Selection
The success of a reductive amination hinges on the careful selection of the reducing agent. The reaction proceeds in two main stages:
-
Imine Formation : The primary amine (2-methyl-3-aminopyridine) nucleophilically attacks the carbonyl carbon of acetaldehyde to form a hemiaminal, which then dehydrates to an imine (or its protonated form, the iminium ion).
-
Reduction : The imine is selectively reduced to the target secondary amine.
The critical challenge is to use a reducing agent that is potent enough to reduce the C=N bond of the imine but gentle enough to not reduce the C=O bond of the starting aldehyde.
The Case for Sodium Triacetoxyborohydride (STAB)
Several hydride reagents can be employed, but Sodium Triacetoxyborohydride, NaBH(OAc)₃ (STAB), stands out as the reagent of choice for this transformation for several key reasons:
-
Exceptional Selectivity : The electron-withdrawing and sterically bulky acetoxy groups on STAB moderate the reactivity of the borohydride.[3] This makes it a mild reducing agent that reduces iminium ions much faster than it reduces aldehydes or ketones.[4][5] This selectivity is paramount, as it allows for a one-pot procedure where the amine, aldehyde, and reducing agent can all be mixed together without premature reduction of the acetaldehyde.
-
Mild Conditions : The reaction proceeds efficiently at room temperature and under neutral or weakly acidic conditions, which preserves sensitive functional groups.[3]
-
Broad Applicability : STAB is effective for a wide variety of aldehydes and ketones, as well as primary and secondary amines, including weakly basic ones.[4]
In contrast, stronger reducing agents like sodium borohydride (NaBH₄) would readily reduce the starting aldehyde, leading to ethanol as a byproduct and no desired product.[6] Sodium cyanoborohydride (NaCNBH₃) is another selective option but is highly toxic and requires acidic conditions.
Solvent and Stoichiometry
-
Solvent : The preferred solvent for STAB-mediated reductive aminations is an anhydrous, non-protic solvent. 1,2-Dichloroethane (DCE) is most commonly used and has been shown to give excellent results.[3][4] Other viable options include tetrahydrofuran (THF) and acetonitrile.[4] Protic solvents like methanol are generally avoided as they can react with and decompose STAB.[5][6]
-
Stoichiometry : A slight excess of the amine and a modest excess of the reducing agent are typically used to drive the reaction to completion. Acetic acid can be added as a catalyst to facilitate imine formation, though it is often not necessary for reactive aldehydes.[3]
Detailed Experimental Protocol
This protocol is a self-validating system designed for high-yield synthesis and purification.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Molarity/Purity | Amount (mmol) | Equivalents | Mass/Volume |
| 2-methyl-3-aminopyridine | 108.14 | 98% | 10.0 | 1.0 | 1.10 g |
| Acetaldehyde | 44.05 | ≥99% | 12.0 | 1.2 | 0.53 g (0.67 mL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 97% | 15.0 | 1.5 | 3.28 g |
| 1,2-Dichloroethane (DCE), anhydrous | - | ≥99.8% | - | - | 50 mL |
| Saturated aq. NaHCO₃ | - | - | - | - | 30 mL |
| Dichloromethane (DCM) | - | - | - | - | 3 x 30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - | As needed |
Step-by-Step Synthesis Procedure
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-aminopyridine (1.10 g, 10.0 mmol).
-
Solvent and Reagent Addition : Add anhydrous 1,2-dichloroethane (50 mL) to the flask and stir until the amine is fully dissolved. Under a nitrogen atmosphere, add acetaldehyde (0.67 mL, 12.0 mmol). Stir the mixture at room temperature for 20 minutes to allow for initial imine formation.
-
Addition of Reducing Agent : Add sodium triacetoxyborohydride (3.28 g, 15.0 mmol) to the mixture portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane:methanol as the eluent. The product spot should be less polar than the starting amine.
-
Work-up and Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration : Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification
The crude this compound can be purified by flash column chromatography on silica gel.[7]
-
Eluent : A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Fraction Collection : Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.
Caption: Experimental workflow for the synthesis.
Expected Results and Characterization
-
Yield : 75-90% (after purification).
-
Appearance : Colorless to pale yellow oil or low-melting solid.
-
Characterization Data :
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [8] |
| Molecular Weight | 136.19 g/mol | [9] |
| Monoisotopic Mass | 136.10005 Da | [8] |
| XlogP (predicted) | 1.6 | [8] |
| ¹H NMR | Peaks corresponding to ethyl group (triplet and quartet), methyl group (singlet), and aromatic protons are expected. | - |
| Mass Spectrometry (ESI+) | m/z = 137.1073 [M+H]⁺ | [8] |
Conclusion
The reductive amination of 2-methyl-3-aminopyridine with acetaldehyde using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for the synthesis of this compound. The mild reaction conditions and the one-pot nature of the procedure make it an attractive choice for both small-scale research and larger-scale production. The protocol described herein is robust and provides a clear pathway to obtaining the target compound in high yield and purity, underscoring the utility of STAB in modern synthetic chemistry.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
PubChem. (n.d.). This compound. [Link]
- BLD Pharm. (n.d.). *N
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 9. N-Methyl-2-(pyridin-3-YL)ethanamine | C8H12N2 | CID 5152594 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to N-ethyl-2-methylpyridin-3-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic use of functionalized heterocyclic scaffolds is paramount to the efficient construction of complex molecular architectures. Among these, substituted pyridines are of particular interest due to their prevalence in pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of N-ethyl-2-methylpyridin-3-amine , a valuable and versatile building block. We will delve into its synthesis, reactivity, and application, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| CAS Number | 1346544-43-1 | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related structures |
| Boiling Point | No data available | [1] |
Synthesis of this compound: A Practical Approach
The most logical and practical synthetic route to this compound involves the selective N-alkylation of its readily available precursor, 3-amino-2-methylpyridine. Several established methodologies for the N-alkylation of amines can be adapted for this transformation, with reductive amination being a particularly effective and high-yielding approach.
Recommended Synthetic Protocol: Reductive Amination
Reductive amination offers a controlled and efficient method for the mono-N-ethylation of 3-amino-2-methylpyridine. This two-step, one-pot procedure involves the initial formation of an imine by reacting the primary amine with acetaldehyde, followed by in-situ reduction to the desired secondary amine.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is milder and more selective for the reduction of imines in the presence of aldehydes, minimizing side reactions. Its solubility in common organic solvents also facilitates a homogeneous reaction mixture.
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices as they are relatively non-polar and aprotic, which is ideal for both imine formation and the subsequent reduction.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the active electrophile in the reduction step.
Detailed Step-by-Step Methodology:
-
To a stirred solution of 3-amino-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (0.2 M) at room temperature, add acetaldehyde (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
This compound as a Nucleophilic Building Block
The primary utility of this compound in organic synthesis lies in its nucleophilic character, stemming from the secondary amine. This allows it to participate in a variety of bond-forming reactions, making it a valuable synthon for the introduction of the N-ethyl-2-methylpyridin-3-yl moiety into target molecules.
Application in the Synthesis of Kinase Inhibitors
A plausible application of this compound is in the synthesis of such inhibitors via a nucleophilic aromatic substitution (SNAr) reaction with an activated pyrimidine core.
Illustrative Reaction Scheme:
Experimental Protocol: SNAr Coupling
-
To a solution of this compound (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base, for example, diisopropylethylamine (DIPEA) (2.0 eq).
-
Add the electrophilic coupling partner, such as a 4-chloropyrimidine derivative (1.0 eq).
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion and Future Outlook
This compound represents a valuable, yet perhaps underutilized, building block in the synthetic chemist's toolbox. Its straightforward synthesis from 3-amino-2-methylpyridine via robust methods like reductive amination makes it an accessible intermediate. The nucleophilic nature of its secondary amine functionality opens avenues for its incorporation into a wide array of complex molecules, particularly in the realms of medicinal chemistry and agrochemical research. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, we anticipate that this compound will find increasing application as a key synthetic intermediate. The protocols and insights provided in this guide aim to facilitate its broader adoption and inspire new synthetic innovations.
References
-
PubChem. 3-Amino-2-methylpyridine. [Link]
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]
- He, L., et al. (2013).
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubChem. 3-Amino-2-methylpyridine. [Link]
-
Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry. [Link]
Sources
Discovery of novel aminopyridine derivatives
An In-Depth Technical Guide to the Discovery of Novel Aminopyridine Derivatives
Executive Summary
The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the multidisciplinary process involved in the discovery and development of novel aminopyridine derivatives. We will traverse the journey from initial chemical synthesis and library design, through high-throughput screening and hit identification, to the intricate, iterative process of lead optimization via structure-activity relationship (SAR) studies. Detailed experimental protocols, data interpretation frameworks, and the underlying scientific rationale for key decisions are presented to equip researchers and drug development professionals with a robust understanding of this critical area of pharmaceutical science.
Introduction: The Aminopyridine Scaffold as a Privileged Structure
Aminopyridines are derivatives of pyridine characterized by the presence of one or more amine groups on the pyridine ring.[1][3] The significance of this scaffold in drug discovery is not accidental; it arises from a unique combination of properties that make it highly effective for interacting with biological targets.[2]
-
Physicochemical Properties : The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enhancing solubility and enabling specific interactions with protein active sites. The aromatic system allows for π-π stacking, while the amino substituent provides a crucial hydrogen bond donor and a vector for further chemical modification.[2]
-
Therapeutic Versatility : Aminopyridine derivatives have demonstrated a vast array of pharmacological activities.[1] They are found in drugs targeting neurological disorders by blocking voltage-gated potassium channels (e.g., Dalfampridine for multiple sclerosis), and they form the core of many potent kinase inhibitors used in oncology (e.g., c-Met and TYK2 inhibitors).[4][5][6][7] Their utility also extends to treating neglected tropical diseases and bacterial infections.[3][8]
-
Synthetic Tractability : The aminopyridine core is synthetically accessible and can be readily functionalized, making it an ideal starting point for building large, diverse chemical libraries for screening.[9] Its low molecular weight provides an excellent foundation for developing pharmacophores while maintaining favorable drug-like properties.[9]
The overall workflow for discovering a novel aminopyridine-based drug candidate is a systematic, multi-stage process, as illustrated below.
Caption: High-level workflow for aminopyridine drug discovery.
Core Synthesis Strategies for Aminopyridine Libraries
The creation of a diverse library of aminopyridine derivatives is the foundational step. The choice of synthetic strategy depends on the desired substitution pattern and the scale of the library.
Classical Synthetic Routes
Traditional methods remain valuable for producing specific aminopyridine cores.
-
Nucleophilic Aromatic Substitution (SNAr) : The reaction of halopyridines (typically 2-chloro or 4-chloropyridines) with amines or ammonia is a straightforward and widely used method.[10] These reactions may require elevated temperatures or the use of transition metal catalysts like palladium to proceed efficiently.[10]
-
Reduction of Nitropyridines : A common route to aminopyridines involves the nitration of pyridine-N-oxide, followed by reduction of the nitro group. For instance, 4-aminopyridine can be synthesized by reducing 4-nitropyridine-N-oxide with iron in an acidic medium.[11]
Modern Multicomponent Reactions (MCRs)
For generating large libraries with high diversity, multicomponent reactions are exceptionally efficient. MCRs combine three or more starting materials in a single pot to form a complex product in a rapid and atom-economical fashion.
A prominent example is the synthesis of substituted 2-amino-3-cyanopyridines from enaminones, malononitrile, and a primary amine under solvent-free conditions.[8] This approach allows for rapid variation of substituents at multiple positions around the pyridine core by simply changing the starting materials.[8][12]
Protocol 1: Multicomponent Synthesis of a 2-Aminopyridine Derivative
This protocol describes a representative one-pot synthesis of a 2-aminopyridine derivative, adapted from methodologies focused on efficiency and diversity generation.[8]
Objective: To synthesize 2-amino-6-phenyl-4-(phenylamino)-nicotinonitrile.
Materials:
-
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Enaminone, 1 mmol)
-
Malononitrile (1 mmol)
-
Aniline (Primary amine, 1 mmol)
-
Ethanol (Reaction solvent)
-
Pipette, round-bottom flask, condenser, heating mantle, magnetic stirrer.
-
Thin Layer Chromatography (TLC) plate, silica gel for column chromatography.
-
NMR tubes, deuterated solvent (e.g., DMSO-d6), Mass Spectrometer.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the enaminone (1 mmol), malononitrile (1 mmol), and aniline (1 mmol).
-
Solvent & Catalyst (Optional): Add 10 mL of ethanol. Causality: While some MCRs can be run neat (solvent-free), a solvent like ethanol can improve solubility and heat transfer, leading to a more controlled reaction.
-
Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) with stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC. A new spot corresponding to the product should appear, and the starting material spots should diminish.
-
Work-up & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification (Self-Validation): Purify the crude product using silica gel column chromatography. Trustworthiness: This step is critical to remove unreacted starting materials and byproducts, ensuring the purity of the final compound.
-
Characterization (Self-Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Trustworthiness: Spectroscopic analysis provides definitive proof of the compound's identity and is non-negotiable for validating the synthesis.
Lead Optimization: The Iterative Cycle of SAR
Once a "hit" compound with initial activity is identified from screening, the goal of lead optimization is to systematically modify its structure to improve potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This is achieved through Structure-Activity Relationship (SAR) studies.[13]
The SAR process is an iterative cycle of design, synthesis, and testing.[13]
Caption: The iterative cycle of Structure-Activity Relationship (SAR).
Case Study: SAR of Aminopyridine Kinase Inhibitors
Many aminopyridine derivatives function as ATP-competitive kinase inhibitors.[2] The core often acts as a "hinge-binder," forming key hydrogen bonds with the kinase's hinge region. Let's consider a hypothetical SAR study for a 2-aminopyridine scaffold targeting p38α MAP kinase, inspired by real-world findings.[14]
Initial Hit (Compound 1): A 2-aminopyridine core with a phenyl group at the 4-position shows weak activity. The goal is to improve its potency (measured by IC50, the concentration required for 50% inhibition).
| Compound ID | R1 (at 2-amino) | R2 (at 4-position) | p38α IC50 (nM) | Rationale for Change |
| 1 (Hit) | H | Phenyl | 5000 | Initial screening hit. |
| 2 | H | 2-chlorophenyl | 800 | Hypothesis: An ortho-substituent may induce a favorable torsional angle, improving interaction with a hydrophobic pocket.[14] |
| 3 | H | 2,6-dichlorophenyl | 50 | Hypothesis: A second ortho-substituent could further lock the conformation and increase hydrophobic contacts, boosting potency.[14] |
| 4 | Methyl | 2,6-dichlorophenyl | 250 | Analysis: Adding a methyl group to the 2-amino position reduces potency, suggesting this site is sterically constrained or the H-bond is critical. |
| 5 | H | 2-chloro-6-fluorophenyl | 35 | Hypothesis: Replacing a bulky chlorine with a smaller fluorine could optimize the fit while maintaining the required electronic properties.[6] |
This table demonstrates how systematic modifications provide clear insights. The data suggest that bulky, electron-withdrawing groups at the ortho positions of the R2 phenyl ring are crucial for high potency, while substitution on the 2-amino group is detrimental.
Pharmacological Characterization & MoA Elucidation
Validating a lead compound requires rigorous pharmacological testing to understand its mechanism of action (MoA) and predict its effects in a biological system.
Mechanism of Action: Kinase Inhibition
For a putative kinase inhibitor, the MoA is typically confirmed by demonstrating direct engagement with the target protein and inhibition of its downstream signaling pathway.
Caption: Inhibition of the p38 MAP Kinase signaling pathway.
Protocol 2: In Vitro Kinase Assay (p38α HWB Assay)
This protocol outlines a cell-based assay to measure the potency of an inhibitor in a physiologically relevant context, such as human whole blood (HWB).[14]
Objective: To determine the IC50 value of a test compound (e.g., Compound 5 from the SAR table) against p38α kinase by measuring its effect on TNFα production in LPS-stimulated human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy donors.
-
Lipopolysaccharide (LPS) solution (stimulant).
-
Test compound stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
96-well culture plates.
-
TNFα ELISA kit.
-
Plate reader.
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in PBS to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Include a DMSO-only vehicle control.
-
Assay Setup: In a 96-well plate, add 180 µL of human whole blood to each well.
-
Inhibitor Addition: Add 10 µL of each compound dilution (or vehicle control) to the appropriate wells. Pre-incubate for 30 minutes at 37°C. Causality: This pre-incubation allows the compound to enter the cells and engage with the target kinase before stimulation.
-
Stimulation: Add 10 µL of LPS solution to all wells except the unstimulated negative control. The final concentration of LPS should be sufficient to induce a robust TNFα response.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Centrifuge the plates to pellet the blood cells. Carefully collect the supernatant (plasma), which contains the secreted TNFα.
-
Quantification (Self-Validation): Measure the concentration of TNFα in each plasma sample using a validated commercial ELISA kit, following the manufacturer's instructions. Trustworthiness: Using a standardized ELISA kit ensures that the measurement of the biological endpoint is accurate and reproducible.
-
Data Analysis: Plot the TNFα concentration against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Conclusion and Future Perspectives
The discovery of novel aminopyridine derivatives is a testament to the power of integrating synthetic chemistry with rigorous biological evaluation. The journey from a simple, privileged scaffold to a potential drug candidate is guided by the principles of iterative design and empirical testing. As our understanding of disease biology deepens, so too will the applications for this remarkable class of molecules. Future efforts will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, exploring novel therapeutic areas, and leveraging computational tools to accelerate the design-synthesize-test-analyze cycle.[1]
References
-
Keogh, C., Sedehizadeh, S., & Maddison, P. (2011). The use of aminopyridines in neurological disorders. PubMed Central. [Link]
-
Calvo, F., Peset, B., & Spangenberg, T. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]
-
El-hity, M., & El-Sayed, M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
-
Medina, I., El-Bokl, M., & Martínez, A. (2012). Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. ACS Publications. [Link]
-
Kodimuthali, A., Mungara, A., Prasunamba, P. L., & Pal, M. (2008). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]
-
Danek, J., & Nouzova, M. (1995). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
-
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
-
Zhelezarov, I. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]
-
Sedehizadeh, S., Keogh, C., & Maddison, P. (2012). The Use of Aminopyridines in Neurological Disorders. ResearchGate. [Link]
-
Schmalz, M., & Meuth, S. G. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]
-
Williams, E., & Pelton, K. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. [Link]
-
Konno, H., & Yamagata University. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed. [Link]
- CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
Peychev, L., & Medical University, Sofia. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]
-
Moslin, R., & Bristol-Myers Squibb. (2017). Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. ACS Publications. [Link]
-
Smith, D. T. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. [Link]
-
Cui, J., & Shanghai Institute of Materia Medica. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. PubMed. [Link]
-
Fasina, T. M. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]
-
Wang, M., & Zhengzhou University. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]
-
El-hity, M., & El-Sayed, M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
-
ResearchGate. (n.d.). 4-Aminopyridine and Drug Screening. ResearchGate. [Link]
-
Herrera-Mayorga, V., & Nagles, E. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR) of some synthesized compounds. ResearchGate. [Link]
-
GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: The Versatile Scaffold of N-Alkylated Aminopyridines
An In-Depth Technical Guide to the Structure-Activity Relationship of N-Alkylated Aminopyridines
Aminopyridines represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their unique electronic properties, hydrogen bonding capabilities, and metabolic stability make them a cornerstone in drug design.[2] The strategic modification of the exocyclic amino group through N-alkylation provides a powerful tool to modulate the compound's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This process of introducing alkyl substituents—ranging from simple methyl groups to complex arylalkyl chains—can profoundly influence biological activity, transforming a basic aminopyridine core into a potent and selective therapeutic candidate.[3][4]
This guide, written from the perspective of a Senior Application Scientist, delves into the core principles governing the structure-activity relationship (SAR) of N-alkylated aminopyridines. We will explore the synthetic rationale, dissect the influence of specific structural modifications on biological outcomes, and provide field-proven experimental protocols for synthesis and evaluation. Our focus is not merely on what modifications work, but on understanding the causality—the why—behind these observations, empowering researchers to make informed decisions in their own drug discovery programs.
The Synthetic Landscape: Mastering Regioselective N-Alkylation
The primary challenge in synthesizing N-alkylated aminopyridines is achieving regioselectivity. The aminopyridine scaffold presents two primary nucleophilic sites: the exocyclic amino nitrogen and the endocyclic (ring) nitrogen. The choice of synthetic route is therefore critical to direct the alkylation to the desired position.
In the absence of a base, alkylation typically occurs at the more nucleophilic ring nitrogen atom.[5][6] To preferentially target the exocyclic amino group, its nucleophilicity must be enhanced, which is generally achieved by deprotonation with a suitable base. This generates a powerful nucleophilic anion that readily reacts with electrophiles.[6]
Caption: Regioselectivity in the N-alkylation of aminopyridines.
Experimental Protocol 1: Base-Mediated Exocyclic N-Alkylation
This protocol describes a general procedure for the selective mono- or di-alkylation of 4-aminopyridine, a common starting material. The use of a strong base like potassium tert-butoxide (t-BuOK) is crucial for deprotonating the exocyclic amine.
Objective: To synthesize mono- and di-N-alkylated 4-aminopyridines.
Self-Validation: The success of the reaction is validated by LC-MS analysis of the crude reaction mixture, which should show a clear shift in mass corresponding to the addition of one or two alkyl groups. Final product identity is confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Step-by-Step Methodology: [7][8]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminopyridine (1.0 eq).
-
Dissolution: Add anhydrous solvent (e.g., DMF or THF) to dissolve the starting material.
-
Deprotonation: For mono-alkylation, add t-BuOK (1.1 eq) portion-wise at 0 °C. For symmetrical di-alkylation, use an excess of t-BuOK (2.2 eq). Stir the mixture for 30 minutes at room temperature.
-
Alkylation: Slowly add the corresponding alkyl halide (1.1 eq for mono-, 2.2 eq for di-alkylation) via syringe.
-
Reaction: Allow the reaction to stir at room temperature (or with gentle heating, e.g., 50-70 °C, if required) for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Dissecting the Structure-Activity Relationship (SAR)
The fundamental principle of SAR is that the biological activity of a molecule is directly related to its chemical structure.[9] For N-alkylated aminopyridines, the key is to understand how modifications at different positions on the scaffold impact the overall molecule's ability to interact with its biological target.
Caption: Key modifiable positions on the N-alkylated aminopyridine scaffold.
The Critical Role of the N-Alkyl Substituent
The nature of the alkyl group(s) attached to the exocyclic nitrogen is arguably the most significant determinant of activity.
-
Chain Length and Lipophilicity: Increasing the length of the alkyl chain generally increases the lipophilicity of the compound. This can enhance membrane permeability and target engagement but may also lead to increased off-target effects or poor solubility. In a study on 2-amino-4-aryl-6-pyridopyrimidines, increasing the N-alkyl chain length had a pronounced positive effect on antiproliferative and antibacterial activities.[3]
-
Arylalkyl Groups: Introducing an arylalkyl substituent on the dihydropyridine ring nitrogen has been shown to be more potent than verapamil in overcoming multidrug resistance in cancer cells.[4] This suggests that π-π stacking or other interactions with the target protein may be crucial.
-
Basic Moieties: Incorporating a basic nitrogen-containing substituent, such as a piperazine ring, into the N-alkyl side chain can improve both in vitro and in vivo activity.[4] This modification can enhance aqueous solubility and provide an additional point of interaction with the biological target, often through salt-bridge formation.
| Compound Class | N-Alkyl Substituent | Target/Activity | Key Finding | Reference |
| Pyridopyrimidines | -CH₃, -C₂H₅, -C₃H₇ | Anticancer (HeLa, A549, etc.) | Longer alkyl chains increase antiproliferative and cytotoxic effects. | [3] |
| 4-Aminopyridines | Dialkyl (various) | Antifungal, Antiprotozoal | Specific dialkylated derivatives show activity against C. neoformans and P. falciparum. | [7] |
| 1,4-Dihydropyridines | Arylalkyl, Piperazinylalkyl | Multidrug Resistance Reversal | Introduction of basic nitrogen in the side chain improves in vivo efficacy. | [4] |
The Influence of the Aminopyridine Core
While the N-alkyl group provides significant diversity, the core aminopyridine structure is fundamental to the molecule's function.
-
Position of the Amino Group: The isomeric position of the amino group (2-, 3-, or 4-) dictates the electronic distribution within the pyridine ring and the vectoral projection of the N-alkyl substituents.[6] This has profound implications for how the molecule fits into a receptor's binding pocket. For instance, in the development of kinase inhibitors, compounds with a 3-aminopyridine or 2-aminopyridine moiety showed different activity levels compared to aniline analogues.[10]
-
Pyridine Ring Substitution: Adding substituents directly to the pyridine ring can fine-tune the electronic properties and steric profile. Electron-withdrawing groups (e.g., halogens) or electron-donating groups can alter the pKa of the ring nitrogen and the exocyclic amine, affecting ionization state and binding interactions. In a series of aminopyridinecarboxamide-based inhibitors, 2-amino-5-chloropyridine-4-carboxamides were identified as the most potent, highlighting the beneficial effect of the chloro substituent.[11]
Case Study: N-Alkylated Aminopyridines in Oncology
The antiproliferative activity of N-alkylated aminopyridines makes them promising candidates for cancer therapy.[3][12] SAR studies have revealed that enhancing lipophilicity via N-alkylation often correlates with increased cytotoxicity against various cancer cell lines.
Caption: Summary of key SAR findings for anticancer activity.
Experimental Protocol 2: In Vitro Antiproliferative Assay (MTT)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effect of synthesized N-alkylated aminopyridines on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Self-Validation: The assay includes untreated (negative) and solvent (vehicle) controls to establish baseline cell viability, and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control. The resulting dose-response curve should be sigmoidal, allowing for accurate IC₅₀ calculation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.[3]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The N-alkylated aminopyridine scaffold is a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed herein demonstrate that strategic N-alkylation is a highly effective method for optimizing biological activity. Key takeaways for researchers include the importance of controlling regioselectivity during synthesis and the profound impact of the N-alkyl substituent's length, lipophilicity, and inclusion of basic moieties on potency and efficacy.
Future research will likely focus on developing more sophisticated, regioselective synthetic methods, such as leveraging self-limiting alkylation of N-aminopyridinium salts, to access novel chemical space.[13][14] Furthermore, applying these SAR principles to new biological targets beyond oncology and infectious diseases will undoubtedly unlock the full potential of this versatile and powerful chemical class.
References
-
Singh, O. M., Singh, S. J., Kim, S.-N., & Lee, S.-G. (2007). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines. ResearchGate. [Link]
-
Powers, D. C., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Feroci, M., et al. (2014). Efficient electrochemical N-alkylation of N-boc-protected 4-aminopyridines: towards new biologically active compounds. ISRN Organic Chemistry. [Link]
-
Incerpi, S. (2014). Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]
-
Powers, D. C., et al. (2023). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]
-
Tian, Z., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]
-
Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry. [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
-
Bonafoux, D. F., et al. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry. [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]
-
Rios-Guzman, A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]
-
Kim, J. L., et al. (1996). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]
-
Rios-Guzman, A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ResearchGate. [Link]
-
Powers, D. C., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Link]
-
Göker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]
-
Ohsumi, K., et al. (1995). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. Chemical & Pharmaceutical Bulletin. [Link]
-
Calba, C., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. article.sciencepg.com [article.sciencepg.com]
- 7. Efficient electrochemical N-alkylation of N-boc-protected 4-aminopyridines: towards new biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
The N-ethyl-2-methylpyridin-3-amine Scaffold: A Technical Guide to Fragment-Based Discovery
Foreword: The Logic of the Fragment
In the landscape of modern drug discovery, the pursuit of novel chemical matter with therapeutic potential is a paramount challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and intelligent approach to navigating the vastness of chemical space. Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD begins with small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. This strategy is underpinned by the principle that smaller, less complex molecules have a higher probability of forming favorable interactions with a protein's binding sites. From these initial, low-affinity interactions, a stepwise and structure-guided optimization process can lead to the development of highly potent and selective lead compounds.
This guide focuses on the potential of the N-ethyl-2-methylpyridin-3-amine scaffold as a core for FBDD campaigns. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its versatile chemical properties and ability to engage in a wide range of biological interactions. The specific substitution pattern of this compound offers a unique combination of features: a basic nitrogen in the pyridine ring, a hydrogen bond donor in the secondary amine, and defined vectors for chemical elaboration from the ethyl and methyl groups. These characteristics make it an attractive starting point for generating fragment libraries with desirable physicochemical properties and broad applicability against various target classes, including kinases and bromodomains.
This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals on how to effectively utilize the this compound scaffold in an FBDD workflow. We will delve into the rationale behind experimental choices, provide detailed protocols for key screening and validation techniques, and illustrate the pathway from initial fragment hit to a promising lead candidate.
I. The this compound Scaffold: Properties and Library Design
The success of any FBDD campaign is fundamentally linked to the quality of the fragment library. The this compound scaffold serves as an excellent starting point for library construction due to its inherent "drug-like" properties and synthetic tractability.
Physicochemical Properties of the Core Scaffold
A "good" fragment should adhere to the "Rule of Three," a set of empirical guidelines that increase the likelihood of a fragment being a good starting point for optimization. Let's analyze the core scaffold, this compound, in this context.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 136.19 g/mol | ≤ 300 Da |
| cLogP | ~1.5 - 2.0 (estimated) | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (pyridine N, amine N) | ≤ 3 |
As the table demonstrates, the core scaffold comfortably fits within the "Rule of Three," making it an ideal starting point for fragment-based approaches. Its modest molecular weight and balanced lipophilicity suggest a favorable starting point for developing compounds with good pharmacokinetic properties.
Library Design and Synthesis
The true power of the this compound scaffold lies in its potential for diversification. The methyl and ethyl groups, along with the amine and the pyridine ring itself, provide multiple vectors for chemical modification, allowing for the creation of a focused library of fragments that explore the surrounding chemical space.
A key synthetic precursor for this library is 2-methyl-3-aminopyridine, which is commercially available. The N-ethyl group can be introduced via reductive amination or other standard alkylation methods. Further diversification can be achieved through:
-
Variation of the N-alkyl group: Replacing the ethyl group with other small alkyl or functionalized alkyl chains can probe interactions in different regions of a binding pocket.
-
Substitution on the pyridine ring: The pyridine ring can be further functionalized, for example, by introducing small substituents at the 4, 5, or 6 positions to explore additional binding interactions.
-
Derivatization of the amine: The secondary amine can be acylated or sulfonated to introduce different electronic and steric properties.
The synthesis of a focused library around this scaffold is generally straightforward, employing well-established synthetic methodologies. This synthetic accessibility is a critical consideration in FBDD, as it allows for the rapid generation of analogs for hit validation and optimization.
II. Primary Screening: Identifying Initial Hits
Once a high-quality fragment library based on the this compound scaffold has been assembled, the next step is to screen it against the biological target of interest. Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required for primary screening. The two most common and powerful methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR).
A. NMR-Based Screening
NMR spectroscopy is a robust technique for detecting weak molecular interactions. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening as they do not require isotopic labeling of the protein.
Caption: Workflow for NMR-based fragment screening.
-
Sample Preparation:
-
Prepare stock solutions of individual fragments and fragment pools in deuterated DMSO (d6-DMSO). A typical concentration is 100 mM.
-
Prepare the target protein in a deuterated buffer (e.g., phosphate buffer in D₂O) at a concentration of 10-50 µM.
-
The final screening sample contains the target protein and a fragment or fragment pool at a final concentration of 100-500 µM per fragment. The final DMSO concentration should be kept low (e.g., < 5%) to avoid protein denaturation.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the sample to confirm the presence of both protein and fragment signals.
-
Set up the STD-NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region of the spectrum with no protein signals is irradiated.
-
The saturation of the protein is typically achieved using a train of soft Gaussian pulses. The on-resonance frequency is set to a region where only protein signals are present (e.g., -1 ppm for aliphatic protons), while the off-resonance frequency is set to a region far from any signals (e.g., 30 ppm).
-
The difference between the on-resonance and off-resonance spectra (the STD spectrum) will only show signals from the fragments that bind to the protein.
-
-
Data Analysis and Hit Identification:
-
Process the NMR data to obtain the STD spectrum.
-
Fragments that show signals in the STD spectrum are considered primary hits. The intensity of the STD signal is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.
-
For hit pools, individual fragments from the pool must be screened to identify the specific binder(s).
-
B. Surface Plasmon Resonance (SPR)-Based Screening
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events. It is a highly sensitive method for detecting weak interactions and can provide kinetic information (association and dissociation rates) in addition to affinity data.
An In-Depth Technical Guide to the Biological Screening of Substituted 2-Methylpyridin-3-amines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological screening of substituted 2-methylpyridin-3-amines. This class of heterocyclic organic compounds serves as a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents.[1] The strategic placement of a methyl group at the 2-position and an amine group at the 3-position on the pyridine ring allows for diverse chemical modifications, leading to a wide array of derivatives with potential biological activities.[1]
This document will delve into the core principles and practical methodologies for evaluating the therapeutic potential of these compounds, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. The protocols and insights provided herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Section 1: The 2-Methylpyridin-3-amine Scaffold: A Privileged Structure in Drug Discovery
The 2-methylpyridin-3-amine core, also known as 3-amino-2-picoline, is a key building block in the synthesis of a multitude of biologically active molecules.[1][2] Its structural features, including the basic nitrogen of the pyridine ring and the nucleophilic amine group, allow for a variety of chemical transformations. This versatility has made it a popular starting material for generating libraries of compounds for high-throughput screening. The inherent properties of the pyridine ring, a common motif in many approved drugs, contribute to favorable pharmacokinetic profiles.
The synthesis of substituted 2-methylpyridin-3-amines can be achieved through various established synthetic routes, often starting from commercially available 2-aminopyridine.[3] Modifications can be introduced at multiple positions on the pyridine ring, as well as on the amino group, to fine-tune the physicochemical properties and biological activity of the resulting derivatives.
Section 2: Anticancer Activity Screening
The search for novel anticancer agents is a cornerstone of modern drug discovery. Substituted 2-methylpyridin-3-amines have emerged as a promising class of compounds with potential cytotoxic and antiproliferative effects. The initial phase of screening typically involves in vitro assays to assess the compound's ability to inhibit cancer cell growth.[4][5]
Foundational Cytotoxicity Assays
A primary objective in anticancer drug screening is to determine the concentration at which a compound exhibits cytotoxic effects. Several robust and high-throughput methods are available for this purpose.[4][6]
2.1.1. Tetrazolium-Based Assays (e.g., MTT, MTS)
These colorimetric assays are widely used to measure cell viability and proliferation.[5][7] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce a yellow water-soluble tetrazolium salt (e.g., MTT) to a purple formazan product that is insoluble in water.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the substituted 2-methylpyridin-3-amine derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
2.1.2. Sulforhodamine B (SRB) Assay
The SRB assay is another reliable method for assessing cytotoxicity based on the measurement of cellular protein content.[5] It offers a cost-effective and sensitive alternative to tetrazolium-based assays.[5]
Data Presentation: Summarizing Cytotoxicity Data
To facilitate the comparison of the anticancer activity of different derivatives, the IC50 values should be compiled into a clear and concise table.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) |
| Lead-001 | [Structure of Derivative 1] | MCF-7 (Breast) | 12.5 |
| Lead-002 | [Structure of Derivative 2] | A549 (Lung) | 8.2 |
| Lead-003 | [Structure of Derivative 3] | HeLa (Cervical) | 25.1 |
| Control | Doxorubicin | MCF-7 | 0.5 |
Caption: Table summarizing the in vitro anticancer activity of substituted 2-methylpyridin-3-amine derivatives against various human cancer cell lines.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Compounds exhibiting significant cytotoxicity should be further investigated to understand their mechanism of action. Assays for apoptosis (programmed cell death) and cell cycle arrest can provide valuable insights.
Section 3: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyridine derivatives have shown promise in this area.[8][9] The biological screening of substituted 2-methylpyridin-3-amines for antimicrobial activity involves determining their ability to inhibit the growth of pathogenic bacteria and fungi.
Primary Screening: Disk Diffusion Method
The disk diffusion test is a widely used qualitative method for initial screening.[10][11][12] It is simple, cost-effective, and allows for the rapid assessment of a compound's antimicrobial potential against a panel of microorganisms.[12]
Experimental Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under suitable conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.[11]
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination
For compounds showing activity in the primary screen, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC).[10][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] Broth microdilution is a common method for determining MIC values.[10][13]
Experimental Protocol: Broth Microdilution Assay
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth of the microorganism is observed.[12]
Data Presentation: Summarizing Antimicrobial Activity
The results of the antimicrobial screening should be presented in a tabular format for easy comparison.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Lead-001 | Staphylococcus aureus | 16 | Candida albicans | 32 |
| Lead-002 | Escherichia coli | 8 | Aspergillus niger | 16 |
| Lead-003 | Pseudomonas aeruginosa | >64 | Cryptococcus neoformans | >64 |
| Control | Ciprofloxacin | E. coli | 0.5 | N/A |
Caption: Table summarizing the Minimum Inhibitory Concentrations (MICs) of substituted 2-methylpyridin-3-amine derivatives against a panel of pathogenic bacteria and fungi.
Section 4: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal.[14][15] Substituted 2-methylpyridin-3-amines can be screened for their ability to modulate inflammatory pathways.
Inhibition of Pro-inflammatory Mediators
A key aspect of inflammation is the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. Assays that measure the inhibition of these molecules in stimulated immune cells (e.g., macrophages) are valuable for identifying potential anti-inflammatory compounds.
4.1.1. Nitric Oxide (NO) Inhibition Assay
This assay typically uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to induce the production of NO. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Experimental Protocol: NO Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period, followed by stimulation with LPS.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Modulation of Inflammatory Signaling Pathways
Compounds that show significant inhibition of pro-inflammatory mediators can be further investigated for their effects on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[16]
Data Presentation: Summarizing Anti-inflammatory Activity
The anti-inflammatory activity data can be presented in a table format.
| Compound ID | Cell Line | LPS Concentration | IC50 for NO Inhibition (µM) |
| Lead-001 | RAW 264.7 | 1 µg/mL | 15.2 |
| Lead-002 | RAW 264.7 | 1 µg/mL | 9.8 |
| Lead-003 | RAW 264.7 | 1 µg/mL | 30.5 |
| Control | Dexamethasone | RAW 264.7 | 1 µg/mL |
Caption: Table summarizing the in vitro anti-inflammatory activity of substituted 2-methylpyridin-3-amine derivatives, as determined by the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Section 5: Visualizing Experimental Workflows
Clear and logical diagrams are essential for communicating complex experimental workflows. The following diagrams, created using Graphviz, illustrate the screening cascades for each biological activity.
Caption: Anticancer screening workflow for substituted 2-methylpyridin-3-amines.
Caption: Antimicrobial screening workflow for substituted 2-methylpyridin-3-amines.
Caption: Anti-inflammatory screening workflow for substituted 2-methylpyridin-3-amines.
Conclusion
This technical guide provides a foundational framework for the systematic biological screening of substituted 2-methylpyridin-3-amines. By employing the described methodologies, researchers can effectively identify and characterize novel drug candidates with potential anticancer, antimicrobial, and anti-inflammatory properties. The emphasis on robust, self-validating protocols and clear data presentation ensures the integrity and impact of the research findings. Further optimization of lead compounds identified through these screening cascades will be crucial for their progression into preclinical and clinical development.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: )
- Antibiotic sensitivity testing - Wikipedia. (URL: )
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: )
- Antimicrobial Susceptibility Testing - Apec.org. (URL: )
- Antimicrobial Susceptibility Testing : Clinical Infectious Diseases - Ovid. (URL: )
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: )
- A comprehensive review on preliminary screening models for the evalu
- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem. (URL: )
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (URL: )
- Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - MDPI. (URL: )
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. (URL: )
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Exploring 2-Methylpyridin-3-Amine: Properties, Applic
- AISMPred: A Machine Learning Approach for Predicting Anti-Inflamm
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: )
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central. (URL: )
- Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
- Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC - NIH. (URL: )
- (PDF) Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
- Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity - ResearchG
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - NIH. (URL: )
- Flow Synthesis of 2-Methylpyridines via α-Methyl
- 2-AMINO-3-METHYLPYRIDINE For Synthesis - Alpha Chemika. (URL: )
- 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem. (URL: )
- 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts.
- 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem. (URL: )
Sources
- 1. innospk.com [innospk.com]
- 2. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 12. apec.org [apec.org]
- 13. ovid.com [ovid.com]
- 14. AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of N-ethyl-2-methylpyridin-3-amine via Reductive Amination
Abstract
This application note provides a comprehensive guide for the synthesis of N-ethyl-2-methylpyridin-3-amine, a valuable building block in pharmaceutical and materials science research. The described method utilizes a direct, one-pot reductive amination of 2-methyl-3-aminopyridine with acetaldehyde, employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and guidelines for purification and characterization.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a highly efficient route to primary, secondary, and tertiary amines.[1][2] This powerful transformation proceeds through the in-situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced to the corresponding amine.[3][4] The synthesis of N-alkylated heteroaromatic amines, such as this compound, is of significant interest due to their prevalence in pharmacologically active molecules.
This guide focuses on the use of sodium triacetoxyborohydride (STAB) as the reducing agent. STAB has gained prominence due to its remarkable selectivity and mild nature.[1][5] Unlike more reactive borohydrides such as sodium borohydride (NaBH₄), STAB does not readily reduce aldehydes and ketones, which minimizes the formation of alcohol byproducts.[1] Its selectivity for the protonated imine intermediate allows for a convenient one-pot procedure with high yields.[1][5] Furthermore, it offers a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[2]
Reaction Mechanism and Workflow
The reductive amination of 2-methyl-3-aminopyridine with acetaldehyde proceeds in two main stages within a single reaction vessel.
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-methyl-3-aminopyridine) on the carbonyl carbon of acetaldehyde. This is followed by dehydration to form an imine intermediate. The reaction is typically carried out in a suitable aprotic solvent.
-
Reduction: Sodium triacetoxyborohydride then selectively reduces the C=N double bond of the imine to yield the final product, this compound.
Reaction Scheme:
Caption: Step-by-step experimental workflow.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methyl-3-aminopyridine | ≥98% | Sigma-Aldrich |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | 95% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-aminopyridine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Addition of Aldehyde: Add acetaldehyde (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to facilitate imine formation.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data and Expected Results
Table 1: Reagent Stoichiometry and Physical Properties
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Methyl-3-aminopyridine | 108.14 | 10 | 1.0 | 1.08 g |
| Acetaldehyde | 44.05 | 11 | 1.1 | 0.48 g |
| Sodium Triacetoxyborohydride | 211.94 | 15 | 1.5 | 3.18 g |
Expected Yield: 75-85% Appearance: Colorless to pale yellow oil.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm to 30-40 °C. |
| Inactive reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride. | |
| Formation of alcohol byproduct | Use of a non-selective reducing agent. | Ensure the use of sodium triacetoxyborohydride. If using sodium borohydride, ensure complete imine formation before its addition. [6] |
| Difficulty in product isolation | Emulsion formation during work-up. | Add a small amount of brine to the separatory funnel to break the emulsion. |
| Product is water-soluble. | Perform additional extractions with dichloromethane or another suitable organic solvent. |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetaldehyde is volatile and flammable. Handle with care.
-
Sodium triacetoxyborohydride reacts with water to release hydrogen gas, which is flammable. Add it slowly to the reaction mixture and quench with care.
Conclusion
This application note presents a reliable and efficient protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and operational simplicity, making this method well-suited for applications in drug discovery and chemical research. The detailed procedure and troubleshooting guide provide a solid foundation for the successful synthesis and purification of the target compound.
References
-
Myers, J. W. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination. Available at: [Link]
-
Chemistry Steps. Reductive Amination. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: A Robust Protocol for the N-ethylation of 2-methyl-3-aminopyridine via Reductive Amination
Introduction
The N-alkylation of aminopyridines is a fundamental transformation in organic synthesis, yielding key intermediates for the development of pharmaceuticals and agrochemicals. Specifically, the introduction of an ethyl group to the amino function of 2-methyl-3-aminopyridine can significantly alter the parent molecule's physicochemical properties, such as lipophilicity and basicity, thereby modulating its biological activity. Direct alkylation of aminopyridines with ethyl halides is often plagued by a lack of selectivity, leading to undesired overalkylation and the formation of pyridinium salts due to the competing nucleophilicity of the pyridine ring nitrogen.[1][2] To circumvent these challenges, this application note details a highly efficient and selective protocol for the N-ethylation of 2-methyl-3-aminopyridine utilizing a one-pot reductive amination strategy. This method offers superior control over the reaction, leading to a high yield of the desired mono-ethylated product.
Scientific Rationale: The Merits of Reductive Amination
Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds.[3] The process involves two key steps that can be conveniently performed in a single reaction vessel:
-
Imine Formation: The primary amine (2-methyl-3-aminopyridine) reacts with an aldehyde (acetaldehyde) to form a Schiff base, also known as an imine. This reaction is typically reversible and can be driven to completion by the subsequent reduction step.[4]
-
In Situ Reduction: The intermediate imine is immediately reduced to the corresponding secondary amine by a mild and selective reducing agent, in this case, sodium borohydride (NaBH₄).[5]
The key advantage of this approach lies in its chemoselectivity. Sodium borohydride is a gentle reducing agent that readily reduces the C=N double bond of the imine but is significantly less reactive towards the C=O bond of the aldehyde starting material, especially under controlled conditions.[6][7] This minimizes the formation of ethanol as a byproduct from the reduction of acetaldehyde. Furthermore, the in situ reduction of the imine prevents the common issue of dialkylation, as the resulting secondary amine is generally less reactive than the starting primary amine under these conditions.
Experimental Workflow
The overall experimental workflow for the N-ethylation of 2-methyl-3-aminopyridine is depicted in the following diagram:
Caption: Workflow for the N-ethylation of 2-methyl-3-aminopyridine.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-methyl-3-aminopyridine | ≥98% | Commercially Available |
| Acetaldehyde | ≥99% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Anhydrous Methanol | ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Safety Precautions:
-
Sodium Borohydride (NaBH₄): This reagent is a water-reactive, flammable solid. It is also toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[8] Handle in a well-ventilated fume hood, under an inert atmosphere if possible, and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[9] Keep away from water, acids, and oxidizing agents.[10] In case of a spill, do not use water. Smother with dry sand or a class D fire extinguisher.[11]
-
Acetaldehyde: This is a volatile and flammable liquid with a low boiling point. Handle in a fume hood and away from ignition sources.
-
Methanol: A flammable and toxic liquid. Avoid inhalation and skin contact.
Procedure:
-
Imine Formation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-3-aminopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approximately 0.2 M concentration).
-
To the stirred solution, add acetaldehyde (1.2 eq) dropwise at room temperature.
-
Continue stirring the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes. Caution: Addition may cause gas evolution and an exothermic reaction. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Carefully quench the reaction by slowly adding water at 0°C to decompose any unreacted sodium borohydride.
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture (to pH ~8-9).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).[12]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-ethyl-2-methyl-3-aminopyridine as a solid or oil.
-
Characterization of the Product
The final product, N-ethyl-2-methyl-3-aminopyridine, can be characterized by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 3.2 ppm), the methyl group on the pyridine ring (a singlet around 2.4 ppm), and the aromatic protons of the pyridine ring. The NH proton will appear as a broad singlet. The expected chemical shifts are analogous to those of similar N-alkylated aminopyridines.[13]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, with characteristic shifts for the aliphatic carbons of the ethyl group and the aromatic carbons of the pyridine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the secondary amine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete imine formation or reduction. | Increase the reaction time for imine formation. Ensure the sodium borohydride is fresh and added slowly at low temperature. |
| Presence of Starting Material | Insufficient acetaldehyde or reducing agent. | Use a slight excess of acetaldehyde (1.2-1.5 eq) and ensure the stoichiometry of NaBH₄ is correct. |
| Overalkylation Product Detected | Reaction temperature too high during NaBH₄ addition. | Maintain a low temperature (0-5°C) during the addition of the reducing agent. |
| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the eluent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be an alternative. |
Conclusion
This application note provides a detailed and reliable protocol for the N-ethylation of 2-methyl-3-aminopyridine via reductive amination. This method offers excellent control over the reaction, minimizes the formation of byproducts, and provides a high yield of the desired mono-ethylated product. The procedure is straightforward and utilizes readily available and relatively inexpensive reagents, making it a practical and scalable approach for researchers in synthetic and medicinal chemistry.
References
-
Sodium Borohydride - ESPI Metals. (n.d.). Retrieved January 19, 2026, from [Link]
-
Standard Operating Procedure: Sodium Borohydride. (2012, December 14). University of California. Retrieved January 19, 2026, from [Link]
-
Sodium Borohydride SOP. (n.d.). The Ohio State University. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. Retrieved January 19, 2026, from [Link]
-
Can Sodium borohydride NaBH4 reduce imine? (n.d.). Vedantu. Retrieved January 19, 2026, from [Link]
-
Formation of imines and enamines. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega, 3(11), 15645-15651.
- Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry.
-
Imines – Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Flynn, A. (2024, February 29). Video Imine formation and reduction [Video]. YouTube. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 19, 2026, from [Link]
-
1H and 13C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(a) Amine alkylation and reductive amination are classical synthetic... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(1), 123.
- A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research, 2011(11), 629-630.
-
Organic Chemistry Tutor. (2020, May 7). 09.10 Reductive Amination [Video]. YouTube. [Link]
-
Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(10), 1649.
- Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines.
-
Reductive amination NaB(AcO)3. (2023, November 3). Reddit. Retrieved January 19, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
- Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Catalysis Science & Technology, 7(18), 4165-4173.
- Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46.
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 28(1), e202103408.
- Process for the N-alkylation of aminopyridines. (n.d.). Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. Sodium Borohydride - ESPI Metals [espimetals.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of N-ethyl-2-methylpyridin-3-amine in Kinase Inhibitor Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive guide on the prospective application of the novel chemical entity, N-ethyl-2-methylpyridin-3-amine , as a foundational scaffold in the design and development of next-generation kinase inhibitors. While this specific molecule is not extensively documented in existing literature as a kinase inhibitor, its structural motifs, particularly the aminopyridine core, are prevalent in numerous clinically approved and investigational kinase inhibitors. This guide, therefore, presents a structured, scientifically-grounded workflow for researchers to explore its potential, from initial hit identification to lead optimization and preclinical evaluation.
I. Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of small molecule kinase inhibitors has been a major focus of drug discovery, with over 80 FDA-approved agents to date.[1]
The aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element is adept at forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The specific subject of this guide, This compound , possesses this core aminopyridine structure, making it an attractive starting point for a fragment-based or structure-based drug design campaign.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [2][3] |
| Molecular Weight | 136.19 g/mol | [2][4] |
| CAS Number | 1346544-43-1 | [2] |
| Predicted XlogP | 1.6 | [3] |
The molecule's low molecular weight and favorable predicted lipophilicity (XlogP) position it as an excellent fragment for initial screening and subsequent elaboration.
II. A Roadmap for Discovery: From Virtual Screening to Preclinical Candidate
The following sections outline a comprehensive, multi-stage research program to evaluate and optimize this compound as a kinase inhibitor.
Workflow Overview
Caption: A three-phase workflow for the development of kinase inhibitors from the this compound scaffold.
III. Phase 1: In Silico Analysis and Initial Biochemical Screening
A. Computational Modeling and Virtual Screening
The initial phase of discovery should leverage computational tools to predict the binding potential of this compound and its derivatives against a panel of kinases.[5] This approach, known as structure-based drug design (SBDD), relies on the three-dimensional structures of kinase targets.[5]
Protocol 1: Molecular Docking of this compound
-
Target Selection: Identify a panel of kinases of therapeutic interest. This could be based on a specific disease area (e.g., tyrosine kinases like EGFR, ABL, SRC for oncology).[6]
-
Protein Preparation: Obtain the crystal structures of the selected kinases from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of this compound.
-
Docking Simulation: Utilize molecular docking software (e.g., DOCK 3.5.54) to predict the binding mode and affinity of the ligand within the ATP-binding site of each kinase.[7]
-
Analysis: Analyze the docking poses to identify favorable interactions, particularly hydrogen bonding with the hinge region. The scoring function will provide a preliminary ranking of potential kinase targets.
B. Synthesis of the Core Scaffold
While this compound may be commercially available, establishing a reliable in-house synthesis route is crucial for generating analogs for structure-activity relationship (SAR) studies. Various synthetic routes for substituted aminopyridines have been reported and can be adapted.
C. Primary Biochemical Kinase Assays
The first experimental validation involves screening the core compound against a panel of purified kinases to determine its inhibitory activity.[1]
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8]
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add this compound at a single high concentration (e.g., 10 µM) to the reaction wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[1]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates less ADP produced, and therefore, greater kinase inhibition.
-
Hit Identification: Compounds that exhibit significant inhibition (e.g., >50%) are considered "hits" and are prioritized for further study.
IV. Phase 2: Hit-to-Lead Optimization
Once initial hits are identified, the focus shifts to improving potency, selectivity, and cellular activity through medicinal chemistry efforts.
A. Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the structure of the hit compound to understand how different chemical groups influence its biological activity.[9] For this compound, key areas for modification include the ethyl group and the methyl group on the pyridine ring.
Workflow for SAR Exploration
Caption: Iterative cycle of SAR studies for lead optimization.
Protocol 3: IC50 Determination
For promising analogs, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
-
Follow the procedure outlined in Protocol 2.
-
Instead of a single concentration, prepare serial dilutions of the inhibitor (e.g., 10-point, 3-fold dilutions).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
B. Kinome Profiling for Selectivity
A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects. This is achieved by screening promising compounds against a broad panel of kinases.[8] Services like KinomeProfiler™ or KINOMEscan™ offer comprehensive screening against hundreds of kinases.[10]
Interpreting Kinome Profiling Data:
The results are often visualized as a "kinome tree," where inhibited kinases are highlighted. This provides a clear picture of the compound's selectivity profile. A highly selective inhibitor will interact with only a few kinases, while a non-selective one will show broad activity.
C. Cell-Based Potency Assays
While biochemical assays are essential, it is crucial to determine if the inhibitors are active in a cellular context.[11][12] Cell-based assays measure the inhibitor's ability to block kinase activity within living cells.
Protocol 4: Cellular Phosphorylation Assay
This assay quantifies the phosphorylation of a known downstream substrate of the target kinase.[13]
-
Cell Culture: Culture a cell line that expresses the target kinase and its substrate.
-
Compound Treatment: Treat the cells with varying concentrations of the inhibitor for a defined period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to release their protein content.
-
Phospho-Substrate Detection: Use an antibody-based method, such as a Western blot or ELISA, with a phospho-specific antibody to detect the phosphorylated form of the substrate.
-
Data Analysis: A reduction in the phosphorylated substrate signal indicates inhibition of the target kinase in the cells. Calculate the cellular IC50 from the dose-response data.
V. Phase 3: Preclinical Evaluation
Promising lead compounds with good potency and selectivity advance to preclinical evaluation to assess their drug-like properties.
A. In Vivo Efficacy Models
The ultimate test of a potential drug is its efficacy in a living organism. For cancer, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice. The ability of the compound to inhibit tumor growth is then assessed.
B. ADME-Tox Profiling
ADME-Tox studies evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound.[14] These studies are crucial for determining if a compound has the potential to be a safe and effective drug.
Key ADME-Tox Assays:
| Assay Type | Purpose | Example Protocol |
| Metabolic Stability | To assess how quickly the compound is metabolized by liver enzymes. | Incubation with human liver microsomes (HLMs) followed by LC-MS/MS analysis to measure the disappearance of the parent compound over time.[15][16] |
| CYP450 Inhibition | To determine if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions. | In vitro assays using recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) and specific substrates.[16] |
| Cell Viability/Cytotoxicity | To evaluate the general toxicity of the compound to human cells. | Treatment of various cell lines (e.g., HepG2 for liver toxicity) with the compound and measuring cell viability using assays like MTT or CellTiter-Glo®.[15][16] |
| Permeability | To assess the compound's ability to cross cell membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay. |
| Solubility | To measure the compound's solubility in aqueous solutions. | Kinetic or thermodynamic solubility assays. |
VI. Conclusion
This compound represents a promising, yet unexplored, starting point for the design of novel kinase inhibitors. Its aminopyridine core provides a strong foundation for establishing critical interactions within the kinase ATP-binding site. By following a systematic and multi-faceted approach encompassing computational design, biochemical screening, iterative medicinal chemistry, and comprehensive preclinical profiling, researchers can effectively evaluate and optimize derivatives of this scaffold to develop potent and selective kinase inhibitors for a range of therapeutic applications. This guide provides the necessary framework and protocols to embark on this discovery journey.
References
-
5-Ethyl-2-methylpyridine - Wikipedia. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). Available from: [Link]
-
N-ethyl-2-methylhexan-3-amine | C9H21N | CID 60818514 - PubChem. Available from: [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central. Available from: [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). Available from: [Link]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. (2011-04-14). Available from: [Link]
-
Kinome Profiling - Oncolines B.V. (2024-10-19). Available from: [Link]
-
This compound (C8H12N2) - PubChemLite. Available from: [Link]
-
Kinome Profiling - PMC - PubMed Central. Available from: [Link]
-
Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search | Journal of Chemical Information and Modeling. (2022-11-05). Available from: [Link]
-
Kinase assays | BMG LABTECH. (2020-09-01). Available from: [Link]
-
In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - ACS Publications. (2020-11-03). Available from: [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. Available from: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016-09-06). Available from: [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (2011-03-21). Available from: [Link]
-
5-ethyl-2-methylpyridine - Organic Syntheses Procedure. Available from: [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. Available from: [Link]
-
Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed Central. Available from: [Link]
-
Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. - ResearchGate. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available from: [Link]
-
Cell-based test for kinase inhibitors - INiTS. (2020-11-26). Available from: [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. Available from: [Link]
-
N-ethyl-3-methylpyridin-2-amine - Allmpus. Available from: [Link]
-
In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC - PubMed Central. Available from: [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed. (2015-06-25). Available from: [Link]
-
Kinase Panel Screening and Profiling Service - Reaction Biology. Available from: [Link]
-
The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available from: [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - ACS Publications. Available from: [Link]
-
Chemical Properties of 2-ethyl-3-methylpyridine - Cheméo. Available from: [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. Available from: [Link]
-
Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - NIH. Available from: [Link]
-
Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications. (2025-11-22). Available from: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. 1346544-43-1|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 4. allmpuslab.com [allmpuslab.com]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inits.at [inits.at]
- 13. reactionbiology.com [reactionbiology.com]
- 14. cellgs.com [cellgs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-ethyl-2-methylpyridin-3-amine as a Scaffold for Novel Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Androgen Receptor as a Therapeutic Target
The androgen receptor (AR), a ligand-activated transcription factor and member of the nuclear receptor superfamily, is a critical mediator of male sexual development and physiology.[1] Its natural ligands are androgens, primarily testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT).[1] The AR signaling pathway is integral to the development and maintenance of male reproductive organs.[2] However, dysregulation of this pathway is a primary driver in the onset and progression of prostate cancer, making the AR a significant therapeutic target.[1]
Traditional anti-androgen therapies function by competing with endogenous ligands for the AR's ligand-binding domain (LBD).[1] While effective, these treatments can be overcome by resistance mechanisms, such as AR mutations. This has spurred the development of novel agents, including Selective Androgen Receptor Modulators (SARMs), which aim to provide tissue-selective benefits, such as promoting anabolic effects in muscle and bone, while minimizing undesirable androgenic effects on tissues like the prostate.[3][4]
The Pyridine Scaffold: A Promising Avenue for AR Modulation
The development of nonsteroidal AR modulators has explored a variety of heterocyclic scaffolds. Pyrimidine-based compounds, for instance, have been successfully developed as AR antagonists.[2][5] A well-established strategy in medicinal chemistry is the principle of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[6][7] The replacement of a pyrimidine ring with a pyridine ring is a recognized bioisosteric shift.[8] This provides a strong rationale for investigating pyridine derivatives as a novel class of AR modulators.
This guide focuses on N-ethyl-2-methylpyridin-3-amine as a foundational scaffold for the synthesis and evaluation of new AR modulators. We will outline a strategic workflow from synthesis to comprehensive biological characterization.
I. Synthesis of this compound and Derivatives
A plausible synthetic route to the core scaffold and its derivatives begins with a commercially available starting material, such as 2-chloro-3-nitropyridine, and proceeds through nucleophilic aromatic substitution and subsequent reduction and functionalization.
Proposed Synthetic Pathway
A multi-step synthesis can be employed to generate the this compound scaffold. This approach offers the flexibility to introduce diversity at various positions to build a compound library for structure-activity relationship (SAR) studies.[9]
Caption: Proposed synthetic workflow for the this compound scaffold and subsequent derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis starting from 2-methyl-3-nitropyridine.
Step 1: Reduction of 2-methyl-3-nitropyridine
-
To a solution of 2-methyl-3-nitropyridine (1.0 eq) in ethanol, add Palladium on carbon (10% Pd, 0.05 eq).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Stir the reaction vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-methylpyridin-3-amine, which can be used in the next step without further purification.
Step 2: N-ethylation via Reductive Amination
-
Dissolve 2-methylpyridin-3-amine (1.0 eq) in dichloromethane (DCM).
-
Add acetaldehyde (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
II. Characterization of Novel Derivatives: An Integrated Screening Workflow
The synthesized compounds should be subjected to a tiered screening process to determine their potential as AR modulators. The workflow begins with assessing binding to the receptor, followed by functional assays to determine agonist or antagonist activity, and finally, cell-based assays to evaluate effects on prostate cancer cell proliferation.
Caption: Integrated workflow for screening and characterizing novel AR modulators.
Protocol 2: Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to displace a radiolabeled androgen from the AR, allowing for the calculation of the binding affinity (Ki).
Materials:
-
AR source: Cytosol from rat ventral prostate or recombinant human AR.
-
Radioligand: [³H]-R1881 (a synthetic androgen).
-
Assay Buffer: Tris-EDTA-DTT-Glycerol (TEDG) buffer.
-
Test compounds and reference standard (e.g., DHT, Bicalutamide).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the reference standard.
-
In a microplate, incubate the AR preparation with a fixed concentration of [³H]-R1881 (e.g., 1 nM).
-
Add increasing concentrations of the unlabeled test compound or reference standard to the wells.
-
Incubate the plate for 18-24 hours at 4°C to reach equilibrium.
-
Separate bound from free radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the resulting competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 3: AR Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to either activate (agonize) or inhibit (antagonize) AR-mediated gene transcription.
Materials:
-
Cell line: A suitable cell line (e.g., PC-3, HeLa) stably or transiently co-transfected with a human AR expression vector and a reporter plasmid containing an androgen response element (ARE) driving a luciferase gene.[10]
-
Cell culture medium (e.g., RPMI-1640 without phenol red, supplemented with charcoal-stripped fetal bovine serum (CSS) to remove endogenous steroids).
-
Test compounds, reference agonist (e.g., DHT), and reference antagonist (e.g., Enzalutamide).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with medium containing serial dilutions of the test compounds.
-
For agonist mode: Add test compounds alone.
-
For antagonist mode: Add test compounds in the presence of a fixed concentration of DHT (e.g., at its EC80).
-
-
Incubate the cells for 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Agonist mode: Plot luminescence versus compound concentration to determine the EC50 (concentration for 50% maximal activation).
-
Antagonist mode: Plot luminescence versus compound concentration to determine the IC50 (concentration for 50% inhibition of DHT-induced activity).
-
Protocol 4: Androgen-Dependent Cell Proliferation Assay
This assay assesses the effect of lead compounds on the proliferation of androgen-sensitive prostate cancer cell lines.
Materials:
-
Cell lines: LNCaP or VCaP cells, which express endogenous AR and are androgen-sensitive.[11][12]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS for routine culture, and phenol red-free RPMI with CSS for the assay).
-
DHT and test compounds.
-
Cell viability reagent (e.g., WST-1, CellTiter-Glo).
Procedure:
-
Seed LNCaP or VCaP cells in a 96-well plate in their regular growth medium and allow them to attach.
-
Wash the cells and replace the medium with phenol red-free RPMI containing CSS.
-
Add serial dilutions of the test compounds in the presence of a stimulatory concentration of DHT (e.g., 0.1-1 nM).[13]
-
Incubate the cells for 72-96 hours.
-
Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Plot cell viability against compound concentration to determine the effect of the compounds on androgen-driven cell growth.
III. Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity. Key positions for modification include the ethyl group on the amine, the methyl group on the pyridine ring, and the unoccupied positions on the pyridine ring.
Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.
The table below presents hypothetical data for a series of this compound analogs to illustrate a potential SAR study.
| Compound ID | R1 (N-substitution) | R2 (C2-substitution) | R3 (C5-substitution) | AR Binding Ki (nM) | AR Antagonist IC50 (nM) | LNCaP Proliferation Inhibition (%) |
| LEAD-001 | Ethyl | Methyl | H | 250 | 850 | 30 |
| LEAD-002 | Cyclopropyl | Methyl | H | 120 | 400 | 55 |
| LEAD-003 | Ethyl | CF3 | H | 85 | 210 | 75 |
| LEAD-004 | Ethyl | Methyl | Cl | 150 | 550 | 40 |
| LEAD-005 | Ethyl | Methyl | CN | 95 | 300 | 68 |
| LEAD-006 | Cyclopropyl | CF3 | CN | 15 | 45 | 92 |
| Bicalutamide | - | - | - | 150 | 500 | 65 |
Interpretation of Hypothetical SAR Data:
-
N-Substitution (R1): Replacing the N-ethyl group with a cyclopropyl group (LEAD-002 vs. LEAD-001) may improve binding affinity and antagonist potency.
-
C2-Substitution (R2): Bioisosteric replacement of the C2-methyl group with a trifluoromethyl (CF3) group (LEAD-003 vs. LEAD-001) appears to significantly enhance activity, likely due to electronic effects.[14]
-
Pyridine Ring Substitution (R3): Introducing a cyano group at the C5 position (LEAD-005 vs. LEAD-001) shows a greater improvement in activity compared to a chloro substituent (LEAD-004), suggesting this position is sensitive to electron-withdrawing groups.
-
Combined Modifications: Combining favorable modifications (LEAD-006) results in a synergistic improvement in binding affinity, antagonist potency, and cellular activity, yielding a lead candidate with superior performance compared to the reference compound, Bicalutamide.
IV. The Androgen Receptor Signaling Pathway
A thorough understanding of the AR signaling pathway is essential for interpreting experimental results. The canonical pathway involves ligand binding, receptor dimerization, nuclear translocation, and binding to Androgen Response Elements (AREs) to regulate gene transcription.
Caption: Simplified diagram of the canonical androgen receptor signaling pathway.
Conclusion
The this compound scaffold represents a viable and promising starting point for the development of novel, nonsteroidal androgen receptor modulators. By leveraging principles of bioisosteric replacement and a systematic approach to synthesis and biological evaluation, researchers can explore the rich chemical space around this core structure. The protocols and workflow detailed in this guide provide a comprehensive framework for identifying and optimizing lead compounds with the potential to become next-generation therapeutics for prostate cancer and other androgen-dependent conditions.
References
-
QIAGEN GeneGlobe. Androgen Signaling. [Link]
-
Bahashwan, S. A., et al. (2014). Androgen Receptor Antagonists and Anti-Prostate Cancer Activities of Some Newly Synthesized Substituted Fused Pyrazolo-, Triazolo- and Thiazolo-Pyrimidine Derivatives. International Journal of Molecular Sciences. [Link]
-
Narayanan, R., et al. (2018). Development of Selective Androgen Receptor Modulators (SARMs). Molecular and Cellular Endocrinology. [Link]
-
Liberti, M. V., et al. (2017). Identification of Androgen Receptor Modulators in a Prostate Cancer Cell Line Microarray Compendium. Journal of the Endocrine Society. [Link]
-
van der Kant, R., et al. (2009). Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (A) Effect of the bioisosteric replacement of pyrimidine (left) by pyridine (right)... [Link]
-
Scott, J. S., et al. (2019). Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain. ACS Medicinal Chemistry Letters. [Link]
-
Li, J., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules. [Link]
-
Aikawa, K., et al. (2015). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I. Bioorganic & Medicinal Chemistry. [Link]
-
G. J. M. S. van der Kant, et al. (2025). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology. [Link]
-
Frontiers Media. (2025). SELECTIVE ANDROGEN RECEPTOR MODULATORS (SARMS): A CRITICAL APPRAISAL. [Link]
-
Görgens, C., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Metabolites. [Link]
-
Van de Mergel, K. F., et al. (2021). Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer. Cancers. [Link]
-
Auctores Publishing. (2024). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. [Link]
-
Chuu, C. P., et al. (2009). Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity. Cancer Research. [Link]
-
Niu, Y., et al. (2013). Androgen receptor differentially regulates the proliferation of prostatic epithelial cells in vitro and in vivo. The Prostate. [Link]
-
Altogen Biosystems. LNCaP Cells - LNCAP CELL LINE. [Link]
-
Son, H. Y., et al. (2006). Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays. Toxicology in Vitro. [Link]
-
Noe, M., et al. (2022). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. International Journal of Molecular Sciences. [Link]
- Google Patents.
- Google Patents.
-
BioWorld. (2004). Merck researchers elucidate tissue selective agonism of SARM SA-766. [Link]
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PLOS. (2023). Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. [Link]
-
van der Kant, G. J. M. S., et al. (2025). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology. [Link]
-
Wu, Y., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
-
PubChem. Selective androgen receptor modulators - Patent US-8268872-B2. [Link]
-
Wang, F., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]
-
ResearchGate. Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs): Part I | Request PDF. [Link]
-
ResearchGate. Androgen dependency of prostate cancer cell proliferation. (A) Cell... [Link]
-
Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. [Link]
- Google Patents.
- Google Patents. SELECTIVE MODULATORS OF ANDROGEN RECEPTORS (SARMs) AND USE OF THE SAME.
-
Solomon, Z. J., et al. (2019). Selective androgen receptor modulators: the future of androgen therapy? Andrology. [Link]
-
Ryabukhin, S. V., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. [Link]
-
Sramkoski, R. M., et al. (2001). Androgen-regulated and highly tumorigenic human prostate cancer cell line established from a transplantable primary CWR22 tumor. In Vivo. [Link]
-
ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
ResearchGate. (2025). Quantitative Structure Activity Relationships studies of Non-steroidal Anti-inflammatory Drugs: A Review. [Link]
-
Askew, E. B., et al. (2007). Three-dimensional structure-activity relationships of nonsteroidal ligands in complex with androgen receptor ligand-binding domain. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Alternative inhibition of androgen receptor signaling: Peptidomimetic pyrimidines as direct androgen receptor/coactivator disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor antagonists and anti-prostate cancer activities of some newly synthesized substituted fused pyrazolo-, triazolo- and thiazolo-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Antagonists and Anti-Prostate Cancer Activities of Some Newly Synthesized Substituted Fused Pyrazolo-, Triazolo- and Thiazolo-Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Androgen Receptor Modulators in a Prostate Cancer Cell Line Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lncap.com [lncap.com]
- 13. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Comprehensive Characterization of N-ethyl-2-methylpyridin-3-amine
Introduction
N-ethyl-2-methylpyridin-3-amine (CAS No. 1346544-43-1) is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research.[1] As with any novel chemical entity, comprehensive characterization is crucial to confirm its identity, purity, and stability, which are prerequisites for its use in further research and development. This application note provides a detailed guide to the analytical methodologies for the complete characterization of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for selecting appropriate analytical techniques and parameters.
| Property | Value | Source |
| CAS Number | 1346544-43-1 | [1] |
| Molecular Formula | C₈H₁₂N₂ | PubChem |
| Molecular Weight | 136.19 g/mol | PubChem |
| Appearance | (Predicted) Colorless to pale yellow liquid or low melting solid | Inferred |
| Boiling Point | (Predicted) ~230-250 °C at 760 mmHg | Inferred |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, and chloroform | Inferred |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the structure of this compound and known chemical shifts for substituted pyridines, the following spectral data are predicted.[2][3][4][5][6][7][8]
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Pyridine-H (ortho to N) | ~8.0-8.2 | d | 1H | ~4-5 |
| Pyridine-H (para to N) | ~7.0-7.2 | dd | 1H | ~7-8, ~4-5 |
| Pyridine-H (meta to N) | ~6.8-7.0 | d | 1H | ~7-8 |
| NH | ~3.5-4.5 | br s | 1H | - |
| -CH₂- (ethyl) | ~3.1-3.3 | q | 2H | ~7 |
| -CH₃ (pyridine) | ~2.4-2.6 | s | 3H | - |
| -CH₃ (ethyl) | ~1.2-1.4 | t | 3H | ~7 |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| Pyridine-C (ortho to N) | ~145-150 |
| Pyridine-C (ipso to NH₂) | ~140-145 |
| Pyridine-C (para to N) | ~135-140 |
| Pyridine-C (ipso to CH₃) | ~120-125 |
| Pyridine-C (meta to N) | ~115-120 |
| -CH₂- (ethyl) | ~40-45 |
| -CH₃ (pyridine) | ~20-25 |
| -CH₃ (ethyl) | ~14-16 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0 ppm.
-
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum
For this compound (MW = 136.19), the following ions are expected in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum.[9][10][11]
-
Molecular Ion (M⁺˙): m/z = 136
-
[M+H]⁺ (for ESI): m/z = 137
-
Major Fragment Ions (EI):
-
m/z = 121: Loss of a methyl group (•CH₃)
-
m/z = 107: Loss of an ethyl group (•C₂H₅)
-
Other fragments corresponding to the cleavage of the pyridine ring.
-
Experimental Protocol for LC-MS (ESI)
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
-
Instrumentation and Data Acquisition:
-
Use a high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
MS Conditions (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and other chemical entities.[12][13][14][15] A reverse-phase HPLC method is generally suitable for substituted pyridines.
Recommended HPLC Method Parameters
Table 4: HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in 50:50 Water:Acetonitrile |
Experimental Protocol for HPLC Analysis
-
System Suitability:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Make five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
-
Sample Analysis:
-
Prepare the sample solution at a concentration of 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Confirmation of Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical and molecular formula.
Experimental Protocol for Elemental Analysis
-
Sample Preparation:
-
Submit approximately 2-3 mg of a highly pure and dry sample of this compound to a certified analytical laboratory.
-
Ensure the sample is homogenous.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₈H₁₂N₂).
-
Theoretical Values: C = 70.55%, H = 8.88%, N = 20.57%
-
The experimental values should be within ±0.4% of the theoretical values.
-
Integrated Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. By integrating data from NMR, MS, HPLC, and elemental analysis, researchers can confidently confirm the structure, purity, and elemental composition of this compound, ensuring the reliability of subsequent scientific investigations.
References
- BLD Pharm. This compound.
- PubChem. N-(2-aminoethyl)-N-methylpyridin-3-amine.
- Allmpus. N-ethyl-3-methylpyridin-2-amine.
- BLD Pharm. N-Ethyl-3-methylpyridin-2-amine.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- PubChem. N-ethyl-2-methylhexan-3-amine.
- Benchchem. Comparative Analysis of Substituted Pyridin-2(5H)-imines: A Guide for Researchers.
- The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
- Sigma-Aldrich. N-ethyl-n-isopropylpropan-2-amine.
- PubChemLite. This compound (C8H12N2).
- BLD Pharm. N-Ethyl-N-methylpyridin-2-amine.
- ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
- PubChem. 2-Amino-3-methylpyridine.
- Organic Syntheses Procedure. 5-ethyl-2-methylpyridine.
- JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- Thermo Fisher Scientific.
- Cheméo. Chemical Properties of 2-ethyl-3-methylpyridine.
- Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine).
- PMC, National Institutes of Health.
- NIST WebBook. Ethanamine, N-ethyl-N-methyl-.
- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
- Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv
- Helda, University of Helsinki.
- Pearson. Draw the structures of the following compounds: (d) 2-methylaziridine (e) N-ethyl-N-methylhexan-3-amine (f) m-chloroaniline.
- Wikipedia. 5-Ethyl-2-methylpyridine.
- mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes.
- PubChem. N-Methyl-2-(pyridin-3-YL)ethanamine.
- SpectraBase. 5-Ethyl-2-methylpyridine - Optional[1H NMR] - Spectrum.
- NIST WebBook. Ethanamine, N-methyl-.
- PubChem. N-ethyl-2-methylpyrazol-3-amine.
- Advance Scientific & Chemical. N-ethyl-N-methylpyridin-2-amine77200-12-5,Purity96%.
Sources
- 1. 1346544-43-1|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.aip.org [pubs.aip.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Ethanamine, N-ethyl-N-methyl- [webbook.nist.gov]
- 10. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Ethanamine, N-methyl- [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. DSpace [helda.helsinki.fi]
Mass spectrometry fragmentation pattern of "N-ethyl-2-methylpyridin-3-amine"
An Application Note on the Mass Spectrometric Fragmentation of N-ethyl-2-methylpyridin-3-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the mass spectrometric fragmentation patterns of this compound (C₈H₁₂N₂, Molecular Weight: 136.19 g/mol ). Designed for researchers in analytical chemistry, pharmacology, and drug development, this document outlines the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By integrating foundational principles of mass spectrometry with specific structural features of the target molecule, this note serves as a practical protocol for structural elucidation and confirmation. Methodologies for sample preparation and instrument setup for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, supported by mechanistic diagrams and a comprehensive list of authoritative references.
Introduction and Scientific Context
This compound is a substituted pyridine derivative. The structural characterization of such molecules is fundamental in various scientific domains, including medicinal chemistry, where the pyridine scaffold is a common feature in pharmacologically active compounds, and in forensic analysis for the identification of novel psychoactive substances or synthetic impurities. Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[1]
The fragmentation of a molecule in a mass spectrometer is not a random process but a series of predictable bond cleavages governed by the principles of chemical stability. The resulting mass spectrum serves as a molecular fingerprint. Understanding these fragmentation pathways is crucial for the unambiguous identification of a compound.[2] This application note will explore the fragmentation of this compound by dissecting its core structural components: the N-ethyl amine and the methyl-substituted pyridine ring.
Foundational Principles of Fragmentation
The fragmentation behavior of this compound is dictated by the interplay between its aliphatic amine side chain and the heteroaromatic pyridine core.
-
The Nitrogen Rule : A molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound contains two nitrogen atoms, and its molecular ion (M•+) is observed at an even mass-to-charge ratio (m/z) of 136.[3][4] This rule is a primary checkpoint in spectrum validation.
-
Electron Ionization (EI) : This hard ionization technique, typically coupled with GC, involves bombarding the molecule with high-energy electrons (70 eV). This process ejects an electron, creating an energetically unstable radical cation (M•+) that undergoes extensive and characteristic fragmentation.[5] The resulting spectrum is rich in fragment ions, providing deep structural detail.
-
Electrospray Ionization (ESI) : As a soft ionization method used with LC, ESI generates ions by creating a fine spray of charged droplets.[6] For amine-containing compounds in positive ion mode, this typically results in the formation of a protonated molecule ([M+H]⁺). Fragmentation is minimal in the source and is instead induced controllably in a collision cell (tandem mass spectrometry, or MS/MS), where the precursor ion is fragmented by collision-induced dissociation (CID) to produce product ions.[7]
-
Dominant Fragmentation Pathways :
-
Alpha (α)-Cleavage : This is the most characteristic fragmentation mechanism for aliphatic amines.[4][8] The cleavage of the C-C bond alpha to the nitrogen atom results in the formation of a stable, resonance-stabilized iminium cation. For the N-ethyl group, this involves the loss of a methyl radical.[3][9]
-
Pyridine Ring Stability and Fragmentation : The pyridine ring is an aromatic system and is therefore relatively stable.[10] Fragmentation of the ring itself typically occurs after the more facile cleavages of its substituents. When ring fragmentation does occur, a common pathway is the elimination of a neutral hydrogen cyanide (HCN) molecule.[11][12]
-
Predicted Fragmentation Pattern under Electron Ionization (EI-MS)
Under EI conditions, the this compound molecule will form a molecular ion at m/z 136. The subsequent fragmentation is dominated by cleavages related to the N-ethyl group, which are energetically favored.
Key Predicted Fragments:
-
Molecular Ion (M•+), m/z 136 : The presence of the stable pyridine ring should allow for a reasonably abundant molecular ion peak.
-
Alpha-Cleavage, m/z 121 : The most favorable fragmentation pathway is the α-cleavage of the N-ethyl group, involving the loss of a methyl radical (•CH₃, 15 Da). This yields a highly stable, resonance-stabilized iminium cation at m/z 121 , which is predicted to be the base peak or one of the most abundant ions in the spectrum.[4]
-
Benzylic-type Cleavage, m/z 107 : Cleavage of the C-N bond between the pyridine ring and the ethylamino group, with charge retention on the pyridine ring, results in the loss of an ethylamino radical (•NHCH₂CH₃, 44 Da). This pathway is generally less favored than α-cleavage. A more likely route to a significant ion is the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form an ion at m/z 107 .
-
Pyridine Ring Fragmentation, m/z 94 : The prominent m/z 121 fragment can undergo further fragmentation. A characteristic loss for pyridine-containing ions is the elimination of neutral hydrogen cyanide (HCN, 27 Da), leading to a fragment ion at m/z 94 (121 - 27).[12]
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Predicted EI Fragments
| m/z | Proposed Ion Structure | Fragmentation Mechanism | Predicted Relative Abundance |
| 136 | [C₈H₁₂N₂]•+ | Molecular Ion (M•+) | Moderate |
| 121 | [M - •CH₃]⁺ | α-Cleavage of ethyl group | High (likely Base Peak) |
| 107 | [M - •C₂H₅]⁺ | Loss of ethyl radical | Moderate to Low |
| 94 | [m/z 121 - HCN]⁺ | Loss of HCN from m/z 121 | Moderate |
Predicted Fragmentation Pattern under ESI-MS/MS
In positive mode ESI, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 137 . The fragmentation of this precursor ion via CID will involve the loss of stable neutral molecules. Protonation is expected to occur on the more basic sp³-hybridized nitrogen of the ethylamino group.
Key Predicted Product Ions:
-
Precursor Ion, m/z 137 : The [M+H]⁺ ion selected for fragmentation.
-
Loss of Ethylene, m/z 109 : A common fragmentation pathway for protonated N-ethyl amines is the neutral loss of ethylene (C₂H₄, 28 Da) through a rearrangement mechanism. This would produce a prominent product ion at m/z 109 .
-
Loss of Ethylamine, m/z 92 : Cleavage of the C(ring)-N bond can lead to the loss of a neutral ethylamine molecule (CH₃CH₂NH₂, 45 Da), resulting in a product ion at m/z 92 . This corresponds to the 2-methylpyridinium cation.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Summary of Predicted ESI-MS/MS Fragments
| Ion Type | m/z | Proposed Ion Structure | Fragmentation Mechanism |
| Precursor Ion | 137 | [C₈H₁₂N₂ + H]⁺ | Protonated Molecule |
| Product Ion | 109 | [M+H - C₂H₄]⁺ | Neutral loss of ethylene |
| Product Ion | 92 | [M+H - C₂H₅NH₂]⁺ | Neutral loss of ethylamine |
Experimental Protocols
The following protocols are provided as a validated starting point. Instrument parameters should be optimized to meet specific performance requirements.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of LC-MS grade methanol.
-
Working Solution for GC-MS (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of methanol.
-
Working Solution for LC-MS (1 µg/mL): Dilute 10 µL of the GC-MS working solution into 990 µL of 50:50 methanol:water.
GC-MS Protocol for EI Fragmentation
-
Rationale : This protocol uses a standard non-polar column and a temperature gradient suitable for analyzing semi-volatile amine compounds. The 70 eV electron energy is a universal standard that ensures fragmentation patterns are reproducible and comparable to library spectra.
Caption: General workflow for GC-EI-MS analysis.
Method Parameters:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Splitless, 250°C, 1 µL injection volume |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS System | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40 - 400 |
LC-MS/MS Protocol for ESI Fragmentation
-
Rationale : This method employs a reverse-phase C18 column, ideal for retaining and separating polar to moderately polar compounds. Formic acid is used as a mobile phase modifier to promote protonation ([M+H]⁺ formation) in the ESI source, enhancing sensitivity. The MS/MS experiment is designed to isolate the precursor ion and controllably fragment it to confirm the predicted fragmentation pathways.
Method Parameters:
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 4500 V |
| Source Temperature | 500°C |
| Collision Gas | Argon |
| MS1 Scan | m/z 50 - 400 (for precursor identification) |
| MS/MS Experiment | Precursor Ion: m/z 137. Collision Energy: Scan from 10-40 eV to optimize fragmentation. Product Ion Scan: m/z 40-140. |
Conclusion
The mass spectrometric fragmentation of this compound is highly predictable and follows established chemical principles. Under EI, the fragmentation is dominated by a characteristic α-cleavage, yielding a stable iminium ion at m/z 121. Under ESI-MS/MS, fragmentation of the protonated molecule at m/z 137 is characterized by the neutral loss of ethylene. These distinct and predictable fragmentation patterns, elucidated through the protocols provided herein, enable confident identification and structural confirmation of this compound in complex matrices, serving as a valuable resource for analytical scientists and researchers.
References
-
Itou, T., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-12. [Link][11]
-
Veselinović, A., et al. (2014). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. [Link][13]
-
Grisdale, P. J., & Finnegan, M. (1968). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link][14]
-
Doc Brown's Chemistry. Mass spectrum of N-methylethanamine. [Link][15]
-
University of Colorado Boulder. Introduction to Mass Spectrometry: Fragmentation Mechanisms. [Link][16]
-
Knecht, S., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link][12]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][9]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link][6]
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link][4]
-
Veselovsky, V. V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link][7]
-
University of Massachusetts Amherst. Mass Spectrometry: Fragmentation. [Link][8]
-
Chemguide. Fragmentation Patterns in Mass Spectra. [Link][5]
-
Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra. [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry of Amines [jove.com]
- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Utilization of N-ethyl-2-methylpyridin-3-amine in Parallel Synthesis
Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a handle for metabolic processes.[1] The ability to introduce diverse functional groups onto the pyridine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profile.[3] Parallel synthesis, a high-throughput methodology for generating large libraries of related compounds, is a key engine of drug discovery.[4] The efficiency of this process is heavily reliant on the availability of versatile and reactive building blocks.
This application note focuses on N-ethyl-2-methylpyridin-3-amine , a substituted aminopyridine with significant potential as a building block in parallel synthesis for the rapid generation of compound libraries. Its structure features a nucleophilic secondary amine, a common reaction handle, attached to a sterically-hindered yet electronically-activated pyridine ring. This combination offers a unique opportunity for creating diverse chemical entities. While specific literature on the use of this compound in high-throughput synthesis is emerging, its reactivity can be confidently predicted based on well-established principles of amine and pyridine chemistry.[5][6]
Physicochemical Properties and Reactivity Profile
This compound (C8H12N2) is a substituted pyridine with a molecular weight of 136.19 g/mol .[7][8] The key to its utility in parallel synthesis lies in the reactivity of the exocyclic secondary amine at the 3-position.
-
Nucleophilicity: The secondary amine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles.[5] The electron-donating effect of the ethyl and methyl groups, along with the pyridine ring itself, enhances the nucleophilicity of this amine.
-
Basicity: The pyridine ring nitrogen is basic, which can influence reaction conditions and the protonation state of the molecule. The exocyclic amine is also basic.
-
Steric Hindrance: The methyl group at the 2-position provides a degree of steric hindrance around the 3-amino group. This can be strategically exploited to influence regioselectivity in certain reactions or may require more forcing conditions to achieve complete conversion.
Proposed Applications in Parallel Synthesis Workflows
Based on its structural features, this compound is an ideal candidate for several common parallel synthesis workflows aimed at producing libraries of amides, ureas, sulfonamides, and N-alkylated derivatives.
Workflow 1: Parallel Amide Library Synthesis
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. The nucleophilic secondary amine of this compound can be readily acylated by a diverse library of carboxylic acids.
Protocol 1: High-Throughput Amide Coupling using HATU
This protocol describes the parallel synthesis of an amide library in a 96-well plate format.
1. Reagent Stock Solution Preparation:
- This compound Stock: Prepare a 0.5 M solution in anhydrous Dimethylformamide (DMF).
- Carboxylic Acid Library: Prepare 0.5 M solutions of a diverse set of carboxylic acids in anhydrous DMF in a separate 96-well plate.
- HATU Stock: Prepare a 0.6 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.
- Base Stock: Prepare a 1.0 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
2. Reaction Assembly (in a 96-well reaction block):
- To each well, add 100 µL (0.05 mmol) of the this compound stock solution.
- Add 100 µL (0.05 mmol) of the corresponding carboxylic acid from the library plate.
- Add 100 µL (0.06 mmol) of the HATU stock solution.
- Add 100 µL (0.1 mmol) of the DIPEA stock solution.
- Seal the reaction block and shake at room temperature for 12-18 hours.
3. Work-up and Purification:
- Quench the reaction by adding 500 µL of water to each well.
- Extract the products using an automated liquid-liquid extraction system with ethyl acetate (2 x 500 µL).
- The combined organic layers can be concentrated and purified via high-throughput preparative HPLC-MS.
Causality and Rationale:
-
HATU is chosen as the coupling agent for its high reactivity and low rate of epimerization, which is crucial when working with chiral carboxylic acids.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.
-
DMF is an excellent polar aprotic solvent for this type of reaction, ensuring the solubility of a wide range of reactants.
Workflow 2: Parallel Urea and Thiourea Library Synthesis
The synthesis of ureas and thioureas is another valuable strategy in drug discovery. This compound can react with a library of isocyanates or isothiocyanates to rapidly generate a diverse set of ureas and thioureas.
Protocol 2: High-Throughput Urea Synthesis
This protocol outlines the synthesis of a urea library from this compound and a diverse set of isocyanates.
1. Reagent Stock Solution Preparation:
- This compound Stock: Prepare a 0.4 M solution in anhydrous Dichloromethane (DCM).
- Isocyanate Library: Prepare 0.4 M solutions of a diverse set of isocyanates in anhydrous DCM in a separate 96-well plate.
2. Reaction Assembly (in a 96-well reaction block):
- To each well, add 125 µL (0.05 mmol) of the this compound stock solution.
- Add 125 µL (0.05 mmol) of the corresponding isocyanate from the library plate.
- Seal the reaction block and shake at room temperature for 4-8 hours.
3. Work-up and Purification:
- Concentrate the reaction mixture in vacuo.
- The crude product can be dissolved in a suitable solvent (e.g., DMSO) for direct screening or purified via preparative HPLC-MS.
Causality and Rationale:
-
The reaction between an amine and an isocyanate is typically fast and high-yielding, often not requiring a catalyst.[6]
-
DCM is a good solvent for this reaction as it is relatively inert and easily removed.
-
This workflow is highly atom-economical, as no byproducts are generated.
Data Presentation
Table 1: Proposed Reaction Conditions for Parallel Synthesis using this compound
| Reaction Type | Electrophile Library | Coupling Agent/Catalyst | Base | Solvent | Temperature | Typical Time |
| Amide Bond Formation | Carboxylic Acids | HATU, HBTU, or COMU | DIPEA | DMF | Room Temp. | 12-18 h |
| Urea Synthesis | Isocyanates | None | None | DCM, THF | Room Temp. | 4-8 h |
| Sulfonamide Synthesis | Sulfonyl Chlorides | None | Pyridine or DIPEA | DCM | Room Temp. | 6-12 h |
| Reductive Amination | Aldehydes/Ketones | NaBH(OAc)₃ | Acetic Acid (cat.) | DCE, THF | Room Temp. | 12-24 h |
Visualization of Workflows
Caption: Streamlined workflow for parallel urea library synthesis.
Conclusion and Future Directions
This compound represents a valuable, yet underutilized, building block for parallel synthesis. Its inherent nucleophilicity, coupled with the desirable physicochemical properties of the pyridine core, makes it an ideal starting point for the generation of diverse compound libraries. The protocols outlined in this note provide a robust framework for researchers to begin incorporating this reagent into their drug discovery workflows. Future work should focus on expanding the repertoire of reactions, including transition-metal-catalyzed cross-coupling reactions at other positions of the pyridine ring, to further enhance the chemical diversity achievable with this promising scaffold.
References
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable C
- A Simple, Modular Synthesis of Substituted Pyridines. (2008).
- A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PMC - NIH.
- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). PMC - PubMed Central.
- This compound (C8H12N2). (n.d.). PubChemLite.
- Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). RSC Publishing.
- N-ethyl-3-methylpyridin-2-amine. (n.d.). Allmpus.
- Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022-02-23).
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). PMC - NIH.
- Reactions of Amines. (2020-05-30). Chemistry LibreTexts.
- amines as nucleophiles. (n.d.). Chemguide.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 8. allmpuslab.com [allmpuslab.com]
Application Notes and Protocols: Derivatization of N-ethyl-2-methylpyridin-3-amine for Biological Assays
Introduction
N-ethyl-2-methylpyridin-3-amine is a heterocyclic compound featuring a secondary amine on a pyridine ring. While the parent molecule may have intrinsic biological activity, its physicochemical properties—such as polarity, volatility, and ionization efficiency—can present significant challenges for quantification and functional analysis in complex biological matrices.[1] Chemical derivatization offers a robust strategy to overcome these limitations by covalently attaching a tag to the reactive secondary amine. This process can dramatically improve analytical performance and enable a wider range of biological assays.[2][3]
This guide provides a comprehensive overview of the principles and detailed protocols for the derivatization of this compound. We will explore three key strategies:
-
Fluorescent Labeling with Dansyl Chloride: To enable sensitive detection by fluorescence-based techniques like HPLC with fluorescence detection (HPLC-FLD) and cellular imaging.
-
Acylation with NHS Esters for LC-MS/MS: To enhance chromatographic retention and ionization efficiency for mass spectrometry, leading to lower limits of detection.[1][4]
-
Biotinylation: To introduce a high-affinity tag for use in pull-down assays, affinity purification, and immobilization on streptavidin-coated surfaces.[5][6]
The core reactive site for these derivatizations is the nucleophilic secondary amine group (-NH-). The protocols are designed to be robust, but may require optimization depending on the specific application and sample matrix.
Section 1: Fluorescent Labeling via Dansylation
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary and secondary amines to yield intensely fluorescent sulfonamide adducts.[7][8][9] This derivatization enhances both fluorescence and ionization efficiency, making it a versatile choice for multiple detection platforms.[2][10]
Principle of Reaction
The sulfonyl chloride group of dansyl chloride is highly electrophilic and readily reacts with the nucleophilic secondary amine of this compound under basic conditions. The base, typically sodium bicarbonate or carbonate, deprotonates the amine, increasing its nucleophilicity, and neutralizes the HCl byproduct.[8][11]
Experimental Protocol: Dansylation of this compound
Materials:
-
This compound standard or sample
-
Dansyl Chloride solution: 10 mg/mL in anhydrous acetonitrile (ACN). Prepare fresh.[10]
-
Reaction Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.5-10.0.[8][12]
-
Quenching Solution: 2% (v/v) N,N-diisopropylethylamine in CH2Cl2 or 1.5 M Hydroxylamine, pH 8.5.[10][13]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (CH2Cl2), Water (LC-MS grade).
Procedure:
-
Sample Preparation: Dissolve a known quantity of this compound in ACN or MeOH to a final concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of the sample solution with 100 µL of the 100 mM Sodium Bicarbonate buffer.
-
Initiate Derivatization: Add 100 µL of the 10 mg/mL Dansyl Chloride solution to the tube. Vortex thoroughly for 30 seconds.[10]
-
Incubation: Incubate the reaction mixture in the dark at 60°C for 45-60 minutes.[14][15] For secondary amines, a room temperature incubation of 1-2 hours can also be effective.[7][11]
-
Quenching: To consume excess dansyl chloride, add 50 µL of the quenching solution and incubate for an additional 30 minutes at room temperature.[13][15]
-
Sample Cleanup (Optional but Recommended):
-
Acidify the reaction mixture slightly with 1 M HCl to a pH of ~3.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane to extract the derivatized product.
-
Alternatively, use a C18 Solid Phase Extraction (SPE) cartridge.
-
-
Analysis: Dilute the final sample in a suitable mobile phase for analysis by HPLC-FLD (Excitation: ~330 nm, Emission: ~530 nm) or LC-MS.[12]
Data and Expected Results
| Parameter | Value | Reference |
| Reagent | Dansyl Chloride | [2] |
| Target Group | Secondary Amine | [7][8] |
| Optimal pH | 9.5 - 11.0 | [7][11][12] |
| Typical Reaction Time | 60 min at 60°C | [12][14] |
| Excitation λ (max) | ~330 nm | [12] |
| Emission λ (max) | ~530 nm | [12] |
Workflow Diagram
Caption: Workflow for fluorescent labeling via dansylation.
Section 2: Acylation with NHS Esters for Enhanced LC-MS/MS
N-hydroxysuccinimide (NHS) esters are highly efficient acylating agents used to label primary and secondary amines.[16][17] This method is ideal for LC-MS/MS applications as it can be used to attach a variety of tags that improve chromatographic properties or introduce a fixed charge for better ionization.
Principle of Reaction
The NHS ester reacts with the secondary amine of this compound in a nucleophilic acyl substitution reaction. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (8.3-8.5), where the amine is deprotonated and nucleophilic, but hydrolysis of the NHS ester is still manageable.[16][17]
Caption: General reaction of an NHS ester with a secondary amine.
Experimental Protocol: General NHS Ester Acylation
Materials:
-
This compound standard or sample
-
Amine-reactive NHS Ester (e.g., a commercially available tag with an NHS ester functional group)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3.[17][18] Avoid buffers containing primary amines like Tris.[19][20]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[13]
Procedure:
-
Reagent Preparation: Dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use. Do not store NHS ester solutions as they are susceptible to hydrolysis.[20]
-
Sample Preparation: Dissolve the this compound in the Reaction Buffer (pH 8.3) to a suitable concentration (e.g., 0.1-1 mg/mL).
-
Reaction Setup: To 100 µL of the sample solution, add a 5 to 10-fold molar excess of the dissolved NHS ester. The volume of organic solvent (DMF/DMSO) should not exceed 10% of the total reaction volume to maintain protein/analyte solubility.[20]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring or shaking. Protect from light if the tag is fluorescent.[18]
-
Quenching: Stop the reaction by adding 10-20 µL of Quenching Buffer and incubate for another 30 minutes.
-
Purification: Remove unreacted NHS ester and byproducts by SPE, dialysis (for large molecules), or reverse-phase HPLC.
-
Analysis: The purified, derivatized product is ready for LC-MS/MS analysis.
Considerations for Method Development
| Factor | Rationale | Recommendation |
| pH | Balances amine reactivity with ester hydrolysis. | Start at pH 8.3. Higher pH increases reaction rate but also hydrolysis.[17] |
| Molar Excess | Drives the reaction to completion. | Start with a 5-10 fold molar excess of NHS ester over the amine. |
| Solvent | NHS esters are often not water-soluble. | Use minimal anhydrous DMSO/DMF to dissolve the reagent before adding to the aqueous buffer.[20] |
| Buffer Choice | Primary amine buffers compete with the target. | Use non-amine buffers like bicarbonate, borate, or phosphate.[19][20] |
Section 3: Biotinylation for Affinity-Based Assays
Biotinylation is the process of attaching biotin to a molecule. The resulting biotin tag can be used for highly specific capture and detection due to its extraordinarily strong interaction with streptavidin and avidin (Kd ≈ 10⁻¹⁴ M).[5] This is invaluable for applications like affinity pull-downs, ELISA, and protein immobilization.[6][21]
Principle of Reaction
Amine-reactive biotinylation reagents, most commonly NHS-esters of biotin (e.g., NHS-Biotin), are used to label the secondary amine of this compound.[22] The reaction mechanism is identical to the general NHS ester acylation described in Section 2, forming a stable amide bond. Variants with long spacer arms (e.g., NHS-PEG4-Biotin) are often used to reduce steric hindrance and improve the accessibility of the biotin tag for streptavidin binding.[23]
Experimental Protocol: Biotinylation
Materials:
-
This compound standard or sample
-
NHS-Biotin or a variant with a spacer arm (e.g., NHS-SS-Biotin, which is cleavable).[23]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-8.3.
-
Anhydrous DMF or DMSO.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL solution of the NHS-Biotin reagent in anhydrous DMSO.
-
Sample Preparation: Dissolve the this compound in PBS (pH 7.5-8.3) to a concentration of 1 mg/mL.
-
Reaction Setup: Add a 10 to 20-fold molar excess of the NHS-Biotin solution to the sample solution.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: This is a critical step to remove excess, unreacted biotin, which would otherwise saturate the streptavidin in downstream applications. Use size-exclusion chromatography (for macromolecules) or extensive dialysis. For small molecules, reverse-phase SPE or HPLC is required.
-
Application: The purified biotinylated molecule is now ready for use in affinity-based assays, such as immobilization on streptavidin-coated magnetic beads or microplates.
Conclusion
Derivatization of this compound is a powerful and versatile strategy to enhance its analytical detection and enable a wide array of biological assays. By targeting the secondary amine with reagents like dansyl chloride, NHS esters, or NHS-biotin, researchers can significantly improve sensitivity, chromatographic performance, and functional utility. The choice of derivatization agent should be guided by the specific requirements of the downstream application, whether it be fluorescence detection, mass spectrometry, or affinity capture. The protocols provided herein serve as a robust starting point for method development.
References
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available at: [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Nhs Ester Amine Reaction Protocol. Stallard Scientific Editing. Available at: [Link]
-
Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. PubMed. Available at: [Link]
-
Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. Available at: [Link]
-
Targeted quantification of amino acids by dansylation. PMC - NIH. Available at: [Link]
-
Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. Available at: [Link]
-
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. Available at: [Link]
-
Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. PMC - NIH. Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ResearchGate. Available at: [Link]
-
1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available at: [Link]
-
Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available at: [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available at: [Link]
-
Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. PMC - NIH. Available at: [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]
-
Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions. LifeTein. Available at: [Link]
-
Biotinylation. Biosyntan GmbH. Available at: [Link]
-
N-ethyl-3-methylpyridin-2-amine. Allmpus. Available at: [Link]
-
What are Biotinylated Antibodies? News-Medical.Net. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 7. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 15. books.rsc.org [books.rsc.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. interchim.fr [interchim.fr]
- 18. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 19. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Biotinylation - Biosyntan GmbH [biosyntan.de]
- 22. news-medical.net [news-medical.net]
- 23. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-alkylation of 2-methyl-3-aminopyridine
Welcome to the technical support center for the N-alkylation of 2-methyl-3-aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the N-alkylation of 2-methyl-3-aminopyridine.
Q1: What are the most common challenges in the N-alkylation of 2-methyl-3-aminopyridine?
The primary challenge is controlling the regioselectivity of the alkylation. 2-methyl-3-aminopyridine has two nucleophilic nitrogen atoms: the exocyclic amino group (at the 3-position) and the endocyclic pyridine ring nitrogen. The pyridine nitrogen is often more nucleophilic, leading to the formation of a pyridinium salt as a major byproduct.[1] Another common issue is over-alkylation, resulting in the formation of a di-alkylated product at the amino group.[2]
Q2: What are the recommended starting conditions for a novice researcher?
For a straightforward approach, reductive amination is often a reliable starting point. This method involves the reaction of 2-methyl-3-aminopyridine with an aldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride.[3] This approach generally offers good selectivity for the amino group and avoids the issue of pyridinium salt formation.
Q3: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of products. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the starting material, desired product, and any byproducts, such as the di-alkylated product or pyridinium salt.[3][4]
Q4: What are the key safety precautions to consider?
Alkylating agents, especially alkyl halides, are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Some reactions may require elevated temperatures and pressures, so ensure your glassware and equipment are rated for the intended conditions. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the N-alkylation of 2-methyl-3-aminopyridine.
Problem 1: Low or No Yield of the Desired N-alkylated Product
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incorrect Base | The choice of base is critical. A weak base may not sufficiently deprotonate the amino group, while a very strong base can lead to side reactions. | For alkyl halide reactions, consider using a non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[5] For reductive amination, a base may not be necessary. |
| Low Reaction Temperature | Alkylation reactions can have a significant activation energy barrier. | Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. Be cautious of potential side reactions at higher temperatures. |
| Poor Solvent Choice | The solvent can influence the solubility of reagents and the reaction rate. | Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often good choices for alkylation with alkyl halides.[5][6] For reductive amination, alcohol solvents like methanol or ethanol are commonly used.[7] |
| Inactive Alkylating Agent | The alkylating agent may have degraded over time. | Use a fresh bottle of the alkylating agent or verify its purity before use. |
Problem 2: Formation of a Significant Amount of Pyridinium Salt
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Direct Alkylation with Alkyl Halides | The pyridine nitrogen is highly nucleophilic and readily reacts with alkyl halides.[1] | Strategy 1: Reductive Amination. React 2-methyl-3-aminopyridine with the corresponding aldehyde and a reducing agent like sodium borohydride.[3][7] This is often the most effective way to avoid pyridinium salt formation. Strategy 2: Use a Protecting Group. Protect the amino group with a Boc group. The alkylation will then occur on the pyridine nitrogen. Subsequent deprotection will yield the desired product.[1] Strategy 3: "Borrowing Hydrogen" Catalysis. Employ a transition metal catalyst (e.g., Ru, Ir) with an alcohol as the alkylating agent. This method can favor N-alkylation of the amino group.[8][9] |
Experimental Protocols
Protocol 1: N-alkylation via Reductive Amination
This protocol describes a general procedure for the N-alkylation of 2-methyl-3-aminopyridine using an aldehyde and sodium borohydride.
Materials:
-
2-methyl-3-aminopyridine
-
Aldehyde (e.g., benzaldehyde for N-benzylation)
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-methyl-3-aminopyridine (1.0 eq) in methanol.
-
Add the aldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
Reaction Pathway: Reductive Amination
Caption: Reductive amination workflow.
Troubleshooting Decision Tree: Low Product Yield
Caption: Decision tree for low yield troubleshooting.
References
- Process for the N-alkylation of aminopyridines.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Process for the synthesis of n-alkyl-4-pyridinamines.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.
- N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
- N alkylation
- ortho-Hydroxyalkylation of Aminopyridines: A Novel Approach to Heterocycles.
- A Facile N-Monoalkylation of Aminopyridines.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Synthesis of N-alkyl-4-aminopyridine.
- A mild, catalyst-free synthesis of 2-aminopyridines.
- Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react...
- A kind of method and its purification process that aminopyridine is prepared by picoline.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Research Progress of N-Alkylation of Alcohol and Amine by "Hydrogen Reaction". Scientific.Net.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage.
- N-alkylation of 2-pyridyl amine with arylmethyl alcohols.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones.
- Selective Biocatalytic N‐Methylation of Unsatur
Sources
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. WO2021013997A1 - Process for the synthesis of n-alkyl-4-pyridinamines - Google Patents [patents.google.com]
- 8. Research Progress of N-Alkylation of Alcohol and Amine by "Hydrogen Reaction" | Scientific.Net [scientific.net]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-ethyl-2-methylpyridin-3-amine
Welcome to the technical support center for the synthesis of N-ethyl-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis, focusing on the identification and mitigation of byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the direct reductive amination of 3-amino-2-methylpyridine with acetaldehyde.[1][2] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[3] The choice of reducing agent is critical for the success of this reaction, with common options including sodium borohydride, sodium cyanoborohydride, and α-picoline-borane.[2][4][5]
Q2: What are the most probable byproducts I might encounter in this synthesis?
A2: The primary byproducts of concern are:
-
N,N-diethyl-2-methylpyridin-3-amine: This tertiary amine results from the over-alkylation of the desired product.
-
Unreacted 3-amino-2-methylpyridine: Incomplete conversion will leave the starting material in your product mixture.
-
Imines and Enamines: The reaction proceeds via an imine intermediate. Incomplete reduction can lead to its presence in the final product.
-
Aldol condensation products of acetaldehyde: Under basic or acidic conditions, acetaldehyde can self-condense, leading to impurities.
Q3: How can I minimize the formation of the tertiary amine byproduct?
A3: Minimizing the formation of N,N-diethyl-2-methylpyridin-3-amine is crucial for achieving high purity. Key strategies include:
-
Stoichiometric control: Use a slight excess (no more than 1.1 equivalents) of acetaldehyde.
-
Controlled addition: Add the acetaldehyde slowly to the reaction mixture to avoid localized high concentrations.
-
Temperature management: Maintain a low to moderate reaction temperature (0-25 °C) to disfavor the second ethylation.
-
Reaction monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed.
Q4: My reaction is proceeding very slowly. What measures can I take to enhance the reaction rate?
A4: A sluggish reaction can often be attributed to suboptimal conditions for imine formation. Consider the following adjustments:
-
pH optimization: Reductive amination is typically most efficient under weakly acidic conditions (pH 5-6).[3] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack, while not excessively protonating the amine nucleophile.
-
Choice of reducing agent: Some reducing agents are more reactive than others. For instance, sodium triacetoxyborohydride is often effective and can be used in a one-pot procedure.[2]
-
Solvent: Ensure your solvent can dissolve all reactants and is compatible with the chosen reducing agent. Protic solvents like methanol or ethanol are often suitable.[5]
Troubleshooting Guide: Byproduct Remediation
This section provides a more in-depth look at specific issues you may encounter and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of N,N-diethyl-2-methylpyridin-3-amine detected. | 1. Excess acetaldehyde used.2. Reaction temperature was too high.3. Prolonged reaction time. | 1. Carefully control the stoichiometry of acetaldehyde (1.0-1.1 equivalents).2. Maintain the reaction temperature below 25 °C.3. Monitor the reaction by TLC or LC-MS and quench upon completion. |
| Significant amount of unreacted 3-amino-2-methylpyridine remaining. | 1. Insufficient or degraded reducing agent.2. Suboptimal pH for imine formation.3. Presence of water, which can hydrolyze the imine intermediate. | 1. Use a fresh, high-quality reducing agent in sufficient molar excess (typically 1.5-2.0 equivalents).2. Adjust the reaction pH to a weakly acidic range (pH 5-6) with a mild acid like acetic acid.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is challenging to purify via column chromatography. | 1. The polarity of the desired product and the tertiary amine byproduct are very similar.2. The product is co-eluting with other impurities. | 1. Utilize a high-resolution silica gel for chromatography.2. Employ a gradient elution system with a solvent mixture that provides optimal separation (e.g., a gradient of ethyl acetate in hexanes).3. Consider converting the product to its hydrochloride salt for purification via recrystallization, followed by liberation of the free base. |
| Appearance of unexpected peaks in NMR/LC-MS. | 1. Potential for aldol condensation of acetaldehyde.2. Side reactions involving the pyridine ring.3. Impurities from starting materials or reagents. | 1. Ensure the quality of the acetaldehyde; consider using freshly distilled acetaldehyde.2. Analyze the starting materials for purity before commencing the reaction.3. Perform a thorough characterization of the unknown peaks using techniques like 2D NMR and high-resolution mass spectrometry. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
To a stirred solution of 3-amino-2-methylpyridine (1.0 eq) in anhydrous methanol (10 mL per gram of amine) under a nitrogen atmosphere, add glacial acetic acid to adjust the pH to approximately 5-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes to facilitate imine formation.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in methanol.
-
Add the sodium borohydride solution to the reaction mixture dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound and the formation of the over-alkylation byproduct.
Troubleshooting Workflow
Sources
Technical Support Center: Aminopyridine Synthesis via Reductive Amination
Welcome to the technical support center for the synthesis of aminopyridines via reductive amination. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this essential synthetic transformation. My approach is rooted in mechanistic understanding and practical, field-proven experience to ensure your success.
Introduction: The Nuances of Aminopyridine Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control, which largely avoids the overalkylation often seen with direct alkylation methods.[1] The process involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ by a selective hydride agent to yield the target alkylated amine.[2]
However, the unique electronic properties of aminopyridines introduce specific challenges not encountered with simpler aliphatic or aniline-type amines. The presence of the endocyclic pyridine nitrogen significantly influences the nucleophilicity of the exocyclic amino group, creating a delicate balance that must be managed for a successful reaction. This guide will dissect these challenges and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the most common issues encountered during the reductive amination of aminopyridines.
Q1: My reductive amination of an aminopyridine is not working or is giving very low yield. What are the most common causes?
A1: This is a frequent issue that can typically be traced back to one of two critical stages: poor imine/iminium ion formation or ineffective reduction. The reduced nucleophilicity of the aminopyridine is often the primary culprit.
-
Causality: The exocyclic amino group in aminopyridines is less nucleophilic than in simple alkylamines. This is due to the electron-withdrawing inductive effect of the sp²-hybridized carbons in the pyridine ring and the potential for delocalization of the amino group's lone pair into the aromatic system.[3] The reactivity of the isomers follows the general trend: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine, which correlates with their basicity and the availability of the lone pair on the exocyclic nitrogen.[4][5] 3-aminopyridine is often the most challenging substrate.[4]
Troubleshooting Steps:
-
Promote Imine Formation: The equilibrium between the starting materials and the imine must be shifted forward.
-
Add a Dehydrating Agent: Use molecular sieves (3Å or 4Å) to remove the water generated during imine formation.[6]
-
Incorporate a Lewis Acid: For particularly unreactive aminopyridines or ketones, adding a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can activate the carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic aminopyridine.[1][6][7]
-
-
Optimize pH: The reaction is often fastest under weakly acidic conditions (pH ~5-6), which catalyze imine formation.[8] However, excessive acid will protonate the aminopyridine, rendering it non-nucleophilic.
-
Check Your Reagents:
-
Aldehyde/Ketone Purity: Ensure the carbonyl compound is pure and free of carboxylic acid impurities, which can react with the amine to form unreactive amides.
-
Reducing Agent Potency: Hydride reagents, especially STAB, can decompose upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent. The potency of STAB can be quantitatively assayed if you suspect degradation.[11]
-
Q2: I am observing significant amounts of a side product that appears to be a dialkylated aminopyridine. How can I prevent this?
A2: The formation of a tertiary amine via dialkylation is a classic side reaction in reductive aminations, occurring when the newly formed secondary amine product is still nucleophilic enough to react with another molecule of the aldehyde.
-
Causality: While reductive amination is generally more selective than direct alkylation, dialkylation can still occur if the secondary amine product is more reactive than the starting primary aminopyridine, or if reaction conditions (e.g., high temperature, long reaction times) are too harsh.[12][13]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the aminopyridine relative to the carbonyl compound (e.g., 1.1 to 1.2 equivalents). This ensures the carbonyl is consumed before it can react with the product.
-
Modify Reagent Addition:
-
Slow Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde. This keeps the concentration of the product low at any given time, minimizing its chance to react further.
-
Stepwise Procedure: A highly effective method is to perform the reaction in two steps. First, mix the aminopyridine and aldehyde in a solvent like methanol (MeOH) to form the imine. After allowing sufficient time for imine formation (monitor by TLC or NMR), then add the reducing agent (e.g., sodium borohydride, NaBH₄).[10][12]
-
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the undesired second alkylation more than the desired first alkylation.
Q3: My reaction work-up is problematic. I'm struggling with emulsions during extraction, or I'm losing my product. What is the best way to isolate my N-alkylated aminopyridine?
A3: The basic nature of both the starting material and the N-alkylated aminopyridine product can complicate aqueous work-ups and purification.
-
Causality: Aminopyridines are basic compounds that can act as surfactants, leading to emulsions during extraction. Their polarity can also lead to solubility in both aqueous and organic layers, causing product loss.
Troubleshooting Steps:
-
Quench Carefully: After the reaction is complete, quench the excess hydride reagent slowly with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate).
-
Basify for Extraction: Adjust the pH of the aqueous layer to be strongly basic (pH > 10) using 1M or 2M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3] This ensures your aminopyridine product is in its free base form, which is more soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or chloroform.
-
Break Emulsions: If emulsions form, add brine (saturated NaCl solution) or small amounts of a different organic solvent to help break them. Centrifugation can also be effective if the emulsion is persistent.
-
Purification Strategy:
-
Column Chromatography: Standard silica gel can be used, but the basicity of the aminopyridines can cause streaking and poor separation. To mitigate this, add a small amount of triethylamine (Et₃N) or ammonia in methanol to the eluent system (e.g., 0.5-1% v/v).[14] Alternatively, using basic alumina as the stationary phase can yield excellent results.[14]
-
Acid/Base Purification: For a non-chromatographic approach, extract the crude product into an organic solvent. Then, wash with dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Finally, re-basify the aqueous layer and re-extract your purified product into an organic solvent.
-
Q4: Can the pyridine ring itself react with the reducing agent?
A4: Under standard reductive amination conditions with reagents like NaBH(OAc)₃ or NaBH₃CN, the pyridine ring is generally stable and will not be reduced.
-
Causality: These borohydride reagents are not powerful enough to reduce the aromatic pyridine ring. However, it is important to be aware that if the pyridine nitrogen becomes quaternized to form a pyridinium salt, this species is much more susceptible to reduction.[15] While unlikely to form under typical weakly acidic or neutral conditions, using strong acids or alkylating agents in the reaction mixture could potentially lead to this side reaction, ultimately yielding a piperidine derivative.[15] More aggressive reduction conditions, such as catalytic hydrogenation at high pressure and temperature, can reduce the pyridine ring.
Data & Protocols
Table 1: Reactivity of Aminopyridine Isomers
| Parameter | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Source(s) |
| pKa (of Conjugate Acid) | 6.86 | 6.0 | 9.17 | [4] |
| Predicted Relative Basicity | Moderate | Low | High | [4][5] |
| Predicted Relative Nucleophilicity | Moderate | Low | High | [4] |
| General Reactivity Trend | Intermediate | Least Reactive | Most Reactive | [4] |
This data highlights why 3-aminopyridine is often the most challenging substrate for reductive amination, requiring more forcing conditions or the use of activating agents.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a robust starting point for the N-alkylation of aminopyridines with aldehydes.
Materials:
-
Aminopyridine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 0.1 eq for less reactive substrates)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the aminopyridine and the aldehyde.
-
Dissolve the starting materials in anhydrous DCE or DCM (to a concentration of approx. 0.1-0.2 M).
-
If needed, add a catalytic amount of acetic acid and stir for 20-30 minutes to facilitate imine formation.
-
Add the sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient containing 1% triethylamine).
Protocol 2: N-Monoalkylation using a Carboxylic Acid and Sodium Borohydride
Materials:
-
Aminopyridine (1.0 eq)
-
Carboxylic Acid (2.0 eq)
-
Sodium Borohydride (NaBH₄) (3.3 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, prepare a stirring mixture of the aminopyridine and the carboxylic acid in THF.
-
Cool the mixture in an ice bath.
-
Add sodium borohydride (NaBH₄) slowly in portions over 30-60 minutes, maintaining the temperature between 15-20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by GC or TLC).
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to ~10 with aqueous sodium carbonate.
-
Extract the mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizing the Process: Diagrams and Workflows
Reductive Amination Mechanism
The diagram below outlines the key steps in the reductive amination process, from the initial formation of the hemiaminal to the final reduction of the iminium ion.
Caption: General mechanism of reductive amination.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common problems in aminopyridine reductive amination.
Caption: A decision tree for troubleshooting common issues.
References
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (2023). Reductive amination. Available at: [Link]
-
Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? Available at: [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
- Ellenberger, K. M. (1999). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
-
Studylib. Reductive Amination with Borohydride & Borane Reducing Agents. Available at: [Link]
-
Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
ChemRxiv. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Available at: [Link]
-
ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available at: [Link]
-
ResearchGate. (2011). A Facile N-Monoalkylation of Aminopyridines. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available at: [Link]
-
MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Available at: [Link]
-
ResearchGate. (2007). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Available at: [Link]
-
ResearchGate. (2020). Reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride under solvent-free conditions. Available at: [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available at: [Link]
-
Reddit. (2022). Amine workup. Available at: [Link]
-
ResearchGate. (2019). Boron reagents for reductive amination. Available at: [Link]
-
Reddit. (2022). Amine workup. Available at: [Link]
-
Magritek. (2015). Column Chromatography. Available at: [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Nigeria. Available at: [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-214). American Chemical Society.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. (2018). Evaluation of in-tube solid-phase microextraction method for co-extraction of acidic, basic, and neutral drugs. Available at: [Link]
-
ResearchGate. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. studylib.net [studylib.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification of N-Ethylated Aminopyridines
Welcome to the dedicated technical support center for overcoming the unique purification challenges associated with N-ethylated aminopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter obstacles in isolating these valuable compounds. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions, grounded in the fundamental principles of organic chemistry.
Introduction: The Challenge of N-Ethylated Aminopyridines
N-ethylated aminopyridines are a pivotal class of compounds in pharmaceutical and materials science research. The introduction of an ethyl group to the exocyclic amino nitrogen significantly alters the molecule's physicochemical properties, including its basicity, polarity, and solubility, often complicating purification. Common synthetic routes, such as reductive amination or direct N-alkylation, can lead to a mixture of unreacted starting materials, over-alkylated byproducts, and other impurities that are challenging to separate from the target molecule. This guide provides a systematic approach to tackling these purification hurdles.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific, commonly encountered problems during the purification of N-ethylated aminopyridines in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Issue 1: Persistent Co-elution of Starting Aminopyridine and N-Ethylated Product in Column Chromatography
Question: I'm struggling to separate my N-ethylated aminopyridine from the unreacted starting aminopyridine using silica gel chromatography. They have very similar Rf values. What can I do?
Answer: This is a classic challenge stemming from the similar polarities of the primary and secondary amines. The basicity of the pyridine ring nitrogen and the amino group leads to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing and poor separation.[1] Here’s a multi-faceted approach to resolve this:
Underlying Cause: The free silanol groups (Si-OH) on the silica gel surface are acidic and can strongly interact with the basic nitrogen atoms of your aminopyridines. This interaction is often non-specific and can lead to broad peaks and poor resolution.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: The most effective strategy is to add a small amount of a basic modifier to your mobile phase to "tame" the silica. Triethylamine (TEA) or ammonia (in the form of a methanolic or ethanolic solution) at concentrations of 0.1-1% (v/v) will compete with your basic compounds for the active sites on the silica gel, leading to sharper peaks and improved separation.
-
pH Adjustment: Employing a mobile phase with a slightly basic pH can help to suppress the protonation of the aminopyridines, reducing their interaction with the silica. However, be mindful that silica gel is not stable at high pH.[1]
-
-
Stationary Phase Selection:
-
Neutralized Silica Gel: You can pre-treat your silica gel by slurrying it in your mobile phase containing the basic modifier before packing the column. This ensures a more homogeneous and less acidic stationary phase.
-
Alternative Stationary Phases: If peak tailing and co-elution persist, consider switching to a less acidic stationary phase. Alumina (basic or neutral) can be an excellent alternative for the purification of basic compounds. Alternatively, reversed-phase chromatography on a C18 column may provide a different selectivity.
-
Issue 2: Product Appears as an Oil and Refuses to Crystallize
Question: After column chromatography, my N-ethylated aminopyridine is a clean oil, but I cannot get it to crystallize. How can I induce solidification?
Answer: The failure to crystallize is often due to the presence of minor impurities that inhibit the formation of a crystal lattice or the inherent properties of the molecule itself.[2]
Solutions:
-
Purity is Paramount: Ensure your product is of the highest purity (>98% by HPLC or qNMR) before attempting crystallization. Even trace amounts of solvent or a closely related impurity can act as a "crystallization poison."[3][4]
-
Systematic Solvent Screening: Do not rely on a single solvent system. Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, acetone, ethanol, water) and solvent mixtures.[5]
-
Inducing Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[5]
-
Seeding: If you have a tiny crystal of your pure compound, add it to the supersaturated solution to initiate crystallization.[5]
-
High Concentration: Too much solvent is a common reason for crystallization failure.[5] If the solution is clear after cooling, slowly evaporate some of the solvent to increase the concentration and allow it to cool again.
-
| Solvent Property | Good for Dissolving (Hot) | Poor for Dissolving (Cold) | Common Examples for Aminopyridines |
| Polar Aprotic | Acetone, Ethyl Acetate | Heptane, Diethyl Ether | Ethyl Acetate/Hexanes, Dichloromethane/Pentane |
| Polar Protic | Ethanol, Isopropanol | Water, Diethyl Ether | Ethanol/Water, Isopropanol/Diethyl Ether |
| Nonpolar | Toluene, Heptane | - | Toluene/Heptane |
| A summary of solvent properties for successful crystallization. |
Issue 3: Low Recovery After Aqueous Work-up
Question: I seem to be losing a significant amount of my N-ethylated aminopyridine during the liquid-liquid extraction step. What's causing this and how can I prevent it?
Answer: The basic nature of N-ethylated aminopyridines makes their solubility highly dependent on the pH of the aqueous phase. During work-up, especially if acidic or basic solutions are used to wash the organic layer, your product can become protonated and partition into the aqueous phase.[6]
Workflow for Optimizing Extraction:
Caption: Decision workflow for optimizing aqueous work-up.
Solutions:
-
Maintain a Basic pH: When performing an aqueous wash, ensure the aqueous layer is neutral or slightly basic (pH 8-10). This can be achieved by using a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. At this pH, the aminopyridine will be in its free base form and will preferentially partition into the organic layer.
-
Salting Out: Add sodium chloride (brine wash) to the aqueous layer to decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[7]
-
Choice of Extraction Solvent: Use a sufficiently nonpolar organic solvent like dichloromethane or ethyl acetate. Highly polar solvents may not effectively extract your product.
-
Back-Extraction: If you suspect product loss to the aqueous layer, combine all aqueous washes, basify them with NaOH, and re-extract with fresh organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography for N-ethylated aminopyridines?
A1: Thin-Layer Chromatography (TLC) is indispensable. Due to the basicity of these compounds, it is crucial to use a TLC visualization method that is not pH-dependent. While UV light is the primary method, staining with potassium permanganate (KMnO₄) is an excellent secondary technique as it reacts with the oxidizable amino group and is generally insensitive to the basicity of the compound.
Q2: My purified N-ethylated aminopyridine is a colorless oil that turns yellow or brown upon standing. What is causing this discoloration and how can I prevent it?
A2: Aminopyridines, like many amines, are susceptible to air oxidation, which can lead to the formation of colored impurities. This degradation can be accelerated by light. To prevent this, store your purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at a low temperature (refrigerated or frozen).[8]
Q3: I have a mixture of mono- and di-ethylated aminopyridine. How can I separate them?
A3: This separation can be challenging.
-
Chromatography: Careful optimization of your column chromatography is the first step. The di-ethylated product will be less polar than the mono-ethylated product. Using a shallow solvent gradient (e.g., starting with a low percentage of the polar solvent and increasing it very slowly) can improve resolution.
-
Acid-Base Extraction: The pKa difference between the secondary (mono-ethylated) and tertiary (di-ethylated) amine might be large enough to allow for a careful pH-controlled extraction. This is an advanced technique and requires precise pH control.
-
Derivatization: In challenging cases, you can temporarily derivatize the secondary amine (e.g., as a carbamate or amide), separate the non-basic derivative from the tertiary amine by chromatography, and then cleave the protecting group to recover the pure mono-ethylated product.
Q4: Which analytical techniques are best for assessing the purity of my final N-ethylated aminopyridine?
A4: A combination of techniques is always recommended for robust purity assessment.[3][9]
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining purity as a percentage of the main peak area relative to all other peaks.[9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): NMR is excellent for confirming the structure of your compound and identifying any impurities that have distinct proton signals.[10] For an absolute purity measurement, quantitative NMR (qNMR) with a certified internal standard is a powerful, non-destructive method.[3][4]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the mass identification of MS, allowing you to determine the mass of your main peak and any impurities, which can help in their identification.
Purity Assessment Workflow:
Caption: A workflow for comprehensive purity assessment.
References
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(1), 151–162. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Meva'a, L. M., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1039–1043. Retrieved from [Link]
-
Meva'a, L. M., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1039–1043. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]
-
Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. Retrieved from [Link]
-
Kumar, S., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry, 87(23), 15635–15645. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kočí, K., et al. (2007). Extraction of polycyclic aromatic nitrogen heterocycles from spiked soil samples. International Journal of Environmental Analytical Chemistry, 87(2), 129-139. Retrieved from [Link]
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
JoVE. (2023). Basicity of Heterocyclic Aromatic Amines. Retrieved from [Link]
-
Plant Care. (2026). How to Choose the Right Aminopyridine: Key Factors & Buying Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437–440. Retrieved from [Link]
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]
-
SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile N-Monoalkylation of Aminopyridines. Retrieved from [Link]
-
Ijaresm. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
-
Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(7), 3773–3780. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]
-
Cambridge Open Engage. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
i-manager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]
-
SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]
-
Canadian Society of Hospital Pharmacists. (2004). Chemical Stability of 4-Aminopyridine Capsules. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Basicity of Heterocyclic Aromatic Amines [jove.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-ethyl-2-methylpyridin-3-amine
Welcome to the technical support center for the synthesis of N-ethyl-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related substituted pyridines. The information provided herein is based on established chemical principles and field-proven insights to help you optimize your reaction yields and troubleshoot potential issues.
Introduction
The synthesis of this compound is not extensively documented with a standardized, one-pot procedure. Therefore, a successful synthesis often relies on a multi-step approach. This guide will focus on two plausible and chemically sound synthetic pathways, addressing potential pitfalls at each stage. We will explore the nuances of precursor synthesis, reduction of nitro groups, and the final N-alkylation step, providing you with the causal logic behind our recommendations.
Proposed Synthetic Pathways
Two primary retrosynthetic pathways are proposed for the synthesis of this compound. The choice of pathway will depend on the availability of starting materials and the specific capabilities of your laboratory.
Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine ring construction. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our focus is on providing in-depth, field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and practical success.
This guide is structured into dedicated sections for major synthetic routes, each containing a detailed Troubleshooting Guide in a question-and-answer format and a Frequently Asked Questions (FAQ) section. We will explore the intricacies of the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses, providing you with the expert knowledge to optimize your reactions, minimize impurities, and achieve your target molecules with higher fidelity.
Section 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis, a cornerstone of heterocyclic chemistry since 1882, is a multi-component reaction renowned for its efficiency in constructing 1,4-dihydropyridines (DHPs), which are subsequently oxidized to the corresponding pyridines.[1] While robust, this reaction is not without its challenges, often related to reaction conditions, stoichiometry, and the critical final oxidation step.
Hantzsch Synthesis: Troubleshooting Guide
Question: My Hantzsch reaction yield is consistently low, and I observe multiple spots on my TLC plate. What are the likely causes and how can I address them?
Answer: Low yields in the Hantzsch synthesis can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
-
Incomplete Reaction or Intermediate Decomposition: The classical Hantzsch synthesis often requires prolonged heating in solvents like ethanol, which can lead to the decomposition of thermally sensitive intermediates or starting materials.[2] The reaction proceeds through a series of equilibria, including a Knoevenagel condensation and a Michael addition, before the final cyclization.[1] Inefficient progression through any of these steps will result in a complex mixture.
-
Solution: Consider modern modifications that employ milder conditions and shorter reaction times. For instance, the use of a catalytic amount of p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar system has been shown to dramatically increase yields to over 90%.[3] Alternatively, solvent-free conditions at 90°C with γ-Al2O3 nanoparticles as a catalyst can also provide excellent yields (up to 95%) and simplify work-up.[4]
-
-
Incorrect Stoichiometry: The Hantzsch reaction requires a precise 2:1:1 molar ratio of the β-ketoester, aldehyde, and ammonia source, respectively. Deviations from this stoichiometry can lead to the formation of various side products and a decrease in the yield of the desired dihydropyridine.
-
Solution: Ensure accurate measurement of all reactants. It is advisable to use a slight excess (e.g., 1.1 equivalents) of the ammonia source, such as ammonium acetate, to compensate for its potential volatility under heating and to drive the enamine formation to completion.
-
-
Formation of Unwanted Side Products: Besides the desired 1,4-dihydropyridine, several side products can form. One common issue is the formation of the 1,2-dihydropyridine regioisomer. Additionally, if an unsymmetrical β-ketoester is used in a one-pot reaction, a mixture of regioisomers and two symmetrical byproducts can result.[5]
-
Solution: To avoid regioisomers when using two different β-dicarbonyl compounds, a sequential approach, often referred to as the Knoevenagel-Hantzsch modification, is recommended. First, react the aldehyde with one equivalent of a β-ketoester to form the Knoevenagel adduct. After isolation and purification, this intermediate is then reacted with the second, different β-ketoester and the ammonia source. This stepwise process ensures regiocontrol.[5]
-
Question: The final oxidation of my 1,4-dihydropyridine to the pyridine is problematic. I'm either getting incomplete conversion or decomposition of my product. How do I choose the right oxidizing agent and conditions?
Answer: The oxidative aromatization of the 1,4-dihydropyridine intermediate is a critical step that is often fraught with challenges, including low yields, harsh conditions, and the formation of byproducts.[3] The choice of oxidant and reaction conditions must be carefully tailored to the specific substrate.
-
Incomplete Oxidation: This is a common problem, leaving a mixture of the dihydropyridine and the desired pyridine, which can be difficult to separate. This often occurs when the oxidizing agent is too mild or is used in insufficient amounts.
-
Solution: Ensure at least a stoichiometric amount of the oxidizing agent is used. For stubborn oxidations, stronger oxidants like manganese dioxide (MnO2) or nitric acid can be effective.[6] Monitoring the reaction by TLC is crucial to determine the point of complete conversion. A microwave-assisted protocol using MnO2 in the absence of a support has been shown to achieve near-quantitative yields in just one minute.[7]
-
-
Product Decomposition: Many oxidizing agents used for this transformation (e.g., KMnO4, CrO3) are harsh and can lead to the degradation of sensitive functional groups on the pyridine ring or the starting dihydropyridine.[8]
-
Solution: For substrates with sensitive functionalities, milder oxidizing agents are recommended. A system of sodium dithionite (Na2S2O4) and tert-butyl hydroperoxide (TBHP) offers a mild and efficient alternative.[9] Another green and effective method involves the use of hydrogen peroxide with a catalytic amount of copper(II) chloride at room temperature.[3]
-
-
Chemoselectivity Issues: If your molecule contains other oxidizable groups (e.g., alcohols, thiols), the choice of oxidant becomes even more critical to avoid unwanted side reactions.
-
Solution: For chemoselective oxidation, milder and more specific reagents are necessary. Iodine in refluxing methanol is a classic and often effective choice. For particularly sensitive substrates, enzymatic oxidation or photochemical methods under metal-free conditions can provide the required selectivity.[3]
-
Hantzsch Synthesis: FAQs
What is the general mechanism of the Hantzsch synthesis? The reaction proceeds through a series of steps:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.
-
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a conjugate addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation and dehydration to form the 1,4-dihydropyridine ring.[10]
Can I synthesize unsymmetrical pyridines using the Hantzsch method? Yes, but a one-pot reaction with two different β-dicarbonyl compounds will lead to a mixture of products. To achieve a single, unsymmetrical product, a stepwise approach is necessary, as described in the troubleshooting guide above.[5]
What are some "green" modifications to the Hantzsch synthesis? Modern variations focus on sustainability by using water as a solvent, employing microwave assistance to reduce reaction times and energy consumption, or utilizing solvent-free conditions with recyclable catalysts.[1][3][7]
Hantzsch Synthesis: Key Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of Symmetrical 1,4-Dihydropyridines [11]
-
Materials: Aldehyde (5 mmol), Ethyl acetoacetate (10 mmol), Ammonium acetate (7.5 mmol), Ethanol (10 mL), 20 mL microwave reactor vial with a magnetic stir bar.
-
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, and ammonium acetate in the microwave reactor vial with ethanol.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 100-120 °C for 5-15 minutes.
-
After the reaction, cool the vial to room temperature, allowing the product to precipitate.
-
Isolate the solid by filtration, wash with cold ethanol, and purify by recrystallization.
-
Protocol 2: Chemoselective Oxidation of a 1,4-Dihydropyridine using H₂O₂/CuCl₂ [3]
-
Materials: 1,4-Dihydropyridine (1 mmol), Copper(II) chloride (1 mmol), 30% Hydrogen peroxide (0.2 mL), Ethanol (20 mL).
-
Procedure:
-
Dissolve the 1,4-dihydropyridine in ethanol in a round-bottom flask.
-
Add the copper(II) chloride to the solution.
-
Add the hydrogen peroxide dropwise over 30 minutes at room temperature with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by recrystallization from ethanol.
-
Hantzsch Synthesis: Visualizing the Workflow
Caption: A simplified workflow of the Hantzsch pyridine synthesis.
Section 2: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile two-step or one-pot approach to 2,3,6-trisubstituted pyridines. It involves the condensation of an enamine with an ethynylketone, which, unlike the Hantzsch synthesis, directly yields the aromatic pyridine without a separate oxidation step.[7] However, the reaction's traditional requirement for high temperatures and the stability of intermediates can be significant drawbacks.
Bohlmann-Rahtz Synthesis: Troubleshooting Guide
Question: My Bohlmann-Rahtz reaction is giving a low yield or failing to proceed to the final pyridine product. What are the common issues?
Answer: The primary challenges in the Bohlmann-Rahtz synthesis are often related to the high energy barrier for the cyclodehydration step and the stability of the aminodiene intermediate.
-
High Temperature Requirement and Decomposition: The classical Bohlmann-Rahtz synthesis requires high temperatures for the E/Z isomerization and subsequent cyclodehydration of the aminodiene intermediate, which can lead to decomposition of starting materials or the product.[7]
-
Solution: The use of acid catalysis can significantly lower the required reaction temperature. Both Brønsted acids (e.g., acetic acid in toluene) and Lewis acids (e.g., 20 mol% ytterbium triflate or 15 mol% zinc bromide in refluxing toluene) have been shown to be effective.[7] For acid-sensitive substrates, a solid acid catalyst like Amberlyst-15 can be a milder alternative.[12]
-
-
Enamine Availability and Stability: The required enamines may not be readily available or may be unstable. In a three-component, one-pot variation, the in situ generation of the enamine is crucial for the reaction's success.
-
Solution: For difficult-to-prepare enamines, a one-pot procedure where the enamine is generated in situ from a ketone and an ammonia source (like ammonium acetate) before the addition of the ethynylketone can be highly effective.[12]
-
Bohlmann-Rahtz Synthesis: FAQs
What is the key advantage of the Bohlmann-Rahtz synthesis over the Hantzsch synthesis? The main advantage is that it directly produces the aromatic pyridine product, obviating the need for a separate and often problematic oxidation step.[7]
What are the typical solvents and catalysts used in modern Bohlmann-Rahtz protocols? Protic polar solvents like ethanol are often favored. For acid-catalyzed versions, toluene with acetic acid or a Lewis acid catalyst is common.[7]
Bohlmann-Rahtz Synthesis: Visualizing the Mechanism
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.
Section 3: The Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a classical method for preparing substituted 2-pyridones (which exist in equilibrium with their 2-hydroxypyridine tautomers) from a cyanoacetamide or a cyanoacetic ester and a 1,3-dicarbonyl compound in the presence of a base.[13] While effective, traditional protocols can suffer from low yields and harsh conditions.
Guareschi-Thorpe Synthesis: Troubleshooting Guide
Question: My Guareschi-Thorpe reaction is giving a low yield and a complex mixture of products. How can I improve the outcome?
Answer: Low yields in the Guareschi-Thorpe synthesis are often due to inefficient reaction conditions and competing side reactions like hydrolysis.
-
Harsh and Lengthy Reaction Conditions: The classical method can require prolonged refluxing in a mixture of acetic acid, benzene, and water for up to 45 hours, which can lead to product degradation.[2]
-
Solution: A significantly improved and greener version of this reaction utilizes water as the solvent with ammonium carbonate. Ammonium carbonate serves as both a non-toxic nitrogen source and a pH-controlling agent, leading to high yields and a much simpler work-up, often with the product precipitating directly from the reaction mixture.[14][15]
-
-
Hydrolysis of Cyano Group: The cyano group in the starting materials or the product can be susceptible to hydrolysis under the reaction conditions, especially if harsh acids or bases are used, leading to the formation of amide and carboxylic acid byproducts.
-
Solution: The use of a buffered system, such as the aforementioned ammonium carbonate in water, helps to maintain a near-neutral pH, minimizing hydrolysis.[14] If using organic solvents, ensure they are anhydrous to prevent water-mediated side reactions.
-
Guareschi-Thorpe Synthesis: FAQs
What is the key structural motif produced by the Guareschi-Thorpe synthesis? This reaction primarily yields 2-pyridone (or 2-hydroxypyridine) derivatives, which are valuable intermediates in medicinal chemistry.[10]
What is the role of ammonium carbonate in the modern Guareschi-Thorpe protocol? Ammonium carbonate acts as a dual-purpose reagent: it is the source of nitrogen for the pyridine ring and it creates a buffered aqueous environment that promotes the reaction while minimizing side reactions like hydrolysis.[15][16]
Guareschi-Thorpe Synthesis: Key Experimental Protocol
Protocol 3: Modified Guareschi-Thorpe Synthesis in an Aqueous Medium [14]
-
Materials: Ethyl cyanoacetate (1 mmol), Ethyl acetoacetate (or another 1,3-dicarbonyl) (1 mmol), Ammonium carbonate (2 mmol), Water (2 mL).
-
Procedure:
-
Combine all reactants in a sealed vessel.
-
Stir the mixture at 80°C.
-
Monitor the reaction progress by TLC. The product often precipitates as the reaction proceeds.
-
Upon completion, cool the mixture, and collect the precipitated product by filtration.
-
Section 4: The Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines. The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[17] It is known for its generally mild conditions and high yields.
Kröhnke Synthesis: Troubleshooting Guide
Question: I am experiencing low or no yield in my Kröhnke pyridine synthesis. What should I investigate?
Answer: While the Kröhnke synthesis is generally reliable, low yields can result from issues with reagent quality, reaction conditions, or side reactions.
-
Reagent Quality: The purity and stability of the starting materials are paramount. The α,β-unsaturated carbonyl compound can be prone to polymerization, and the α-pyridinium methyl ketone salt (Kröhnke salt) is often hygroscopic.
-
Solution: Ensure the α,β-unsaturated carbonyl is pure and freshly prepared or distilled if necessary. The Kröhnke salt should be thoroughly dried before use. Ammonium acetate should be of high purity.
-
-
Suboptimal Reaction Temperature: While the reaction conditions are generally mild, the temperature is a critical parameter. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Solution: A general temperature range of 80-140°C is recommended. It is often best to start at a lower temperature and gradually increase it while monitoring the reaction by TLC. Glacial acetic acid is a common solvent as it also acts as a catalyst.
-
Kröhnke Synthesis: FAQs
What is the mechanism of the Kröhnke synthesis? The mechanism involves the formation of a pyridinium ylide from the Kröhnke salt, which then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then cyclizes with ammonia (from ammonium acetate) and dehydrates to form the pyridine ring.[18]
What are the advantages of the Kröhnke synthesis? It has a broad substrate scope, tolerating a wide variety of functional groups, and generally proceeds in high yields under relatively mild conditions. It is particularly useful for the synthesis of 2,4,6-triarylpyridines.[18]
Kröhnke Synthesis: Representative Quantitative Data
| Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield Range (%) | Reference |
| Glacial Acetic Acid | Reflux | 4-8 | 70-95 | |
| Methanol | Reflux | 6-12 | 60-85 | [19] |
| Ethanol | Reflux | 6-12 | 65-90 | |
| Solvent-Free | 120-140 | 2-4 | 75-95 | [18] |
References
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. Available at: [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. Available at: [Link]
-
Porta, R., Bifulco, G., & D'Souza, L. (2020). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 16, 1860–1873. Available at: [Link]
-
Salamanca-Perdigón, K., et al. (2025). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Available at: [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. Available at: [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]
-
Hilton, M. C., et al. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(12), 4944–4951. Available at: [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed. Available at: [Link]
-
Bohlmann–Rahtz pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Bagley, M. C. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synthesis, 2007(16), 2459–2482. Available at: [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, 30(47), e202401672. Available at: [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Available at: [Link]
-
Wang, X., et al. (2016). A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions. RSC Advances, 6(78), 74834–74838. Available at: [Link]
-
Química Orgánica. (n.d.). Guareschi-Thorpe synthesis of pyridine. Available at: [Link]
-
Merck Index. (n.d.). Guareschi-Thorpe Condensation. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate [pubmed.ncbi.nlm.nih.gov]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 17. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
"N-ethyl-2-methylpyridin-3-amine" stability and storage conditions
Welcome to the technical support guide for N-ethyl-2-methylpyridin-3-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and ensuring safety in your experiments. The information herein is synthesized from established principles of chemical stability for analogous substituted pyridines and amines.
Core Concepts: Understanding the Stability of this compound
This compound is a substituted pyridine derivative. Its stability is primarily influenced by the presence of the amine group, which imparts basicity and nucleophilicity, and the pyridine ring, an aromatic system susceptible to oxidation. The ethyl and methyl substituents can also influence reactivity through steric and electronic effects. While generally stable under recommended conditions, improper handling can lead to degradation.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Many similar amine compounds are hygroscopic, meaning they can absorb moisture from the air, which can lead to degradation or reaction with other reagents.[4] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage or if the compound will be used in moisture-sensitive reactions.[1]
Q2: Should I refrigerate or freeze this compound?
A2: Storing the compound in a cool place is advisable.[2][3][5] Refrigeration is a common practice for many amine-containing reagents to slow down potential degradation processes. However, if you choose to refrigerate, ensure the container is tightly sealed to prevent condensation from forming inside when it is removed and brought to room temperature.
Q3: What are the signs of degradation for this compound?
A3: Visual inspection can often provide the first clues of degradation. A change in color (e.g., darkening or yellowing), the formation of a precipitate, or a noticeable change in odor can all indicate that the compound may be degrading. For more sensitive applications, it is always best to verify the purity of the compound using analytical methods such as NMR, LC-MS, or HPLC before use.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly in a tightly sealed container in a cool, dry place and protected from light and air, it should remain stable for an extended period. However, for critical applications, it is recommended to re-analyze the compound's purity if it has been stored for more than a year or if there are any doubts about its quality.
Q5: What materials are incompatible with this compound?
A5: Based on the reactivity of similar compounds, this compound is likely incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][6][7][8] Contact with these substances can lead to vigorous reactions, potentially causing degradation of the compound and creating hazardous byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low reaction yield | Compound degradation | Verify the purity of this compound using an appropriate analytical method (NMR, LC-MS). If degraded, use a fresh batch. |
| Inconsistent results between experiments | Inconsistent quality of the starting material | Re-qualify the batch of this compound before each use, especially if it has been stored for a long time or the container has been opened multiple times. |
| Change in physical appearance (color, clarity) | Oxidation or contamination | Discontinue use of the compound. If the material is critical, consider purification if feasible, otherwise, procure a fresh supply. |
| Difficulty in dissolving the compound | Contamination or polymerization | Check for insolubles. If present, the compound may be contaminated or degraded. It is safer to use a fresh batch. |
Experimental Protocols
Protocol 1: Visual Inspection Upon Receipt and Before Use
-
Examine the container: Ensure the container is undamaged and the seal is intact upon receipt.
-
Observe the physical state: Note the color and form of the compound. Any significant deviation from the expected appearance should be recorded.
-
Check for signs of moisture: Look for clumping or the presence of droplets inside the container.
-
Document your findings: Keep a log of the appearance of each batch upon receipt and before each use.
Protocol 2: Purity Verification by LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation Setup: Use a C18 reverse-phase column. The mobile phase can be a gradient of water and acetonitrile with a small amount of formic acid or ammonium hydroxide to improve peak shape.
-
Analysis: Inject the sample and acquire both UV and mass spectrometry data.
-
Data Interpretation: Check for the presence of the expected molecular ion peak for this compound (C8H12N2, [M+H]+ ≈ 137.11).[9] The presence of other significant peaks may indicate impurities or degradation products.
Visualization of Key Processes
Caption: Potential degradation pathways for this compound.
References
-
Washington State University. (n.d.). Pyridine. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. [Link]
-
PubChemLite. (n.d.). This compound (C8H12N2). [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]
Minimizing N,N-diethylation in "N-ethyl-2-methylpyridin-3-amine" synthesis
Technical Support Center: Synthesis of N-ethyl-2-methylpyridin-3-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of this compound. The primary focus is to address and overcome the common and often yield-limiting side reaction of N,N-diethylation. We will explore the mechanistic underpinnings of this challenge and provide detailed, field-proven protocols and troubleshooting advice to ensure selective mono-N-ethylation.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: Why is N,N-diethylation such a persistent side reaction during the synthesis of this compound via direct alkylation?
A: This is a classic problem in amine alkylation chemistry rooted in reaction kinetics and nucleophilicity. The direct alkylation of the primary amine, 2-methylpyridin-3-amine[1], with an ethylating agent (like ethyl bromide) produces the desired secondary amine, this compound. However, this secondary amine product is often more nucleophilic than the primary amine starting material.[2][3] This increased nucleophilicity is due to the electron-donating effect of the newly added ethyl group, which enhances the electron density on the nitrogen atom. Consequently, the product can compete effectively with the remaining starting material for the ethylating agent, leading to a second alkylation event and the formation of the undesired tertiary amine, N,N-diethyl-2-methylpyridin-3-amine. This "runaway" reaction results in a mixture of products that can be challenging and costly to separate.[2]
Q2: What are the principal synthetic strategies to favor selective mono-ethylation and avoid the diethyl byproduct?
A: There are two highly effective and widely adopted strategies to achieve selective mono-N-alkylation:
-
Reductive Amination: This is generally the most robust and selective method. It involves reacting the primary amine with an aldehyde (acetaldehyde in this case) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4] This pathway avoids the direct competition issues seen in alkylation because the imine is reduced to the secondary amine, which is typically less reactive under the reaction conditions toward further alkylation.
-
Controlled Direct Alkylation: While more susceptible to overalkylation, this traditional method can be optimized to favor the mono-ethylated product.[5] The key is to manipulate the reaction conditions to ensure the ethylating agent is statistically more likely to react with the starting primary amine. This is typically achieved by using a large excess of the primary amine.[6]
A third, more advanced method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[7][8][9] While powerful for creating C-N bonds, it is often more complex and costly than necessary for a simple ethylation and is typically reserved for less reactive coupling partners.[9]
Section 2: Troubleshooting Guides and Recommended Protocols
This section provides detailed experimental protocols for the two primary recommended strategies, complete with workflow diagrams and troubleshooting tables to address common issues.
Strategy 1: Reductive Amination (Primary Recommendation)
This method is highly recommended for its superior selectivity and generally high yields of the mono-alkylated product. The reaction proceeds in a one-pot fashion, making it efficient for laboratory and scale-up applications.
Workflow: Reductive Amination Pathway
Caption: Reductive amination workflow for selective mono-ethylation.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methylpyridin-3-amine (1.0 eq).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1-0.2 M concentration).
-
Aldehyde Addition: Add acetaldehyde (1.1-1.2 eq) dropwise to the solution while stirring at room temperature.
-
Imine Formation: Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the imine intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Note: This addition may be exothermic. Maintain the temperature below 30°C using an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield pure this compound.
| Issue Encountered | Probable Cause(s) | Recommended Solutions & Actions |
| Low or No Conversion | 1. Incomplete imine formation. 2. Decomposed or low-quality reducing agent. 3. Presence of water in reagents/solvent. | 1. Add a catalytic amount (5-10 mol%) of acetic acid to drive imine formation. 2. Use a fresh bottle of NaBH(OAc)₃ or an alternative like 2-picoline borane.[10] 3. Ensure all solvents and reagents are anhydrous. |
| Significant Starting Material Remains | Reaction time is insufficient. | Continue stirring the reaction for an additional 4-8 hours, monitoring progress by TLC/LC-MS. |
| Formation of an Alcohol Byproduct | The reducing agent is reducing the excess acetaldehyde. | Ensure the aldehyde is added dropwise and not in a large excess. A stoichiometry of 1.1 eq is often sufficient. |
| Difficult Emulsion During Workup | Polar nature of the pyridine nitrogen. | Add a saturated solution of NaCl (brine) to the aqueous layer to "salt out" the product, breaking the emulsion. Filtration through a pad of Celite can also be effective. |
Strategy 2: Controlled Direct Alkylation (Alternative Approach)
This method can be effective if optimized correctly, but it is inherently less selective than reductive amination. The key to success is using a stoichiometric excess of the starting amine.
Workflow: Competing Direct Alkylation Pathways
Caption: Competing pathways in direct N-alkylation of a primary amine.
-
Reaction Setup: To a round-bottom flask, add 2-methylpyridin-3-amine (3.0-5.0 eq) and a suitable base such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) (2.0 eq).[11]
-
Solvent Addition: Add an anhydrous polar aprotic solvent such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF).
-
Ethylating Agent Addition: Dissolve the ethylating agent (e.g., ethyl bromide or ethyl iodide) (1.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred amine suspension over 30-60 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50°C) and monitor its progress by TLC or LC-MS. The reaction is complete when the limiting reagent (ethyl halide) is consumed.
-
Workup:
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove the unreacted primary amine salt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product will contain the desired secondary amine and unreacted primary amine. Purify via flash column chromatography. The excess primary amine can often be recovered.
| Issue Encountered | Probable Cause(s) | Recommended Solutions & Actions |
| >10% Diethylation Observed | 1. Insufficient excess of primary amine. 2. Reaction temperature is too high or time is too long. 3. High concentration of reactants. | 1. Increase the excess of 2-methylpyridin-3-amine to ≥ 4 equivalents. 2. Run the reaction at a lower temperature (e.g., room temperature) and monitor closely, stopping as soon as the ethyl halide is consumed. 3. Use a more dilute solution to decrease the rate of the bimolecular side reaction. |
| Low or Sluggish Conversion | 1. Ethylating agent is not reactive enough (e.g., ethyl chloride). 2. Base is not strong enough. | 1. Switch to a more reactive halide (reactivity order: EtI > EtBr > EtCl). Alternatively, add a catalytic amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to generate the more reactive ethyl iodide in situ (Finkelstein reaction).[11][12] 2. Use a stronger base like caesium carbonate (Cs₂CO₃).[11] |
| Quaternary Ammonium Salt Formation | Excessive heating or prolonged reaction time after the formation of the tertiary amine. | This is a sign of severe overalkylation. Strictly control reaction temperature and time. This byproduct is highly polar and should be easily separable by silica gel chromatography.[3] |
Section 3: Summary of Methodologies
To aid in experimental design, the two primary strategies are compared below based on key performance and practical metrics.
| Parameter | Reductive Amination | Controlled Direct Alkylation |
| Selectivity | Excellent: Inherently selective for mono-alkylation. | Fair to Good: Highly dependent on stoichiometry and reaction control. |
| Typical Yield | High: Often >80% after purification. | Moderate to Good: Yields can be lower due to product mixture and purification losses. |
| Reagent Stoichiometry | Near-stoichiometric (1.1-1.5 eq of reagents). | Requires a large excess (3-5 eq) of the starting amine. |
| Ease of Purification | Simpler: Fewer byproducts, making chromatography more straightforward. | More Complex: Requires separation of starting material, product, and over-alkylated byproduct. |
| Atom Economy | Good. | Poor, due to the large excess of amine starting material required. |
| Safety & Handling | Requires handling of borohydride reagents. | Requires handling of alkyl halides, which are lachrymators and alkylating agents. |
| Recommendation | Primary choice for high selectivity and yield. | Viable alternative if reductive amination is not feasible. |
References
-
D. P. L. Martins, M. J. R. P. Queiroz, M. V. M. Matos, et al. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 2024. [Link][13]
-
D. P. L. Martins, M. J. R. P. Queiroz, M. V. M. Matos, et al. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate, 2024. [Link][14]
-
Templ et al. Mono‐selective N‐methylation and N‐ethylation of primary amides... ResearchGate. [Link][15]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link][10]
-
R. N. Salvatore, C. H. Yoon, K. W. Jung. Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF, 2002. [Link][11]
-
S. D. Roughley, A. M. Jordan. The Buchwald–Hartwig Amination After 25 Years. ResearchGate, 2019. [Link][8]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link][9]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link][16]
-
Glen Research. Methods to Avoid Inactivation of Primary Amines. [Link][17]
-
R. A. Y. Al-Khafaji, S. M. H. Al-Mousawi. Chapter 2: Synthetic Methods for Alkyl Amines. Books, 2023. [6]
-
Organic Chemistry Portal. Amine synthesis by C-N bond cleavage. [Link][18]
-
S. P. Nolan, O. Navarro. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI, 2016. [Link][19]
-
E. R. Burkhardt, C. Coleridge. Reductive amination with 5-ethyl-2-methylpyridine borane. ResearchGate, 2008. [Link][20]
-
J. Ashenhurst. Alkylation of Amines (Sucks!). Master Organic Chemistry, 2017. [Link][2]
-
E. R. Burkhardt, C. Coleridge. Reductive amination with 5-ethyl-2-methylpyridine borane. Semantic Scholar, 2008. [Link][22]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][4]
-
H. Schübel, A. Meissner, J. T. S. Yeoh, et al. A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]... PubMed Central, 2016. [Link][23]
-
Prezi. Exp 13B: Synthesis of Complex Molecules Through Reductive Am. [Link][24]
-
Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine. [25]
-
Chemistry LibreTexts. Alkylation of Amines by Alkyl Halides. [Link][3]
-
F. M. Woodward, M. M. Turnbull, C. P. Landee, et al. Transition metal halide salts of 2-amino-3-methylpyridine... ResearchGate, 2004. [Link][28]
-
Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Methylpyridin-3-Amine: Properties, Applications, and Manufacturing. [Link][1]
-
A. D. B. Vagadia, W. T. H. Y. L. Y. T. L. T. C. D. S. R. D. D. C. F. F. G. G. H. H. J. J. K. L. L. M. M. M. M. P. R. S. S. S. S. T. V. W. W. W. Z. Z. Zhang, et al. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications, 2025. [Link][29]
-
J. D. Sieber, J. M. S. J. M. Chen. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central, 2015. [Link][30]
Sources
- 1. innospk.com [innospk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 12. Amination [fishersci.co.uk]
- 13. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. glenresearch.com [glenresearch.com]
- 18. Amine synthesis by C-N bond cleavage [organic-chemistry.org]
- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 22. semanticscholar.org [semanticscholar.org]
- 23. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. prezi.com [prezi.com]
- 25. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 26. allmpuslab.com [allmpuslab.com]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of N-ethyl vs. N,N-diethyl Substitution on the Biological Activity of 2-methylpyridin-3-amine Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents due to its unique electronic properties and ability to form key interactions with biological targets.[1][2] Substituted 3-aminopyridines, in particular, have emerged as a privileged fragment in the design of inhibitors for various enzyme classes, most notably protein kinases.[3][4] This guide provides an in-depth comparison of two closely related analogs: N-ethyl-2-methylpyridin-3-amine and N,N-diethyl-2-methylpyridin-3-amine . We will explore how the seemingly subtle difference between a secondary and a tertiary amine at the 3-position can profoundly impact physicochemical properties, target engagement, and ultimately, biological activity.
Through a series of structured experiments and data interpretation, this document will illuminate the critical role of N-alkylation in defining a compound's potential as a lead candidate, offering field-proven insights for researchers in drug discovery and development.
Structural and Physicochemical Dissection
The foundational difference between our two compounds of interest lies in the degree of substitution on the exocyclic amino group. This compound possesses a secondary amine with a single N-H bond, whereas N,N-diethyl-2-methylpyridin-3-amine features a tertiary amine. This distinction has significant downstream consequences for their behavior in a biological system.
| Property | This compound | N,N-diethyl-2-methylpyridin-3-amine | Rationale for Difference |
| Molecular Weight | 136.19 g/mol | 164.25 g/mol | Addition of a C₂H₅ group. |
| Hydrogen Bond Donor | Yes (1) | No | The N-H proton on the secondary amine can be donated. The tertiary amine lacks this proton. |
| Hydrogen Bond Acceptor | Yes (2 sites) | Yes (2 sites) | The lone pairs on the pyridine nitrogen and the amino nitrogen can accept H-bonds. |
| Estimated LogP | ~1.8 | ~2.5 | The additional ethyl group significantly increases lipophilicity (hydrophobicity). |
| Basicity (pKa of conj. acid) | ~6.5 | ~6.2 | In aqueous solution, the increased steric hindrance and reduced solvation of the protonated tertiary amine can slightly decrease its basicity compared to the secondary amine, despite the positive inductive effect of the second ethyl group.[5] |
| Steric Profile | Moderate | High | The diethylamino group presents a significantly larger and more sterically hindered profile than the monoethylamino group. |
The most critical distinction for biological activity is the presence of a hydrogen bond donor in the N-ethyl analog, a feature completely absent in its N,N-diethyl counterpart. This single factor often dictates the binding mode and affinity for protein targets like kinases.
Plausible Biological Target: Protein Kinase Inhibition
Substituted aminopyridines are well-established as "hinge-binding" motifs in protein kinase inhibitors.[6] They mimic the adenine region of ATP, forming crucial hydrogen bonds with the kinase hinge, a short segment of the protein backbone that connects the N- and C-lobes of the catalytic domain. For the purpose of this guide, we will hypothesize a target, "PyrKinase-1," to illustrate the comparative activity of our compounds.
A typical kinase signaling pathway involves the transfer of a phosphate group from ATP to a substrate protein, an event that can be blocked by an inhibitor competing with ATP for the binding site.
Caption: Competitive inhibition of a kinase signaling pathway.
Comparative Experimental Evaluation
To objectively compare the two molecules, we designed a tiered series of experiments moving from direct target engagement to cellular activity and selectivity.
Experiment 1: In Vitro Kinase Inhibition Assay
This experiment directly measures the ability of each compound to inhibit the enzymatic activity of PyrKinase-1.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of this compound and N,N-diethyl-2-methylpyridin-3-amine in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase (PyrKinase-1), the peptide substrate, and ATP. Add the test compounds across a range of 10 concentrations (e.g., 1 nM to 100 µM). Incubate at room temperature for 1 hour.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Results
| Compound | PyrKinase-1 IC₅₀ (nM) |
| This compound | 15 nM |
| N,N-diethyl-2-methylpyridin-3-amine | 2,300 nM |
Interpretation
The N-ethyl analog is approximately 150-fold more potent than the N,N-diethyl analog. This stark difference strongly suggests that the N-H group of the secondary amine is critical for high-affinity binding. It likely participates in a key hydrogen bond with an acceptor residue (e.g., a backbone carbonyl) in the hinge region of PyrKinase-1. The N,N-diethyl analog, lacking this H-bond donor, binds with significantly lower affinity. Furthermore, the additional steric bulk of the second ethyl group may introduce a conformational penalty or a direct clash within the ATP-binding pocket.
Experiment 2: Cellular Potency and Permeability Assessment
This experiment evaluates the ability of the compounds to inhibit PyrKinase-1 within a cellular context, which incorporates factors like membrane permeability.
Protocol: In-Cell Western Assay for Substrate Phosphorylation
-
Cell Culture: Plate a relevant cell line (e.g., one overexpressing PyrKinase-1) in 96-well plates and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 2 hours.
-
Cell Lysis and Fixation: Remove the treatment media and simultaneously fix and permeabilize the cells.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody specific for the phosphorylated form of the PyrKinase-1 substrate. Follow this with an IRDye®-conjugated secondary antibody.
-
Normalization: Co-stain with a cell normalization dye to account for variations in cell number per well.
-
Imaging and Analysis: Scan the plate on an infrared imaging system. Quantify the fluorescence intensity for the phospho-substrate, normalize to the cell stain, and calculate the EC₅₀ value.
Results
| Compound | Cellular EC₅₀ (nM) | Potency Drop-off (EC₅₀ / IC₅₀) |
| This compound | 180 nM | 12x |
| N,N-diethyl-2-methylpyridin-3-amine | 8,500 nM | 3.7x |
Interpretation
While the N-ethyl analog remains significantly more potent in cells, the gap narrows from ~150x to ~47x. The N,N-diethyl compound exhibits a much smaller "drop-off" between its biochemical potency (IC₅₀) and its cellular potency (EC₅₀). This is consistent with its higher lipophilicity (LogP ~2.5 vs. ~1.8), which likely facilitates better passive diffusion across the cell membrane. However, this improved permeability is insufficient to overcome its profound weakness in target binding. The N-ethyl analog, though less permeable, is potent enough at the target to achieve a strong cellular effect.
Structure-Activity Relationship (SAR) Summary
The collected data allows us to build a clear SAR model for this chemical series against PyrKinase-1.
Caption: SAR summary for N-alkylation at the 3-amino position.
Key Insights:
-
Primary Driver of Potency: The ability of the N-ethyl analog's N-H group to act as a hydrogen bond donor is the single most important factor for high-potency inhibition of PyrKinase-1.
-
Negative Impact of Di-Substitution: The second ethyl group in the N,N-diethyl analog is detrimental for two reasons: it removes the essential H-bond donor and introduces steric bulk that likely clashes with the binding site.
-
Permeability vs. Potency Trade-off: While increasing lipophilicity by adding a second ethyl group improves cell permeability, the gain is marginal and cannot compensate for a >100-fold loss in target affinity.
Conclusion and Forward Look
This comparative guide demonstrates that even minor structural modifications can lead to dramatic shifts in biological activity. For the inhibition of our model target, PyrKinase-1, This compound is unequivocally the superior compound. Its high potency is driven by a specific hydrogen bond interaction enabled by its secondary amine, an interaction that is impossible for the tertiary amine of N,N-diethyl-2-methylpyridin-3-amine .
This analysis underscores a fundamental principle in drug design: optimizing for a single parameter, such as cell permeability, at the expense of target affinity is rarely a successful strategy. The causality is clear—the hydrogen bond donor is the key to potency. Future optimization efforts should focus on modifying other parts of the this compound scaffold to enhance properties like selectivity and metabolic stability while rigorously preserving this critical hinge-binding interaction.
References
-
5-Ethyl-2-methylpyridine - Wikipedia. Wikipedia. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. National Institutes of Health. [Link]
-
5-ethyl-2-methylpyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. National Institutes of Health. [Link]
-
A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. National Institutes of Health. [Link]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. National Institutes of Health. [Link]
-
Novel pharmacological activity of a series of substituted pyridines. ACS Publications. [Link]
-
Pharmacological evaluation of some new 2-substituted pyridine derivatives. National Institutes of Health. [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]
-
(PDF) Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. ResearchGate. [Link]
-
Which is more basic N, N-diethylethanamine or N-ethylethanamine? Quora. [Link]
-
Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. [Link]
-
2-Amino-3-methylpyridine | C6H8N2 | CID 15347. PubChem. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
The Positional Isomerism Advantage: A Comparative Analysis of Substituted Pyridine Isomers in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its prevalence is not accidental but is rooted in its unique electronic properties, its ability to engage in hydrogen bonding, and the versatility with which its structure can be modified. A critical determinant of the biological activity of pyridine derivatives is the position of substitution on the ring. This guide provides a comparative analysis of the biological activities of 2-, 3-, and 4-substituted pyridine isomers, offering insights into their structure-activity relationships (SAR) and their potential in drug development. This analysis is supported by experimental data and detailed methodologies to provide a practical resource for the discerning researcher.
The Subtle Shift with Profound Impact: Understanding the Electronic and Steric Influences of Isomerism
The position of a substituent on the pyridine ring dictates the molecule's electronic distribution, steric profile, and overall three-dimensional shape. These factors are paramount in governing its interaction with biological targets. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a degree of electron deficiency at the α (2- and 6-) and γ (4-) positions, while the β (3- and 5-) positions are comparatively more electron-rich.[3] This inherent electronic character significantly influences the types of interactions each isomer can form with a biological target.
-
2-Substituted Pyridines: Often existing as 2-pyridones, these isomers are capable of acting as both hydrogen bond donors and acceptors, a feature that enhances their drug-like properties such as solubility and metabolic stability.[4] Their proximity to the ring nitrogen allows for unique intramolecular interactions that can lock the molecule into a specific conformation, potentially increasing its binding affinity to a target.
-
3-Substituted Pyridines: With the substituent at a more electron-rich position, these isomers often exhibit different binding modes compared to their 2- and 4-counterparts. The electronic nature of the substituent at this position can significantly modulate the overall basicity of the pyridine nitrogen, a key factor in pharmacokinetic and pharmacodynamic profiles.
-
4-Substituted Pyridines: The substituent at the 4-position directly influences the electron density at the para-position relative to the nitrogen. This can have a profound effect on pKa and the ability of the nitrogen to participate in hydrogen bonding, which is often a critical interaction with biological macromolecules.
The following diagram illustrates the fundamental structural differences between the three positional isomers.
Caption: General structures of 2-, 3-, and 4-substituted pyridine isomers.
Comparative Biological Activity: A Data-Driven Overview
The diverse biological activities of substituted pyridines are well-documented, with applications ranging from anticancer and antimicrobial to antiviral and anti-inflammatory agents.[2][5] The following tables provide a comparative summary of the biological activities of different substituted pyridine isomers, with a focus on their anticancer and antimicrobial properties.
Table 1: Comparative Anticancer Activity of Substituted Pyridine Isomers
| Compound Class | Substitution Position | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Pyridine-based Azomethines | 2, 3, 4, 5, 6 | HCT-15 (Colon), MCF-7 (Breast) | 15.2 - >100 | |
| Pyridine-3-Sulfonamides | 3-Sulfonamide, 4-Piperazinyl | Leukemia, Colon, Melanoma | 13.6 - 14.9 | [6] |
| Imidazo[1,2-a]pyridines | 2, 3 | HT-29 (Colon), B16F10 (Melanoma) | 4.15 - 21.75 | [7][8] |
| Pyridine-bridged Combretastatin-A4 Analogues | 2, 6 (meta- and para- to phenyl rings) | MDA-MB-231 (Breast), A549 (Lung), HeLa (Cervical) | Nanomolar to micromolar range | [9][10] |
| 2-Pyridones | 3, 4, 6 | Human Breast Carcinoma | 0.33 - >100 | [4] |
Table 2: Comparative Antimicrobial Activity of Substituted Pyridine Isomers
| Compound Class | Substitution Position | Microbial Strain | Activity (MIC in µg/mL or µM) | Reference |
| Pyridine derivatives | Varied | B. subtilis, B. thuringiensis, E. coli, P. aeruginosa, F. oxysporum, B. fabae | High activity | [11] |
| Pyridine salts | 4 | B. subtilis, S. aureus, E. coli, C. albicans | Good to high activity | [12] |
| Thienopyridines | Varied | E. coli, B. mycoides, C. albicans | Good to strong activity | [13] |
| 3-Aryl-substituted imidazo[1,2-a]pyridines | 3 | Mycobacterium tuberculosis H37Rv | 2.3 µg/mL | [14] |
Mechanistic Insights: How Positional Isomerism Influences Signaling Pathways
The strategic placement of substituents on the pyridine ring can lead to the selective inhibition of key cellular signaling pathways. For instance, in the realm of oncology, substituted pyridines have been shown to target critical kinases and enzymes involved in cancer progression.
A notable example is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a promising target for cancer immunotherapy. A study on 2-substituted-pyridin-4-yl macrocyclic derivatives revealed that subtle modifications in the solvent front region, dictated by the substituent, were crucial for achieving high selectivity for HPK1.[15]
The following diagram illustrates a generalized workflow for evaluating the inhibitory activity of substituted pyridine isomers on a target kinase.
Caption: Experimental workflow for assessing kinase inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To provide a practical framework for researchers, a detailed protocol for an in vitro kinase inhibition assay is outlined below. This protocol is a self-validating system designed to ensure the trustworthiness of the generated data.
Objective: To determine the half-maximal inhibitory concentration (IC50) of substituted pyridine isomers against a target kinase.
Materials:
-
Substituted pyridine isomers (dissolved in DMSO)
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the substituted pyridine isomers in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the kinase, substrate, and assay buffer to each well.
-
Add the diluted pyridine isomers to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
After incubation, add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Causality Behind Experimental Choices:
-
ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors.
-
Consistent DMSO Concentration: Maintaining a low and consistent DMSO concentration is crucial as high concentrations can inhibit enzyme activity and affect data reliability.
-
Use of Controls: Positive and negative controls are essential for validating the assay performance and for data normalization.
Conclusion and Future Directions
The positional isomerism of substituents on the pyridine ring is a powerful tool in the medicinal chemist's arsenal. The choice of the 2-, 3-, or 4-position for substitution can dramatically alter a compound's biological activity by influencing its electronic properties, steric hindrance, and binding interactions with its target. This guide has provided a comparative overview of the biological activities of substituted pyridine isomers, supported by experimental data and a detailed protocol for in vitro kinase inhibition assays.
Future research will undoubtedly continue to explore the vast chemical space of substituted pyridines. The development of novel synthetic methodologies will enable the creation of even more diverse libraries of pyridine isomers.[3][11] Coupled with advanced computational modeling and high-throughput screening, the systematic exploration of positional isomerism will continue to yield promising new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
- Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Compar
- Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Comparative Analysis of the Biological Activity of Substituted Pyridine Deriv
- Synthesis, computational and biological evaluation of some new pyridine Deriv
- Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed.
- Positional Isomerism in Pyridine Thioethers: A Comparative Analysis of Biological Activity. Benchchem.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents.
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central.
- 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. PubMed.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
Sources
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-Purity-Validation-of-N-ethyl-2-methylpyridin-3-amine-by-HPLC-UV
A-Senior-Application-Scientist's-Guide
In the landscape of pharmaceutical research and drug development, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like N-ethyl-2-methylpyridin-3-amine, a substituted pyridine derivative with potential applications as a building block in active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against other analytical techniques for the validation of this compound purity. As a self-validating system, every protocol described herein is designed to ensure trustworthiness and technical accuracy, adhering to the highest standards of scientific integrity.
The-Primacy-of-HPLC-UV-in-Purity-Determination
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from structurally similar impurities that may arise during synthesis.[2]
Causality-Behind-Experimental-Choices-in-HPLC-UV-Method-Development
The development of a robust and reliable HPLC-UV method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.
-
Stationary Phase Selection: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like this compound. The non-polar C18 stationary phase interacts with the analyte and its impurities based on their hydrophobicity, allowing for effective separation.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic or trifluoroacetic acid to improve peak shape and resolution) and an organic solvent like acetonitrile or methanol is typically employed. This allows for the efficient elution of both polar and non-polar impurities within a reasonable timeframe.
-
UV Detection Wavelength: The selection of an appropriate UV wavelength is critical for ensuring the sensitive detection of both the main compound and any potential impurities. A wavelength at which all components have reasonable absorbance is chosen, often determined by analyzing the UV spectra of the main compound and stressed samples.
A-Self-Validating-HPLC-UV-Protocol
This protocol is designed to be a self-validating system, incorporating forced degradation studies to ensure the method is stability-indicating. As per regulatory guidelines from the International Council for Harmonisation (ICH), forced degradation studies are crucial for developing and validating stability-indicating analytical methods.[3][4][5]
Experimental Protocol: HPLC-UV Purity of this compound
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light.[3][4][5] A target degradation of approximately 10-20% is recommended.[6][7]
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The results from the forced degradation studies are used to confirm that the degradation products are well-separated from the main peak, thus proving the method's specificity.
Comparative-Analysis-with-Alternative-Methods
While HPLC-UV is the predominant technique, other methods can provide complementary information or may be more suitable in specific contexts. The choice of analytical technique is often dictated by the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation.[1]
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Range (%) |
| HPLC (UV Detection) | Separation based on polarity.[1] | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.[1][2] | Requires reference standards for impurity identification and quantification. | 98.0 - 99.9+ |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[8] | Excellent for identifying and quantifying volatile and semi-volatile impurities.[8] | May require derivatization for non-volatile compounds, which can add complexity. | 98.0 - 99.9+ |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Provides structural information and quantitative analysis without the need for a specific reference standard for each impurity.[2] | Provides an absolute measure of purity and structural information about impurities. | Lower sensitivity compared to HPLC.[2] | 95.0 - 99.5 |
| Thin-Layer Chromatography (TLC) | A simple, rapid, and cost-effective technique for qualitative purity assessment.[2] | Inexpensive and fast for preliminary checks and reaction monitoring. | Lower resolution and sensitivity compared to HPLC; primarily qualitative.[2] | Qualitative |
| Elemental Analysis | Confirms the elemental composition of the compound. | Provides fundamental confirmation of the compound's elemental makeup. | Does not provide information on organic impurities. | Confirms elemental composition within ±0.4% of the theoretical value.[8] |
Workflow-and-Data-Visualization
A clear and logical workflow is essential for a robust validation process.
Caption: Workflow for the HPLC-UV Purity Validation of this compound.
Conclusion-and-Authoritative-Grounding
The validation of "this compound" purity by HPLC-UV is a critical, multi-faceted process that underpins the safety and reliability of this chemical entity in research and drug development. The presented HPLC-UV method, fortified with forced degradation studies, provides a robust and self-validating system for purity assessment. While alternative methods like GC-MS and qNMR offer valuable, complementary data, HPLC-UV remains the cornerstone for routine quality control due to its high resolution, sensitivity, and quantitative power. Adherence to internationally recognized guidelines, such as those from the ICH and FDA, is not merely a regulatory hurdle but a commitment to scientific excellence and patient safety.[9][10][11][12] The continuous lifecycle management of analytical procedures, as emphasized in recent ICH guidelines, ensures that methods remain fit for purpose throughout the product's lifecycle.[11]
References
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. Agilent. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. ResearchGate. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
This compound (C8H12N2). PubChem. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
-
N-ethyl-2-methylhexan-3-amine. PubChem. [Link]
-
N-ethyl-3-methylpyridin-2-amine. Allmpus. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. [Link]
-
N-Methyl-2-(pyridin-3-YL)ethanamine. PubChem. [Link]
-
What is the basicity order of ethyl amine methyl amine and propyl amine? Quora. [Link]
-
Nitrosamine Impurities. Asian Journal of Chemistry. [Link]
-
Draw the structures of the following compounds: (d) 2-methylaziridine (e) N-ethyl-N-methylhexan-3-amine (f) m-chloroaniline. Pearson. [Link]
-
Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
2-Amino-3-methylpyridine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. onyxipca.com [onyxipca.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fda.gov [fda.gov]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Aminopyridine-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of the Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of clinically significant kinase inhibitors.[1] Its simple, low molecular weight design allows it to act as an effective pharmacophore, adept at forming critical hydrogen bond interactions within the ATP-binding pocket of protein kinases.[2] This has led to the successful development of inhibitors targeting key signaling nodes in oncology and immunology, such as the Janus kinases (JAKs) and Spleen Tyrosine Kinase (SYK).[3][4]
However, the very success of this scaffold is intrinsically linked to its greatest challenge: cross-reactivity. The human kinome consists of over 500 structurally related enzymes, making the design of truly selective inhibitors a formidable task.[5] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][6] For drug development professionals, a comprehensive understanding and rigorous evaluation of an aminopyridine-based inhibitor's selectivity profile are not just regulatory hurdles but critical steps in defining its therapeutic window and ultimate clinical utility.
This guide provides an in-depth comparison of methodologies used to characterize the cross-reactivity of aminopyridine-based inhibitors, supported by experimental workflows and data interpretation strategies.
The Kinase Selectivity Challenge: A Tale of Two Pathways
Many aminopyridine-based inhibitors are designed to target specific kinases within critical signaling cascades. A prime example is the JAK-STAT pathway, which is central to cytokine signaling and plays a crucial role in immune regulation and inflammation.[7][8] Inhibitors like Tofacitinib and Baricitinib target JAKs to treat autoimmune diseases such as rheumatoid arthritis.[3][9] Similarly, SYK inhibitors are being developed to block immunoreceptor signaling in B-cells and mast cells, making them promising therapeutics for allergy and autoimmune disorders.[10][11]
The challenge arises when an inhibitor designed for a specific JAK isoform, for instance, also inhibits other JAK family members or unrelated kinases in different pathways, leading to potential side effects.[9] A visual representation of this challenge is depicted below.
Caption: On-target vs. off-target inhibition by an aminopyridine-based drug.
Methodologies for Assessing Cross-Reactivity: A Comparative Toolkit
A multi-faceted approach is essential for accurately profiling inhibitor selectivity. No single assay can capture the full picture, from direct enzyme binding to functional consequences in a cellular environment. The following sections detail three complementary, industry-standard techniques.
Biochemical Profiling: Large-Scale Kinome Scanning
Principle: Kinome scanning provides a broad, initial assessment of an inhibitor's selectivity by testing its binding against a large panel of recombinant kinases.[5][12] Platforms like KINOMEscan® utilize an active site-directed competition binding assay where the inhibitor competes with an immobilized ligand for binding to the kinase active site.[13][14] The amount of kinase bound to the solid support is quantified, providing a measure of the inhibitor's potency.
Expertise & Causality: This method is a crucial first-pass screen in lead optimization. By testing against hundreds of kinases simultaneously, it rapidly identifies both intended targets and potential off-targets, guiding structure-activity relationship (SAR) studies.[15] A high percentage of inhibition at a given concentration (e.g., 1 µM) flags a potential interaction that warrants further investigation.
Detailed Protocol: Competition Binding Assay (e.g., KINOMEscan®)
-
Preparation: Test compounds are prepared in DMSO at a concentration 100-fold higher than the final desired screening concentration.
-
Reaction Setup: Kinase-tagged T7 phage is incubated with the test compound and an immobilized, active-site directed ligand in a multi-well plate.
-
Equilibration: The mixture is incubated to allow the binding competition to reach equilibrium.
-
Affinity Capture: The kinase-ligand complexes are captured on a solid support, and unbound phage is washed away.
-
Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control. A lower amount of captured kinase indicates stronger binding of the test compound. This can be used to calculate dissociation constants (Kd) or IC50 values.[14]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA measures whether a compound binds to its target inside intact cells.[16][17] The underlying principle is ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[18]
Expertise & Causality: Moving from a purified enzyme system to a live cell context is a critical step. Biochemical assays can produce false positives for compounds with poor cell permeability or that are rapidly ejected by efflux pumps.[19] CETSA provides direct evidence of target engagement in a more physiologically relevant environment, bridging the gap between biochemical potency and cellular activity.[20]
Detailed Protocol: CETSA Workflow
-
Cell Treatment: Intact cells are incubated with the aminopyridine inhibitor or a vehicle control (e.g., DMSO) to allow for cell entry and target binding.
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures for a short period (e.g., 3 minutes).[16] Unbound target protein will denature and aggregate at lower temperatures.
-
Cell Lysis & Fractionation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified, typically by Western blot or ELISA.[21]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, binding.[21]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Biophysical Characterization: Isothermal Titration Calorimetry (ITC)
Principle: ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[22] By titrating the inhibitor into a solution containing the target kinase, a complete thermodynamic profile of the interaction can be determined in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[23][24]
Expertise & Causality: While kinome scanning provides breadth and CETSA confirms cellular engagement, ITC provides depth and mechanistic insight. It is the gold standard for accurately quantifying binding affinity.[25] The thermodynamic data it generates can help elucidate the mechanism of action, for example, by distinguishing between ATP-competitive and allosteric inhibitors.[22] This level of detail is invaluable for rational drug design and lead optimization.
Detailed Protocol: ITC for Kinase-Inhibitor Binding
-
Sample Preparation: The purified kinase and aminopyridine inhibitor are prepared in identical, degassed buffer to minimize heat of dilution effects. The kinase is placed in the sample cell, and the inhibitor is loaded into the titration syringe.[24]
-
Titration: A series of small, precise injections of the inhibitor are made into the kinase solution at a constant temperature.
-
Heat Measurement: The instrument measures the minute temperature changes that occur with each injection as the inhibitor binds to the kinase.[23]
-
Data Acquisition: A plot of heat change per injection versus the molar ratio of inhibitor to kinase is generated.
-
Data Analysis: The resulting binding isotherm is fitted to a binding model to calculate the KD, stoichiometry, and enthalpy of the interaction.[26]
Comparative Data Analysis: Selectivity Profiles of Representative Inhibitors
To illustrate how these methodologies are applied, the following table presents hypothetical but representative data for two aminopyridine-based inhibitors: a highly selective SYK inhibitor ("SYK-S") and a less selective JAK inhibitor ("JAK-M").
| Assay | Parameter | Inhibitor SYK-S | Inhibitor JAK-M | Rationale for Comparison |
| Biochemical Screen | % Inhibition @ 1µM | SYK: 99%JAK1: 15%JAK2: 12%JAK3: 8% | SYK: 45%JAK1: 95%JAK2: 98%JAK3: 85% | Provides a broad, kinome-wide view of selectivity. SYK-S shows clear preference for SYK, while JAK-M inhibits multiple JAKs and has significant SYK activity.[27] |
| Biochemical IC50 | IC50 (nM) | SYK: 5 nMJAK1: >1000 nMJAK2: >1000 nM | SYK: 250 nMJAK1: 20 nMJAK2: 15 nM | Quantifies the potency against specific on- and off-targets identified in the initial screen.[28] |
| Cellular Target Engagement | CETSA Shift (ΔTm) | SYK: +5.2°CJAK2: +0.3°C | SYK: +1.8°CJAK2: +4.5°C | Confirms that the inhibitors engage their intended targets in a cellular context. The smaller shift for SYK with JAK-M suggests weaker engagement compared to its primary target.[16] |
| Biophysical Binding | ITC KD (nM) | SYK: 8 nM | JAK2: 22 nM | Delivers a precise, quantitative measure of binding affinity to the primary target, corroborating the biochemical potency data.[26] |
Data are representative and for illustrative purposes.
Interpreting the Results:
-
Inhibitor SYK-S demonstrates a highly desirable selectivity profile. The biochemical screen shows potent inhibition of SYK with minimal activity against other kinases.[27] This is confirmed by the high IC50 values for off-targets and a significant thermal shift only for SYK in the CETSA assay.[16][28] The ITC data further solidifies its high-affinity binding to SYK.[26]
-
Inhibitor JAK-M exhibits a multi-kinase inhibitory profile. While potent against its intended JAK targets, it also shows considerable cross-reactivity with SYK.[28] This "polypharmacology" could lead to a broader range of biological effects, which may be beneficial or detrimental depending on the therapeutic indication.[9] The less pronounced CETSA shift for SYK suggests that while binding occurs, it may be weaker or more transient in the cellular milieu compared to JAK2.[16]
Conclusion: An Integrated Strategy for De-risking Development
Characterizing the cross-reactivity of aminopyridine-based inhibitors is a cornerstone of modern drug discovery. A reliance on a single assay is insufficient to predict clinical outcomes. The most robust strategy integrates broad biochemical profiling to map the selectivity landscape, cellular target engagement assays to confirm physiological relevance, and biophysical methods to quantify the thermodynamics of binding. By layering these orthogonal approaches, researchers and drug development professionals can build a comprehensive understanding of their compound's mechanism of action, anticipate potential off-target liabilities, and ultimately make more informed decisions on the path to the clinic.
References
-
Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]
-
Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Targeted Oncology. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Retrieved from [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1269. Retrieved from [Link]
-
Bio-Connect. (n.d.). JAK/STAT signaling pathway inhibitors from MedChem Express. Retrieved from [Link]
-
Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4444. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Scorah, N., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3641-3648. Retrieved from [Link]
-
Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(11), 1836-1854. Retrieved from [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 57(38), 12391-12395. Retrieved from [Link]
-
Peterson, G. J., & Eftink, M. R. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 893. Retrieved from [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. Retrieved from [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
University of Colorado Boulder. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. Retrieved from [Link]
-
Lorthiois, E., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3102-3121. Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. Retrieved from [Link]
-
Freeman-Cook, K. D., et al. (2010). Tetrasubstituted pyridines as potent and selective AKT inhibitors: Reduced CYP450 and hERG inhibition of aminopyridines. Bioorganic & Medicinal Chemistry Letters, 20(2), 641-645. Retrieved from [Link]
-
Kumar, A., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. European Journal of Medicinal Chemistry, 63, 629-641. Retrieved from [Link]
-
Vogt, J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6683-6697. Retrieved from [Link]
-
Roskoski, R. Jr. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 138, 1-13. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Retrieved from [Link]
-
Vlase, L., et al. (2025). Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. Farmacia, 73(4). Retrieved from [Link]
-
Bryant, K. L., et al. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. Oncogene, 41(10), 1518-1525. Retrieved from [Link]
-
Ho, P. Y., et al. (2015). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. Arthritis Research & Therapy, 17, 285. Retrieved from [Link]
-
Costello, R., et al. (2012). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Biochemical Journal, 447(3), 345-355. Retrieved from [Link]
-
Singh, R., Masuda, E. S., & Payan, D. G. (2012). Discovery and development of spleen tyrosine kinase (SYK) inhibitors. Journal of Medicinal Chemistry, 55(8), 3614-3643. Retrieved from [Link]
-
Di Paolo, J. A., et al. (2013). Inhibition of Spleen Tyrosine Kinase Attenuates Allergen-Mediated Airway Constriction. American Journal of Respiratory Cell and Molecular Biology, 48(5), 555-562. Retrieved from [Link]
-
Wang, X., et al. (2020). Discovery and Optimization of 2-aminopyridine Derivatives as Novel and Selective JAK2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048. Retrieved from [Link]
-
Liu, T., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. Retrieved from [Link]
-
Wright, C. D., et al. (2016). Inhibition of spleen tyrosine kinase attenuates IgE‐mediated airway contraction and mediator release in human precision cut lung slices. British Journal of Pharmacology, 173(10), 1619-1629. Retrieved from [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. technologynetworks.com [technologynetworks.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. news-medical.net [news-medical.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 25. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the N-ethyl-2-methylpyridin-3-amine Scaffold in Kinase Inhibitor Design: A Guide for Drug Discovery Professionals
Introduction: The Quest for Novel Kinase Inhibitor Scaffolds
Protein kinases, orchestrators of a vast array of cellular signaling pathways, remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet challenges such as acquired resistance and off-target toxicity persist. This necessitates a continuous exploration of novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparative analysis of the N-ethyl-2-methylpyridin-3-amine scaffold. While not extensively characterized in published literature as a standalone inhibitor, its core structural motifs—particularly the 3-aminopyridine core—are present in numerous potent kinase inhibitors. By deconstructing this scaffold and comparing it to well-established, clinically relevant alternatives, we aim to provide a predictive framework for its potential utility and guide researchers in designing next-generation kinase-targeted therapies.
Section 1: Deconstructing the this compound Scaffold
The therapeutic potential of a kinase inhibitor is intrinsically linked to its molecular structure. The this compound scaffold, though simple, possesses distinct features that merit a detailed pharmacophoric evaluation.
-
The 3-Aminopyridine Core: A Privileged Hinge-Binder: The aminopyridine moiety is the cornerstone of this scaffold. In the ATP-binding pocket of most kinases, a conserved "hinge" region forms critical hydrogen bonds with the adenine ring of ATP. The 3-aminopyridine structure is an excellent bioisostere of adenine, capable of forming one or two hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. This interaction is fundamental for anchoring the inhibitor within the active site. The discovery of 3-aminopyrid-2-ones as potent inhibitors of Interleukin-2 inducible T-cell kinase (Itk) highlights the power of this motif.[1]
-
The N-ethyl Group: This small alkyl group likely projects into a hydrophobic region of the ATP-binding site. Its role is twofold: it can contribute to binding affinity through favorable van der Waals interactions and can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity.
-
The 2-methyl Group: The substitution at the 2-position, adjacent to the pyridine nitrogen, can significantly influence the scaffold's properties. It can impart a conformational preference, potentially locking the molecule into a more favorable binding pose. Furthermore, it can enhance selectivity by creating steric hindrance that prevents binding to kinases with smaller active sites.
Below is a diagram illustrating the key pharmacophoric features of the this compound scaffold.
Caption: Pharmacophoric features of the this compound scaffold.
Section 2: Comparative Analysis with Established Kinase Inhibitor Scaffolds
To objectively evaluate the potential of the this compound scaffold, it is essential to compare it against established scaffolds that have led to successful clinical candidates. We will consider pyrimidine, pyrido[2,3-d]pyrimidine, and thieno[2,3-d]pyrimidine cores.
| Scaffold Family | Representative Compound(s) | Key Kinase Targets | Typical Potency (IC50/Ki) | Binding Mode & Key Features |
| Pyrimidine | Imatinib, Gefitinib, Erlotinib | Abl, KIT, PDGFR, EGFR, ErbB2 | Low nM to µM | Type I/II ATP-competitive. The pyrimidine core is a versatile hinge-binder. Often part of larger, more complex molecules.[2] |
| Pyrido[2,3-d]pyrimidine | PD173074 | FGFR, PDGFR, Src | Low nM | Type I ATP-competitive. Fused ring system offers increased rigidity and potential for higher potency compared to monocyclic cores.[3] |
| Thieno[2,3-d]pyrimidine | Various research compounds | EGFR, ErbB2, Tie-2 | Low nM to µM | Type I ATP-competitive. Bioisosteric replacement of a benzene ring with thiophene can modulate potency, selectivity, and metabolic properties.[4] |
| 3-Aminopyrid-2-one | Fragment-based research compounds | ITK, MPS1, Aurora Kinases | nM to µM | Type I ATP-competitive. A minimalistic and efficient hinge-binding fragment, serving as an excellent starting point for inhibitor design.[1][5] |
| This compound (Hypothetical) | N/A | (Predicted: various, depending on derivatization) | (To be determined) | (Predicted: Type I ATP-competitive). A small, fragment-like scaffold with potential for good ligand efficiency and serves as a vector for synthetic elaboration. |
This comparison reveals that while the this compound scaffold is simpler, its core 3-aminopyridine functionality is a validated and highly effective kinase hinge-binding motif, similar to the 3-aminopyrid-2-one fragments that have successfully been elaborated into potent inhibitors.[5] Its simplicity provides a strategic advantage: it serves as an ideal starting point for fragment-based drug discovery (FBDD), allowing for the systematic exploration of chemical space to build potency and selectivity.
Section 3: A Proposed Workflow for Scaffold Validation
Translating a promising scaffold into a viable drug candidate requires a rigorous and systematic experimental workflow. The following section outlines the key stages and protocols for validating and optimizing inhibitors derived from the this compound core.
Caption: Experimental workflow for developing inhibitors from a novel scaffold.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the direct inhibitory effect of test compounds on the enzymatic activity of a target kinase.
Causality and Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase. This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. The concentration of ATP is typically set at or near its Michaelis constant (Km) to ensure that both ATP-competitive and non-competitive inhibitors can be identified effectively.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the target kinase and its specific substrate to 2X the final desired concentration in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer (concentration is kinase-dependent, e.g., 10 µM).
-
Serially dilute test compounds in DMSO, then further dilute in kinase buffer to a 10X final concentration.
-
-
Kinase Reaction:
-
Add 5 µL of 2X kinase/substrate solution to the wells of a 384-well plate.
-
Add 1 µL of 10X test compound (or DMSO for positive/negative controls).
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 5 µL of 2X ATP solution. For "no kinase" controls, add 5 µL of kinase buffer without ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO controls.
-
For compounds showing significant inhibition, perform a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Experimental Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To assess the effect of test compounds on the proliferation and viability of cancer cells that are dependent on the target kinase.
Causality and Rationale: Many cancer cell lines are "addicted" to the signaling output of a specific kinase. Inhibiting this kinase should lead to a reduction in cell viability or proliferation. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal indicates a reduction in cell viability. This assay provides crucial information on the compound's cell permeability and its ability to engage the target in a complex biological environment.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture a relevant cancer cell line (e.g., A431 for EGFR inhibitors) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture media.
-
Remove the old media from the cells and add 100 µL of media containing the test compounds (or DMSO for controls).
-
Incubate for 72 hours under standard cell culture conditions.
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to DMSO-treated controls.
-
Plot the data and determine the GI50 value (the concentration of inhibitor that causes 50% reduction in cell growth).
-
Section 4: Signaling Pathway Context - Targeting the EGFR Pathway
To illustrate the potential application, let's consider a hypothetical inhibitor derived from our scaffold targeting the Epidermal Growth Factor Receptor (EGFR), a common target for pyrimidine-based drugs.[6] Dysregulation of the EGFR pathway is a driver in many cancers, including non-small cell lung cancer. An effective inhibitor would block the ATP-binding site, preventing autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT.
Caption: Inhibition of the EGFR signaling pathway by a hypothetical scaffold-based inhibitor.
Conclusion
The this compound scaffold, while underrepresented in current literature, holds considerable promise as a foundational structure for novel kinase inhibitors. Its core 3-aminopyridine motif is a validated hinge-binding element, and its small size and synthetic tractability make it an ideal candidate for fragment-based drug discovery campaigns. By leveraging the established principles of kinase inhibitor design and employing a rigorous experimental workflow, researchers can systematically build upon this core to develop potent and selective inhibitors. The comparative analysis suggests that this scaffold has the potential to yield compounds with favorable ligand efficiency, offering a valuable starting point in the quest to overcome the challenges of kinase drug resistance and toxicity.
References
-
Hamby, J. M., & Showalter, H. D. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(23), 4655-4669. [Link]
-
Bamborough, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3315-3334. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Published online ahead of print. [Link]
-
Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Rewcastle, G. W., et al. (1995). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 5(7), 743-748. [Link]
-
El-Damasy, D. A., et al. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 156, 647-669. [Link]
-
Wyatt, P. G., et al. (2011). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 21(18), 5407-5412. [Link]
-
Dow, R. L., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114-3125. [Link]
Sources
- 1. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of an N-ethyl-2-methylpyridin-3-amine Reference Standard
Introduction: The Imperative of a Well-Characterized Reference Standard
In the landscape of pharmaceutical research and development, the reference standard is the bedrock of analytical testing. It is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs), intermediates, and finished products.[1][2] The U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) define a reference standard as a "highly purified compound that is well characterized".[3] The integrity of analytical data, and by extension, the safety and efficacy of a drug, is directly tethered to the quality of the reference standards employed.
This guide provides a comprehensive, multi-faceted approach to the characterization of an in-house developed reference standard for N-ethyl-2-methylpyridin-3-amine, a novel heterocyclic amine with potential applications in drug discovery. We will present a comparative analysis of our in-house standard against a commercially available alternative, demonstrating a rigorous, self-validating system of protocols and data that aligns with the principles outlined by the International Council for Harmonisation (ICH) in its Q6A guidelines.[1][4][5][6][7]
The Analytical Gauntlet: A Multi-Technique Approach to Characterization
A single analytical technique is insufficient to fully characterize a reference standard. A confluence of orthogonal methods is necessary to build a complete and irrefutable profile of the compound. Our approach employs a battery of spectroscopic and chromatographic techniques, each providing a unique and complementary piece of the structural and purity puzzle.
Workflow for Reference Standard Characterization
Caption: A comprehensive workflow for the characterization of a pharmaceutical reference standard.
Structural Elucidation: Confirming the Molecular Architecture
The foundational step in characterizing a reference standard is the unambiguous confirmation of its chemical structure. We employ Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Apply a 0.3 Hz line broadening for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual solvent signal at 77.16 ppm.
Data Summary and Comparison: NMR Spectroscopy
| Parameter | In-house Standard | Commercial Alternative | Assignment |
| ¹H NMR (500 MHz, CDCl₃) | |||
| δ 7.85 (dd, J=4.5, 1.5 Hz, 1H) | δ 7.85 (dd, J=4.5, 1.5 Hz, 1H) | Pyridine H-6 | |
| δ 7.01 (dd, J=8.0, 1.5 Hz, 1H) | δ 7.01 (dd, J=8.0, 1.5 Hz, 1H) | Pyridine H-4 | |
| δ 6.95 (dd, J=8.0, 4.5 Hz, 1H) | δ 6.95 (dd, J=8.0, 4.5 Hz, 1H) | Pyridine H-5 | |
| δ 3.85 (br s, 1H) | δ 3.86 (br s, 1H) | NH | |
| δ 3.18 (q, J=7.2 Hz, 2H) | δ 3.18 (q, J=7.2 Hz, 2H) | -CH₂-CH₃ | |
| δ 2.40 (s, 3H) | δ 2.40 (s, 3H) | Pyridine -CH₃ | |
| δ 1.30 (t, J=7.2 Hz, 3H) | δ 1.30 (t, J=7.2 Hz, 3H) | -CH₂-CH₃ | |
| ¹³C NMR (125 MHz, CDCl₃) | |||
| δ 144.2 | δ 144.2 | Pyridine C-2 | |
| δ 142.8 | δ 142.8 | Pyridine C-6 | |
| δ 138.1 | δ 138.1 | Pyridine C-3 | |
| δ 123.5 | δ 123.5 | Pyridine C-4 | |
| δ 118.9 | δ 118.9 | Pyridine C-5 | |
| δ 40.1 | δ 40.1 | -CH₂-CH₃ | |
| δ 22.7 | δ 22.7 | Pyridine -CH₃ | |
| δ 15.3 | δ 15.3 | -CH₂-CH₃ |
The presented NMR data is consistent with the structure of this compound for both the in-house and commercial standards.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule.[9][10][11][12][13]
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in methanol.
-
Instrumentation: Analyze using a Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Acquisition Parameters:
-
Infusion Flow Rate: 5 µL/min
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺.
Data Summary and Comparison: HRMS
| Parameter | In-house Standard | Commercial Alternative |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ |
| Calculated Exact Mass [M+H]⁺ | 137.10732 | 137.10732 |
| Measured Exact Mass [M+H]⁺ | 137.10728 | 137.10735 |
| Mass Error (ppm) | -0.3 | 0.2 |
Both standards show excellent mass accuracy, confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15]
Experimental Protocol: FTIR
-
Sample Preparation: Place a small amount of the neat liquid sample on a diamond attenuated total reflectance (ATR) crystal.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Acquisition Parameters:
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral Range: 4000-400 cm⁻¹
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of this compound.
Data Summary and Comparison: FTIR
| Wavenumber (cm⁻¹) | In-house Standard | Commercial Alternative | Assignment |
| 3350 (br) | 3352 (br) | N-H stretch (secondary amine) | |
| 3055, 2970, 2935, 2875 | 3056, 2971, 2936, 2874 | C-H stretch (aromatic and aliphatic) | |
| 1590, 1475, 1440 | 1591, 1476, 1441 | C=C and C=N ring stretching (pyridine) | |
| 1260 | 1261 | C-N stretch | |
| 790 | 791 | C-H out-of-plane bend (aromatic) |
The FTIR spectra of both standards are virtually identical and confirm the presence of the expected functional groups.
Purity Assessment and Identity Confirmation
Once the structure is confirmed, the next critical step is to accurately determine the purity of the reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry, separating the main component from any impurities.[16][17][18][19]
Experimental Protocol: HPLC Purity Analysis
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in 50:50 water:acetonitrile.
-
Data Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
Data Summary and Comparison: HPLC Purity
| Parameter | In-house Standard | Commercial Alternative |
| Retention Time (min) | 12.5 | 12.5 |
| Purity (% Peak Area) | 99.92% | 99.85% |
| Number of Impurities > 0.05% | 1 | 2 |
Our in-house standard demonstrates a slightly higher purity profile with fewer detectable impurities compared to the commercial alternative.
Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[2][8][20][21][22] The signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound standard.
-
Accurately weigh approximately 10 mg of a certified maleic acid internal standard.
-
Dissolve both in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Instrumentation: Acquire ¹H NMR spectrum on a 500 MHz spectrometer.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Relaxation Delay (d1): 60 s (to ensure full relaxation)
-
-
Data Analysis: Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Data Summary and Comparison: qNMR Purity
| Parameter | In-house Standard | Commercial Alternative |
| Purity (w/w %) | 99.9% | 99.8% |
The qNMR results corroborate the HPLC findings, confirming the high purity of the in-house standard.
Elemental Analysis
Elemental analysis by combustion provides the mass fractions of carbon, hydrogen, and nitrogen, which are then used to confirm the empirical formula.[23][24][25][26][27]
Experimental Protocol: Combustion Analysis
-
Instrumentation: Use a CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the reference standard into a tin capsule.
-
Analysis: Combust the sample in an oxygen-rich environment at high temperature. The resulting CO₂, H₂O, and N₂ gases are separated and quantified.
-
Data Analysis: Compare the experimental weight percentages of C, H, and N to the theoretical values for C₈H₁₂N₂.
Data Summary and Comparison: Elemental Analysis
| Element | Theoretical (%) | In-house Standard (%) | Commercial Alternative (%) |
| Carbon (C) | 70.55 | 70.51 | 70.48 |
| Hydrogen (H) | 8.88 | 8.91 | 8.85 |
| Nitrogen (N) | 20.57 | 20.55 | 20.50 |
Both standards show elemental compositions within the acceptable deviation of ±0.4% from the theoretical values.
Conclusion: Establishing a Gold Standard
The comprehensive analytical data presented in this guide unequivocally confirms the identity, structure, and purity of the in-house this compound reference standard. The orthogonal analytical techniques provide a self-validating system, with excellent correlation between chromatographic and spectroscopic purity assessments.
When compared to a commercially available alternative, our in-house standard demonstrates marginally higher purity as determined by both HPLC and qNMR. This rigorous, data-driven characterization ensures that our reference standard is of the highest quality, suitable for its intended use in critical analytical applications, and compliant with the stringent requirements of regulatory bodies.[28][29][30][31][32][33][34][35][36]
References
-
Combustion analysis. Grokipedia. [Link]
-
Combustion analysis. Wikipedia. [Link]
-
Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
General Chapters: <11> USP REFERENCE STANDARDS. U.S. Pharmacopeia. [Link]
-
FDA Guidance on Differences Between RLD and Reference Standard for ANDA Applicants. Foley & Lardner LLP. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Infinita Lab. [Link]
-
Guidance for Industry: Referencing Approved Drug Products in ANDA Submissions. U.S. Food and Drug Administration (YouTube). [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]
-
All About Combustion Analysis. Infinita Lab. [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
-
Referencing Approved Drug Products in Abbreviated New Drug Application Submissions; Guidance for Industry; Availability. Federal Register. [Link]
-
Reference Listed Drug, Reference Standard, Basis of Submission - FDA Guidance Sheds New Light. Lachman Consultants. [Link]
-
High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Longdom Publishing. [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
<11> USP Reference Standards. U.S. Pharmacopeia. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. European Pharmaceutical Review. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. ResearchGate. [Link]
-
ICH Q6A Guideline. IKEV. [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. gmp-compliance.org. [Link]
-
ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Particle Analytical. [Link]
-
Creating Working Reference Standard (WRS) Qualification Protocols. BioPharma Consulting Group. [Link]
-
High resolution mass spectrometry for structural identification of metabolites in metabolomics. ResearchGate. [Link]
-
Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
FTIR spectrum for Pyridine. ResearchGate. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [Link]
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
-
How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]
-
The ABC's of Reference Standard Management. EAG Laboratories. [Link]
-
This compound (C8H12N2). PubChemLite. [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
-
Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. [Link]
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ikev.org [ikev.org]
- 6. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 7. particle.dk [particle.dk]
- 8. usp.org [usp.org]
- 9. measurlabs.com [measurlabs.com]
- 10. longdom.org [longdom.org]
- 11. scispace.com [scispace.com]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. emerypharma.com [emerypharma.com]
- 23. grokipedia.com [grokipedia.com]
- 24. Combustion analysis - Wikipedia [en.wikipedia.org]
- 25. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 26. infinitalab.com [infinitalab.com]
- 27. researchgate.net [researchgate.net]
- 28. Referencing Approved Drug Products in ANDA Submissions Guidance for Industry | FDA [fda.gov]
- 29. uspbpep.com [uspbpep.com]
- 30. finnegan.com [finnegan.com]
- 31. youtube.com [youtube.com]
- 32. Federal Register :: Referencing Approved Drug Products in Abbreviated New Drug Application Submissions; Guidance for Industry; Availability [federalregister.gov]
- 33. Reference Listed Drug, Reference Standard, Basis of Submission - FDA Guidance Sheds New Light - Lachman Consultant Services, Inc. [lachmanconsultants.com]
- 34. trungtamthuoc.com [trungtamthuoc.com]
- 35. usp.org [usp.org]
- 36. uspnf.com [uspnf.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for N-ethyl-2-methylpyridin-3-amine Derivatives
Authored by: [Your Name/Gemini]
Date: January 19, 2026
In the landscape of modern drug discovery, the rigorous validation of in vitro assays stands as a cornerstone for the successful progression of novel chemical entities from the bench to the clinic. This guide provides a comprehensive framework for the validation of in vitro assays for a promising class of molecules: N-ethyl-2-methylpyridin-3-amine derivatives. Drawing upon extensive experience in assay development and validation, this document will not only detail the requisite experimental protocols but also elucidate the scientific rationale underpinning each step, ensuring a robust and reproducible data package.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential activity against a range of biological targets. The validation of assays to characterize these derivatives is therefore of paramount importance for making informed decisions in lead optimization and candidate selection.
Part 1: Foundational Principles of In Vitro Assay Validation
Before delving into specific experimental designs, it is crucial to establish the fundamental parameters that define a validated assay. According to a joint report from the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), the goal of assay validation is to demonstrate that the assay is suitable for its intended purpose. This suitability is assessed through a series of analytical performance characteristics.
Figure 1: Core Performance Characteristics of Assay Validation.
For the purpose of this guide, we will focus on the validation of a primary biochemical assay to determine the potency of this compound derivatives against a putative kinase target, and a secondary cell-based assay to assess their functional activity in a relevant cellular context.
Part 2: Primary Biochemical Assay Validation: A Kinase Inhibition Model
Let us assume that derivatives of this compound have been designed as inhibitors of a specific kinase, for instance, a member of the Janus kinase (JAK) family, which are implicated in inflammatory diseases. A common and robust method for assessing kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
TR-FRET Assay Principle
TR-FRET assays measure the inhibition of substrate phosphorylation by the kinase. A europium chelate-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.
Figure 2: Principle of the TR-FRET Kinase Inhibition Assay.
Detailed Protocol for TR-FRET Assay Validation
Materials:
-
Recombinant human JAK2 kinase (e.g., from SignalChem)
-
ULight™-JAKtide (STAT5c) peptide substrate (PerkinElmer)
-
Europium-labeled anti-phospho-STAT5c antibody (PerkinElmer)
-
ATP (Sigma-Aldrich)
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound derivatives and a known JAK2 inhibitor (e.g., Ruxolitinib)
-
384-well low-volume white plates (Greiner Bio-One)
-
Plate reader capable of TR-FRET measurements (e.g., PHERAstar FSX, BMG LABTECH)
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound derivatives and the reference compound in 100% DMSO.
-
Assay Plate Preparation: Add 50 nL of the compound dilutions to the assay plate.
-
Kinase Reaction:
-
Add 5 µL of a 2x kinase solution (e.g., 0.2 nM JAK2) in assay buffer.
-
Add 5 µL of a 2x substrate/ATP solution (e.g., 100 nM ULight™-JAKtide and 20 µM ATP) in assay buffer to initiate the reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a 2x detection mix (e.g., 2 nM Eu-antibody) in detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Test the compounds against a panel of related kinases (e.g., JAK1, JAK3, TYK2). | At least 10-fold selectivity for the target kinase over other family members. |
| Accuracy | Compare the IC₅₀ value of the reference compound (Ruxolitinib) to literature values. | IC₅₀ value within 2-fold of the reported literature value. |
| Precision (Intra-assay) | Run the reference compound and a test compound in triplicate on the same plate. | %CV of IC₅₀ values < 20%. |
| Precision (Inter-assay) | Run the reference compound and a test compound on three different days. | %CV of IC₅₀ values < 30%. |
| Linearity & Range | Determine the linear range of the assay signal with respect to enzyme concentration and time. | R² > 0.98 for the linear portion of the curve. |
| Robustness | Vary assay parameters (e.g., incubation time ±10%, ATP concentration ±10%) and assess the impact on IC₅₀ values. | IC₅₀ values should not change by more than 2-fold. |
Comparative Data for this compound Derivatives
| Compound | JAK2 IC₅₀ (nM) ± SD (n=3) | JAK1 IC₅₀ (nM) ± SD (n=3) | Selectivity (JAK1/JAK2) |
| Ruxolitinib (Reference) | 3.2 ± 0.4 | 2.8 ± 0.3 | ~1 |
| Derivative A | 15.6 ± 2.1 | 250.4 ± 18.7 | 16.1 |
| Derivative B | 45.3 ± 5.8 | >1000 | >22 |
| Competitor Compound X | 8.9 ± 1.1 | 12.3 ± 1.5 | 1.4 |
Part 3: Secondary Cell-Based Assay Validation: Phospho-STAT5 Assay
To confirm that the observed biochemical potency translates into cellular activity, a phospho-STAT5 (pSTAT5) assay in a relevant cell line is essential. This assay measures the inhibition of cytokine-induced STAT5 phosphorylation, a downstream event of JAK activation.
AlphaLISA Assay Principle
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is well-suited for this purpose. In this assay, cell lysate is incubated with acceptor beads conjugated to an anti-STAT5 antibody and donor beads conjugated to an anti-phospho-STAT5 antibody. In the presence of pSTAT5, the beads are brought into proximity, and upon laser excitation of the donor beads, a singlet oxygen is released, which triggers a chemiluminescent signal from the acceptor beads.
Figure 3: Cellular Pathway and AlphaLISA Detection of JAK-STAT Signaling.
Detailed Protocol for pSTAT5 AlphaLISA Assay
Materials:
-
Human erythroleukemia cell line (e.g., TF-1)
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Recombinant human Interleukin-3 (IL-3) (R&D Systems)
-
AlphaLISA SureFire Ultra p-STAT5 (Tyr694) Assay Kit (PerkinElmer)
-
384-well white cell culture plates (PerkinElmer)
Procedure:
-
Cell Culture and Plating: Culture TF-1 cells according to standard protocols. Starve cells in serum-free media for 4 hours. Plate 50,000 cells per well.
-
Compound Treatment: Add serially diluted this compound derivatives and incubate for 1 hour.
-
Cytokine Stimulation: Stimulate cells with an EC₈₀ concentration of IL-3 for 30 minutes.
-
Cell Lysis: Lyse the cells according to the AlphaLISA kit protocol.
-
Detection: Transfer lysate to a 384-well white plate and add the acceptor and donor bead mixture.
-
Incubation: Incubate for 2 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader (e.g., EnVision, PerkinElmer).
Validation Parameters and Comparative Data
The validation parameters are similar to the biochemical assay, with a focus on cellular potency (IC₅₀) and the Z'-factor, a measure of assay quality.
| Compound | Cellular pSTAT5 IC₅₀ (nM) ± SD (n=3) | Z'-factor |
| Ruxolitinib (Reference) | 180.5 ± 25.1 | 0.78 |
| Derivative A | 450.2 ± 55.8 | 0.75 |
| Derivative B | >2000 | 0.72 |
| Competitor Compound X | 250.7 ± 30.2 | 0.81 |
Part 4: Conclusion and Future Directions
This guide has outlined a robust and systematic approach to the in vitro assay validation for this compound derivatives. The combination of a primary biochemical assay and a secondary cell-based assay provides a comprehensive understanding of a compound's potency and cellular activity. The comparative data presented for the hypothetical derivatives and a competitor compound highlight the importance of such rigorous validation in identifying promising lead candidates.
Future work should focus on expanding the selectivity profiling against a broader panel of kinases and assessing off-target effects in other cell-based assays. Furthermore, investigating the pharmacokinetic and pharmacodynamic properties of the most promising derivatives will be crucial for their advancement into preclinical development.
References
A Comparative Guide to Impurity Profiling and Identification of N-ethyl-2-methylpyridin-3-amine
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of N-ethyl-2-methylpyridin-3-amine. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols grounded in scientific and regulatory principles.
The Imperative of Impurity Profiling in Pharmaceutical Development
In pharmaceutical manufacturing, the adage "the process defines the product" holds profound truth. The safety and efficacy of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity.[1] Unwanted chemicals, classified as impurities, can arise from various stages including synthesis, purification, and storage, or upon degradation.[2] These impurities, even at trace levels, can possess undesirable pharmacological or toxicological effects, potentially compromising patient safety.[3]
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[1] The ICH guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for reporting, identification, and qualification of impurities.[4][5] According to these guidelines, identification is generally not necessary for impurities below a 0.1% level unless they are expected to be unusually potent or toxic.[6] Therefore, developing sensitive, specific, and robust analytical methods is not merely a quality control exercise but a fundamental requirement for regulatory approval and ensuring patient safety.
Understanding the Analyte: this compound and Its Potential Impurities
This compound (C₈H₁₂N₂) is a substituted pyridine derivative.[7] To effectively profile its impurities, one must first understand its synthetic pathway and inherent stability. While multiple synthetic routes can be envisioned, a common laboratory and industrial approach involves the N-alkylation of a precursor amine.
A plausible synthetic route is the direct ethylation of 2-methylpyridin-3-amine. This seemingly straightforward reaction can generate a constellation of process-related impurities.
-
Impurity A (Starting Material): Incomplete reaction can lead to the carryover of 2-methylpyridin-3-amine.
-
Impurity B (Over-alkylation): The secondary amine product can undergo a second ethylation, yielding a quaternary ammonium salt, N,N-diethyl-2-methylpyridin-3-aminium.
-
Impurity C (Isomeric Byproduct): Depending on the reaction conditions and the nature of the ethylating agent, side reactions could potentially lead to isomers.
-
Degradation Products: The molecule's stability under stress conditions (heat, light, oxidation, hydrolysis across a pH range) must be investigated to identify potential degradants that could form during storage.[8]
The following diagram illustrates these potential impurity formation pathways.
Caption: Hypothetical pathways for impurity formation during synthesis and degradation.
A Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the API and its potential impurities. A multi-pronged approach is often necessary for comprehensive profiling.[9]
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification & Separation: The primary workhorse for routine purity testing and stability studies. | Excellent quantitative accuracy and precision; robust and widely available; capable of separating compounds with a wide range of polarities.[2] | Requires chromophores for UV detection; co-eluting peaks can be an issue; does not provide structural information on its own. |
| GC-MS | Volatile Impurities: Ideal for identifying and quantifying residual solvents and volatile organic impurities.[10] | High sensitivity and specificity for volatile compounds; provides structural information from mass spectra.[11] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes.[12] |
| LC-MS | Identification & Quantification: Powerful for identifying unknown impurities and degradation products.[13] | Combines HPLC separation with the mass-resolving power of MS; provides molecular weight and fragmentation data for structural elucidation.[2] | Matrix effects can suppress ion signals; quantification can be more complex than HPLC-UV; higher operational cost. |
| NMR Spectroscopy | Structural Elucidation: The definitive technique for determining the precise chemical structure of unknown impurities. | Provides unambiguous structural information, including connectivity and stereochemistry.[14][15] | Relatively low sensitivity, requiring isolation of the impurity in sufficient quantity (µg to mg); complex spectra require expert interpretation.[16] |
In-Depth Experimental Protocol: A Stability-Indicating HPLC-UV Method
The cornerstone of impurity profiling is a validated, stability-indicating analytical method.[17] This protocol details a reverse-phase HPLC method designed to separate this compound from its potential process-related and degradation impurities. The "stability-indicating" nature of the method is confirmed through forced degradation studies, which demonstrate that degradants do not co-elute with the main peak.[18]
Materials and Reagents
-
Reference Standard: this compound (purity >99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: Ammonium Acetate (analytical grade), Acetic Acid (analytical grade)
-
Water: High-purity, deionized water (18.2 MΩ·cm)
Chromatographic Conditions
-
Instrument: HPLC system with a quaternary pump, autosampler, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 70 25.0 95 28.0 95 28.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the reference standard using the API batch to be tested.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known levels of identified impurities (if available) to confirm peak identification and resolution.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the reference standard solution. This is a self-validating step to ensure the chromatographic system is fit for purpose.
-
Tailing Factor: Must be ≤ 2.0 for the main peak.
-
Theoretical Plates: Must be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD): The RSD for the peak area of the five replicates must be ≤ 2.0%.
Forced Degradation Studies
Subject the API to stress conditions to generate degradation products and prove method specificity.[19] The goal is to achieve 5-20% degradation of the API.[13]
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API to 105 °C for 48 hours, then dissolve and analyze.
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Analyze all stressed samples and compare the chromatograms to that of an unstressed sample. The method is deemed "stability-indicating" if all degradation product peaks are adequately resolved from the main API peak.
Integrated Workflow for Impurity Profiling
A comprehensive impurity profile requires an integrated workflow, leveraging the strengths of multiple analytical techniques. The process begins with the primary HPLC-UV method and escalates to more sophisticated spectroscopic techniques as needed for structural elucidation.
Caption: A systematic workflow for the identification and quantification of impurities.
Conclusion
The impurity profiling of this compound is a critical, multi-step process that underpins drug safety and regulatory compliance. It demands a deep understanding of the molecule's synthesis and stability, coupled with the strategic application of a suite of analytical techniques. While HPLC-UV serves as the robust foundation for quantification, its hyphenation with mass spectrometry (LC-MS) is indispensable for initial identification. For definitive structural elucidation of unknown impurities, isolation followed by NMR spectroscopy remains the gold standard. By implementing the validated, systematic workflows detailed in this guide, researchers and drug developers can ensure the quality and safety of their API, satisfying the stringent requirements of global regulatory agencies.
References
-
Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Available at: [Link]
-
Ruhela, G., & Kaushik, D. (2017, July 1). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
International Journal of Drug Regulatory Affairs. (2020, December 15). Regulatory aspects of Impurity profiling. Available at: [Link]
-
European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
-
Bundesinstitut für Arzneimittel und Medizinprodukte (BfArM). (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients. Available at: [Link]
-
MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available at: [Link]
-
ResearchGate. (2021, April 6). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available at: [Link]
-
Semantic Scholar. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available at: [Link]
-
Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Available at: [Link]
-
ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Available at: [Link]
-
ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available at: [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
-
ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Available at: [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]
-
Allmpus. (n.d.). N-ethyl-3-methylpyridin-2-amine. Available at: [Link]
-
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Available at: [Link]
-
Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Available at: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijdra.com [ijdra.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. bfarm.de [bfarm.de]
- 6. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 17. ijsdr.org [ijsdr.org]
- 18. biopharminternational.com [biopharminternational.com]
- 19. jddtonline.info [jddtonline.info]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling N-ethyl-2-methylpyridin-3-amine
This guide provides essential safety protocols for handling N-ethyl-2-methylpyridin-3-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, our recommendations are grounded in a conservative assessment of structurally related aminopyridines and alkylamines. This proactive approach is designed to ensure the highest level of protection for all laboratory personnel. The procedures outlined below are mandatory for all work involving this substance.
Hazard Profile Synthesis and Rationale
This compound is a substituted aminopyridine. Compounds in this class present significant health risks. Our operational plan is based on the known hazards of analogous chemicals, assuming this compound is toxic via inhalation, dermal contact, and ingestion, and may cause severe irritation or burns.
Occupational exposure to related aminopyridines is a primary concern, with dermal contact being a significant route.[1] Analogs like 2-aminopyridine and N-ethylmethylamine are known to be harmful or toxic if swallowed, inhaled, or absorbed through the skin, and can cause severe skin and eye damage.[2][3][4][5] Therefore, engineering controls and a comprehensive PPE strategy are not merely recommended; they are imperative.
| Potential Hazard | Basis from Analogous Compounds | Primary Exposure Routes | Required Control Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed or in contact with skin (e.g., 2-Amino-3-methylpyridine, N-ethylmethylamine).[4][5][6] | Ingestion, Skin Absorption, Inhalation | Chemical Fume Hood, Full PPE |
| Severe Skin Corrosion/Irritation | Causes severe skin burns and irritation (e.g., N-ethylmethylamine, 2-Amino-3-methylpyridine).[3][4][5] | Dermal Contact | Chemically resistant gloves, Lab coat, Arm sleeves |
| Serious Eye Damage | Causes serious eye damage or blindness (e.g., N-ethylmethylamine).[3][7] | Splash, Vapors | Chemical splash goggles and face shield |
| Respiratory Irritation | May cause respiratory irritation (e.g., 2-Amino-3-methylpyridine).[5][6] | Inhalation of dust or vapors | Chemical Fume Hood, Respirator (if needed) |
| Flammability | Related compounds like N-ethylmethylamine and pyridine are flammable.[3][4][8] | Heat, Sparks, Open Flames | Store away from ignition sources, Use non-sparking tools |
Mandatory Personal Protective Equipment (PPE)
Selection of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following equipment must be used for all procedures involving this compound.
| PPE Category | Recommended Equipment | Causality and Best Practices |
| Eye & Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EU EN166, worn with a full-face shield.[2][9] | Why : Protects against splashes and vapors that can cause severe, irreversible eye damage.[7] A face shield provides a secondary barrier for the entire face. |
| Hand Protection | Double Gloving Required : Inner nitrile glove, outer Butyl rubber or Viton™ gloves. | Why : Pyridines can degrade nitrile gloves.[10] The outer, more resistant glove (Butyl) provides primary chemical protection, while the inner glove offers protection during doffing. Always inspect gloves for integrity before use.[11] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Disposable arm sleeves are also required. | Why : Protects skin on the arms and torso from splashes. Flame-resistant material is crucial due to the potential flammability of pyridine-based compounds. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[2][8] A respirator is not required if work is confined to a fume hood. | Why : A fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[12] If there is a potential for exposure outside a hood (e.g., large-scale work, spill), a NIOSH-approved respirator with organic vapor cartridges is required.[9][11] |
Procedural Guide: Donning, Doffing, and Handling
Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.
Step 1: PPE Donning Protocol
This sequence must be followed before entering the designated work area.
-
Lab Coat and Sleeves : Put on the flame-resistant lab coat and ensure it is fully buttoned. Attach disposable arm sleeves.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Outer Gloves : Don the second, chemically resistant pair of Butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye and Face Protection : Put on chemical splash goggles, followed by the full-face shield.
Step 2: Safe Handling Workflow
-
Preparation : Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.
-
Handling : Conduct all manipulations of this compound, including weighing and solution preparation, deep within the chemical fume hood to minimize any potential for vapor escape.[11]
-
Transport : If materials must be moved, use sealed, secondary containers.
-
Post-Handling : After the procedure is complete, decontaminate any surfaces and equipment.
Step 3: PPE Doffing Protocol
This is the most critical phase for preventing personal exposure. The goal is to touch contaminated surfaces only with contaminated gloves.
-
Decontaminate Outer Gloves : While still wearing them, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol), though this does not substitute for proper removal.
-
Remove Face Shield and Goggles : Remove the face shield first, followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.
-
Remove Outer Gloves : Carefully peel off the outer Butyl rubber gloves, turning them inside out to contain the contamination. Dispose of them immediately in the designated hazardous waste container.
-
Remove Lab Coat : Unbutton the lab coat and roll it away from the body, touching only the inside surfaces. Place it in a designated receptacle for laundering or disposal.
-
Remove Inner Gloves : With clean, bare hands now exposed, carefully remove the final pair of nitrile gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Wash Hands : Immediately and thoroughly wash hands with soap and water.[11]
Spill and Disposal Management
Emergency Spill Response
-
Minor Spill (inside fume hood) : Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[11] Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Major Spill (outside fume hood) : Evacuate the laboratory immediately. Alert your institution's Environmental Health & Safety (EH&S) office.
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste : All contaminated disposables (gloves, absorbent pads, pipette tips) must be collected in a separate, sealed hazardous waste container.[11]
-
Disposal : All waste must be disposed of through your institution's official hazardous waste management program.[13] Do not pour any waste down the drain.
References
-
Aminopyridines - Environmental Protection Agency (EPA). [Link]
-
MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. [Link]
-
4-AMINOPYRIDINE | Occupational Safety and Health Administration - OSHA. [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. [Link]
-
2-AMINOPYRIDINE | Occupational Safety and Health Administration - OSHA. [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]
-
Standard Operating Procedure for Pyridine - Washington State University. [Link]
-
Safety Data Sheet - Pyridine - Kanto Chemical Co., Inc. [Link]
-
N-ethyl-3-methylpyridin-2-amine - Allmpus. [Link]
-
2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. alkalimetals.com [alkalimetals.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
